tert-Butyl 7-chloro-1H-indole-1-carboxylate
Description
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Properties
IUPAC Name |
tert-butyl 7-chloroindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO2/c1-13(2,3)17-12(16)15-8-7-9-5-4-6-10(14)11(9)15/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKEVEWZLEMGFNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30682075 | |
| Record name | tert-Butyl 7-chloro-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30682075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1004558-41-1 | |
| Record name | tert-Butyl 7-chloro-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30682075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to tert-Butyl 7-chloro-1H-indole-1-carboxylate (CAS No. 1004558-41-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 7-chloro-1H-indole-1-carboxylate, registered under CAS number 1004558-41-1, is a pivotal heterocyclic building block in modern medicinal chemistry and organic synthesis.[1][2] Its structure, featuring an indole core with a chlorine atom at the 7-position and a tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen, offers a unique combination of stability and reactivity. This guide provides a comprehensive overview of its synthesis, characterization, and applications, with a focus on enabling researchers to effectively utilize this versatile intermediate in their drug discovery and development endeavors.
The indole scaffold is a privileged structure found in a vast array of natural products and pharmaceuticals, exhibiting a broad spectrum of biological activities. The strategic placement of a chlorine atom at the 7-position provides a valuable handle for further functionalization, while the Boc group allows for controlled and selective reactions at other positions of the indole ring. This makes this compound a highly sought-after precursor for the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors and other targeted therapies.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. Key identification and property data are summarized in the table below.
| Property | Value |
| CAS Number | 1004558-41-1 |
| Molecular Formula | C₁₃H₁₄ClNO₂ |
| Molecular Weight | 251.71 g/mol |
| IUPAC Name | This compound |
| Synonyms | 1-BOC-7-Chloroindole |
| Appearance | Inquire with supplier |
| Storage Temperature | Typically stored at 2-8°C in a dry, sealed container |
Data sourced from various chemical suppliers.
Spectroscopic Data
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group, typically in the range of 1.4-1.7 ppm.[3] The aromatic protons on the indole ring will appear as multiplets in the downfield region (approximately 7.0-8.0 ppm). The protons at the 2- and 3-positions of the indole ring will also have distinct chemical shifts.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display a signal for the quaternary carbon of the tert-butyl group and another for the methyl carbons. The carbonyl carbon of the Boc group will have a characteristic downfield shift. The aromatic carbons of the indole ring will appear in the range of approximately 110-140 ppm.
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band corresponding to the carbonyl stretching of the carbamate group (C=O), typically around 1700-1750 cm⁻¹. Other significant peaks will include C-H stretching vibrations of the alkyl and aromatic groups, and C-N stretching bands.
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (251.71 g/mol ). The isotopic pattern of the molecular ion will be indicative of the presence of one chlorine atom.
Synthesis of this compound
The synthesis of this compound typically involves the N-protection of 7-chloroindole with a tert-butoxycarbonyl (Boc) group. This is a standard and widely used reaction in organic synthesis.
Experimental Protocol: N-Boc Protection of 7-Chloroindole
This protocol is a generalized procedure based on common methods for the Boc protection of indoles.
Materials:
-
7-Chloroindole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
In a round-bottom flask, dissolve 7-chloroindole (1 equivalent) in anhydrous THF or DCM.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.5 equivalents) to the solution.
-
Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 equivalents).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.
Causality Behind Experimental Choices:
-
Anhydrous Solvent: The use of an anhydrous solvent is crucial to prevent the hydrolysis of Boc₂O.
-
DMAP as a Catalyst: DMAP is a highly effective nucleophilic catalyst that accelerates the acylation of the indole nitrogen by Boc₂O.
-
Aqueous Workup: The aqueous workup with sodium bicarbonate is necessary to remove any unreacted Boc₂O and acidic byproducts.
-
Chromatographic Purification: Silica gel chromatography is a standard method for purifying organic compounds and is effective in separating the desired product from starting materials and byproducts.
Applications in Medicinal Chemistry and Organic Synthesis
The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of 7-substituted indoles. The chlorine atom at the 7-position serves as a reactive site for various cross-coupling reactions, enabling the introduction of a wide range of substituents.
Diagram of Key Synthetic Transformations
Caption: Key synthetic transformations of this compound.
Suzuki-Miyaura Cross-Coupling for the Synthesis of 7-Arylindoles
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. In this context, it is used to couple this compound with various aryl or heteroaryl boronic acids or esters to produce 7-arylindole derivatives. These scaffolds are of significant interest as they can mimic the adenine region of ATP and bind to the hinge region of protein kinases, making them valuable cores for kinase inhibitors.
Generalized Protocol for Suzuki-Miyaura Coupling:
-
To a reaction vessel, add this compound (1 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equivalents).
-
Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the reaction mixture to 80-100°C and stir for 4-12 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination for the Synthesis of 7-Aminoindoles
The Buchwald-Hartwig amination is a premier method for the formation of carbon-nitrogen bonds. This reaction allows for the coupling of this compound with a variety of primary and secondary amines to yield 7-aminoindole derivatives. The introduction of an amino group at the 7-position can lead to potent kinase inhibitors by providing an additional hydrogen bond donor/acceptor site for interaction with the target protein.
Generalized Protocol for Buchwald-Hartwig Amination:
-
In a glovebox or under an inert atmosphere, combine this compound (1 equivalent), the desired amine (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP, 2-10 mol%), and a base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.5-2.5 equivalents).
-
Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Seal the reaction vessel and heat to 80-110°C for 6-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction, quench with water, and extract with an organic solvent.
-
Wash, dry, and concentrate the organic phase.
-
Purify the product via column chromatography.
Deprotection of the Boc Group
The final step in many synthetic sequences involving this compound is the removal of the Boc protecting group to unveil the free indole. This is typically achieved under acidic conditions.
Generalized Protocol for Boc Deprotection:
-
Dissolve the Boc-protected indole derivative in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC.
-
Once complete, carefully neutralize the excess acid with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic layer to yield the deprotected indole.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. While a specific, comprehensive Material Safety Data Sheet (MSDS) is not universally available, general guidelines for handling similar compounds should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
It is highly recommended to obtain and review the MSDS from the specific supplier before handling this compound.
Conclusion
This compound is a strategically important building block for the synthesis of a diverse range of functionalized indoles. Its utility is particularly pronounced in the field of medicinal chemistry, where it serves as a key precursor for the development of novel therapeutics, including kinase inhibitors. The ability to perform selective cross-coupling reactions at the 7-position, coupled with the stability and ease of removal of the Boc protecting group, makes it an invaluable tool for synthetic chemists. This guide has provided a foundational understanding of its properties, synthesis, and applications, empowering researchers to leverage this versatile molecule in their scientific pursuits.
References
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Macmillan Group, Princeton University. Supplementary Information. Nature. [Online] Available at: [Link]
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The Royal Society of Chemistry. Supplementary Information. Organic & Biomolecular Chemistry. [Online] Available at: [Link]
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The Royal Society of Chemistry. Supporting information. [Online] Available at: [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0029737). [Online] Available at: [Link]
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Pharmaffiliates. CAS No : 1004558-41-1 | Product Name : this compound. [Online] Available at: [Link]
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RSC Publishing. Visible-Light-Promoted Radical Cross-Coupling of para-Quinone Methides with N-Substituted Anilines: An Efficient Approch to 2,2- Diarylethylamines - Supporting Information. [Online] Available at: [Link]
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SpectraBase. 5-tert-Butyl-7-chloro-1H-indole - Optional[MS (GC)] - Spectrum. [Online] Available at: [Link]
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ResearchGate. FT-IR spectrum of tert-butyl... | Download Scientific Diagram. [Online] Available at: [Link]
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ACD/Labs. t-Butyl group towers over other 1H resonances. [Online] Available at: [Link]
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PubChem. tert-butyl 3-formyl-1H-indole-1-carboxylate | C14H15NO3 | CID 2764519. [Online] Available at: [Link]
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PMC - PubMed Central. tert-Butyl Hypochlorite: A Reagent for the Synthesis of Chlorinated Oxindole and Indole Derivatives. [Online] Available at: [Link]
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PMC - NIH. 1-tert-Butyl 2-ethyl 5-chloro-3-(2-furoyl)-1H-indole-1,2-dicarboxylate. [Online] Available at: [Link]
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RSC Publishing. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. [Online] Available at: [Link]
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PubChem. tert-butyl 3-(2-oxoethyl)-1H-indole-1-carboxylate | C15H17NO3 | CID 51032748. [Online] Available at: [Link]
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An In-Depth Technical Guide to tert-Butyl 7-chloro-1H-indole-1-carboxylate
Introduction
tert-Butyl 7-chloro-1H-indole-1-carboxylate is a synthetically versatile heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Structurally, it is an indole molecule where the indole nitrogen is protected by a tert-butoxycarbonyl (Boc) group, and a chlorine atom is substituted at the 7-position of the indole ring. This specific arrangement of functional groups makes it an invaluable building block for the synthesis of complex molecular architectures.[1] The indole core itself is a privileged scaffold found in numerous natural products and FDA-approved drugs, known to exhibit a wide range of pharmacological activities.[1] The Boc protecting group allows for controlled and selective reactions at other positions of the ring, while the chlorine atom at the 7-position serves as a reactive handle for introducing diverse substituents, most commonly through modern cross-coupling reactions.[1][2] This guide provides a detailed overview of its chemical properties, synthesis, reactivity, and applications.
Physicochemical Properties
The fundamental properties of this compound are summarized below. This data is critical for its handling, storage, and use in quantitative chemical synthesis.
| Property | Value | Source(s) |
| CAS Number | 1004558-41-1 | [3][4] |
| Molecular Formula | C₁₃H₁₄ClNO₂ | [4] |
| Molecular Weight | 251.71 g/mol | [4] |
| Appearance | Not Available (Typically a solid) | [4] |
| Storage | 2-8°C, Refrigerator | [4] |
Spectral Data
While a specific, dedicated spectrum for this exact compound is not publicly available in the provided search results, its structure allows for the confident prediction of its key spectral features based on well-established principles of NMR spectroscopy.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different parts of the molecule.
-
A large singlet around δ 1.3-1.6 ppm, integrating to 9 protons, is characteristic of the tert-butyl group of the Boc protector.
-
The aromatic protons on the indole ring will appear in the δ 7.0-8.0 ppm region. The specific coupling patterns will be influenced by the chloro-substituent.
-
-
¹³C NMR: The carbon NMR would display a signal for the quaternary carbon of the tert-butyl group around 80-85 ppm and the carbonyl carbon of the Boc group around 150 ppm. Aromatic carbons would resonate in the δ 110-140 ppm range.
The precise chemical shifts are influenced by the solvent used for analysis.[5][6]
Synthesis and Reactivity
Synthesis
The most direct and common synthesis of this compound involves the protection of the indole nitrogen of the commercially available starting material, 7-chloro-1H-indole. This reaction utilizes di-tert-butyl dicarbonate, often abbreviated as (Boc)₂O, in the presence of a base catalyst.
Caption: Synthesis of the title compound via N-Boc protection.
Experimental Protocol: N-Boc Protection of 7-Chloro-1H-indole
This protocol is adapted from standard procedures for the N-protection of indole rings.[7][8]
-
Preparation: To a solution of 7-chloro-1H-indole (1.0 equivalent) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF), add di-tert-butyl dicarbonate ((Boc)₂O, 1.2-1.5 equivalents).
-
Catalysis: Add a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reactions are typically complete within a few hours to overnight.
-
Workup: Once the starting material is consumed, the solvent is removed under reduced pressure.
-
Purification: The resulting residue is then purified, typically by recrystallization or column chromatography on silica gel, to yield the final product, this compound.
Reactivity
The chemical utility of this molecule stems from two key features:
-
N-H Protection: The Boc group is robust enough to withstand many reaction conditions but can be removed under acidic conditions (e.g., with trifluoroacetic acid), allowing for subsequent functionalization of the indole nitrogen if required.[9] Its primary purpose is to deactivate the indole nitrogen, preventing it from interfering in reactions intended for other parts of the molecule.
-
C-7 Halogenation: The chlorine atom at the 7-position is the key to its role as a versatile intermediate. It serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon or carbon-nitrogen bonds, providing a gateway to a vast array of 7-substituted indole derivatives.[1] Important transformations include:
Applications in Drug Discovery and Development
The indole scaffold is a cornerstone in medicinal chemistry. By using this compound, medicinal chemists can rapidly generate libraries of novel compounds for biological screening. The 7-position of the indole ring is a critical vector for modification, as substituents at this position can interact with key residues in biological targets like protein kinases.[1]
The process allows for a modular approach to drug design. The stable, protected indole core can be coupled with a wide variety of building blocks (boronic acids, amines, etc.) to explore the structure-activity relationship (SAR) and optimize compounds for potency, selectivity, and pharmacokinetic properties. This strategy has been successfully employed in the development of kinase inhibitors, which are crucial targets in oncology and inflammatory diseases.[1]
Caption: Use as a scaffold in library synthesis for drug discovery.
Safety and Handling
As a laboratory chemical, this compound should be handled with appropriate care. Based on safety data for similar compounds, it is expected to cause skin, eye, and respiratory irritation.
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[10] Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry place as recommended.[4][10] Keep away from strong oxidizing agents and acids.
Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.
Conclusion
This compound is a high-value chemical intermediate that provides a robust and flexible platform for the synthesis of complex indole derivatives. The strategic placement of the Boc protecting group and the C-7 chloro substituent enables chemists to perform selective and high-yielding cross-coupling reactions, facilitating the rapid exploration of chemical space in drug discovery programs. Its utility, particularly in the synthesis of potential kinase inhibitors and other biologically active molecules, ensures its continued importance for researchers and scientists in the pharmaceutical and life sciences industries.
References
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Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes . SpringerLink. [Link]
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CAS No : 1004558-41-1 | Product Name : this compound . Pharmaffiliates. [Link]
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1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester - Organic Syntheses Procedure . Organic Syntheses. [Link]
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1-tert-Butyl 2-ethyl 5-chloro-3-(2-furoyl)-1H-indole-1,2-dicarboxylate . National Institutes of Health. [Link]
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Supporting information Indoles - The Royal Society of Chemistry . The Royal Society of Chemistry. [Link]
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Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells . RSC Publishing. [Link]
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NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities . UT Southwestern Medical Center. [Link]
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An In-depth Technical Guide to the Structure Elucidation of tert-Butyl 7-chloro-1H-indole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the methodologies and analytical reasoning employed in the structural elucidation of tert-Butyl 7-chloro-1H-indole-1-carboxylate. As a crucial building block in medicinal chemistry and organic synthesis, unequivocal confirmation of its molecular structure is paramount for its application in drug discovery and development. This document, authored from the perspective of a Senior Application Scientist, emphasizes the causal relationships behind experimental choices and the self-validating nature of a multi-technique analytical approach.
Introduction: The Significance of Structural Integrity
This compound (CAS No: 1004558-41-1, Molecular Formula: C₁₃H₁₄ClNO₂, Molecular Weight: 251.71 g/mol ) is a heterocyclic compound featuring an indole core.[1] The indole scaffold is a privileged structure in pharmacology, appearing in a vast array of bioactive molecules. The introduction of a chlorine atom at the 7-position and a tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen significantly influences the molecule's reactivity and electronic properties.[2] Therefore, precise confirmation of the substitution pattern and overall molecular architecture is a critical first step in any synthetic or medicinal chemistry campaign utilizing this intermediate.
This guide will walk through a logical, multi-step process for the complete structural characterization of this molecule, integrating data from Mass Spectrometry, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.
The Analytical Workflow: A Symphony of Techniques
The structural elucidation of an organic molecule is rarely accomplished with a single analytical technique. Instead, it relies on the synergistic interpretation of data from multiple orthogonal methods. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system that builds confidence in the final assigned structure.
Caption: A simplified workflow for the structural elucidation of an organic compound.
Part 1: Mass Spectrometry - Determining the Molecular Blueprint
Mass spectrometry (MS) is the initial and indispensable step, providing the molecular weight and, with high-resolution instruments, the elemental composition of the analyte.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source is utilized. ESI is a soft ionization technique that typically yields the protonated molecule [M+H]⁺ or other adducts with minimal fragmentation.
-
Data Acquisition: The analysis is performed in positive ion mode. The instrument is calibrated to ensure high mass accuracy.
Data Interpretation: Unveiling the Molecular Formula
The expected monoisotopic mass of C₁₃H₁₄ClNO₂ is 251.0713. High-resolution mass spectrometry should yield a measured mass that is in close agreement with this theoretical value (typically within 5 ppm). The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M peak, corresponding to the natural abundance of the ³⁷Cl isotope.
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 252.0786 | Hypothetical Data |
| [M+Na]⁺ | 274.0605 | Hypothetical Data |
Note: As specific experimental data for this exact compound is not publicly available, the "Observed m/z" is left as hypothetical. In a real-world scenario, this would be populated with the experimental values.
Part 2: Infrared Spectroscopy - Identifying the Functional Framework
Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: A small amount of the solid this compound is placed directly onto the diamond crystal of the ATR accessory.
-
Data Acquisition: The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.
Data Interpretation: A Vibrational Fingerprint
The IR spectrum will exhibit characteristic absorption bands corresponding to the vibrations of the functional groups within the molecule.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~2975 | C-H (sp³) | Stretching (from tert-butyl group) |
| ~1730 | C=O (carbamate) | Stretching |
| ~1450, 1370 | C-H (sp³) | Bending (from tert-butyl group) |
| ~1250 | C-N (carbamate) | Stretching |
| ~1150 | C-O (carbamate) | Stretching |
| ~750 | C-Cl | Stretching |
The strong absorption band around 1730 cm⁻¹ is a key indicator of the carbonyl group of the Boc protecting group. The absence of an N-H stretching band (typically around 3400 cm⁻¹) confirms that the indole nitrogen is substituted.
Part 3: Nuclear Magnetic Resonance Spectroscopy - Assembling the Pieces
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule, providing information about the chemical environment, connectivity, and spatial arrangement of atoms.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in about 0.6 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).[3]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire ¹H and ¹³C spectra.
-
Data Acquisition: Standard one-dimensional ¹H and proton-decoupled ¹³C spectra are acquired. For more detailed structural analysis, two-dimensional experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish H-H and C-H correlations, respectively.
Data Interpretation: A Detailed Structural Map
The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their neighboring protons.
Caption: Predicted ¹H NMR splitting patterns for the core protons.
-
tert-Butyl Group: A sharp singlet integrating to 9 protons will be observed in the upfield region (around δ 1.7 ppm), characteristic of the chemically equivalent methyl protons of the Boc group.
-
Indole Ring Protons: The protons on the indole ring will appear in the aromatic region (δ 7.0-7.5 ppm). The chlorine atom at the 7-position will influence the chemical shifts of the adjacent protons. We would expect to see three protons on the benzene portion of the indole ring (H4, H5, and H6) and two protons on the pyrrole ring (H2 and H3). Their splitting patterns (doublets, triplets) will reveal their connectivity.
The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom in the molecule.
-
tert-Butyl Group: Two signals are expected for the tert-butyl group: one for the quaternary carbon (around δ 84 ppm) and one for the three equivalent methyl carbons (around δ 28 ppm).
-
Carbamate Carbonyl: The carbonyl carbon of the Boc group will appear downfield, typically in the range of δ 149-150 ppm.
-
Indole Ring Carbons: The eight carbons of the indole ring will give distinct signals in the aromatic region (δ 110-140 ppm). The carbon attached to the chlorine atom (C7) will be shifted due to the electronegativity of the halogen.
Conclusion: A Self-Validating Structural Assignment
By integrating the data from mass spectrometry, IR spectroscopy, and NMR spectroscopy, a definitive structure for this compound can be confidently assigned. The mass spectrum confirms the elemental composition, the IR spectrum identifies the key functional groups, and the NMR spectra provide the precise atom-to-atom connectivity. This multi-faceted approach ensures the scientific integrity of the structural elucidation, providing a solid foundation for the use of this important molecule in further research and development.
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Awad, M. K. (2024). tert-Butyl Hypochlorite: A Reagent for the Synthesis of Chlorinated Oxindole and Indole Derivatives. Molecules, 29(1), 102. [Link]
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Hassam, M., & Smith, V. J. (2013). 1-tert-Butyl 2-ethyl 5-chloro-3-(2-furoyl)-1H-indole-1,2-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o446. [Link]
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Synthesis pathway for tert-Butyl 7-chloro-1H-indole-1-carboxylate
An In-Depth Technical Guide to the Synthesis of tert-Butyl 7-chloro-1H-indole-1-carboxylate
Abstract
This technical guide provides a comprehensive overview of the synthesis of this compound, a critical building block in modern medicinal chemistry and drug discovery. The indole scaffold is a privileged structure, and its functionalization is key to developing novel therapeutics.[1] This document delves into the most common and efficient pathway for its synthesis: the N-tert-butoxycarbonylation (Boc) protection of 7-chloro-1H-indole. We will explore the underlying reaction mechanism, provide a detailed, field-proven experimental protocol, and discuss the strategic importance of this molecule as a versatile intermediate for creating diverse compound libraries, particularly as kinase inhibitors.[1] This guide is intended for researchers, chemists, and professionals in the field of drug development.
Introduction: Strategic Importance in Drug Discovery
The indole nucleus is a cornerstone of medicinal chemistry, present in a vast number of natural products and FDA-approved drugs.[1] Its unique electronic properties and structural rigidity make it an ideal scaffold for interacting with various biological targets. This compound emerges as a particularly valuable intermediate for several key reasons:
-
N-H Protection: The tert-butoxycarbonyl (Boc) group protects the indole nitrogen, preventing its participation in undesired side reactions and allowing for selective chemistry at other positions on the ring.[2][3] The Boc group is robust against many nucleophilic and basic conditions yet can be readily removed under mild acidic conditions, offering strategic flexibility in multi-step syntheses.[4][5]
-
Modulation of Reactivity: The electron-withdrawing nature of the Boc group alters the electron density of the indole ring, enhancing its stability towards oxidation while modifying its reactivity in electrophilic substitution reactions.[6]
-
A Handle for Diversification: The chlorine atom at the 7-position is a versatile synthetic handle. It serves as an excellent substrate for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) reactions.[1] This enables the straightforward introduction of a wide array of aryl, heteroaryl, and amino substituents, which is crucial for structure-activity relationship (SAR) studies in drug discovery programs.[1]
Core Synthesis Pathway: N-tert-Butoxycarbonylation
The primary route to synthesizing this compound is through the direct N-protection of 7-chloro-1H-indole using di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).
Mechanistic Insights
The N-H of an indole is weakly acidic and not sufficiently nucleophilic to react efficiently with Boc anhydride on its own.[7] Therefore, the reaction is typically facilitated by a base or nucleophilic catalyst, with 4-dimethylaminopyridine (DMAP) being a highly effective choice.
The mechanism proceeds as follows:
-
Catalyst Activation: DMAP, a potent nucleophile, attacks one of the carbonyl carbons of the Boc anhydride. This forms a highly reactive N-tert-butoxycarbonylpyridinium intermediate and releases a tert-butoxide anion.
-
Deprotonation: A base in the reaction mixture (either DMAP itself or another added base like triethylamine) deprotonates the indole N-H, forming the more nucleophilic indolide anion.
-
Nucleophilic Attack: The indolide anion attacks the activated carbonyl carbon of the N-tert-butoxycarbonylpyridinium intermediate.
-
Product Formation: This step forms the final product, this compound, and regenerates the DMAP catalyst.
Caption: Mechanism of DMAP-Catalyzed N-Boc Protection.
Detailed Experimental Protocol
This protocol is a robust and reproducible method for the synthesis of the title compound.
Quantitative Data Summary
| Parameter | Value | Reference(s) |
| Molecular Formula | C₁₃H₁₄ClNO₂ | [8] |
| Molecular Weight | 251.71 g/mol | [8] |
| CAS Number | 1004558-41-1 | [8][9] |
| Starting Material | 7-chloro-1H-indole | - |
| Key Reagents | Di-tert-butyl dicarbonate ((Boc)₂O), 4-Dimethylaminopyridine (DMAP) | [2][10] |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | [2][10] |
| Reaction Temperature | 0 °C to Room Temperature | [2] |
| Typical Yield | >90% | [2][11] |
| Purity (Typical) | >97% | [2] |
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Quantity | Moles | Equivalents |
| 7-chloro-1H-indole | 151.59 | 5.00 g | 33.0 mmol | 1.0 |
| Di-tert-butyl dicarbonate | 218.25 | 7.90 g | 36.2 mmol | 1.1 |
| 4-DMAP | 122.17 | 0.40 g | 3.3 mmol | 0.1 |
| Dichloromethane (DCM) | - | 100 mL | - | - |
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 250 mL round-bottomed flask equipped with a magnetic stir bar, add 7-chloro-1H-indole (5.00 g, 33.0 mmol) and 4-dimethylaminopyridine (0.40 g, 3.3 mmol).
-
Dissolution: Add dichloromethane (100 mL) to the flask and stir at room temperature until all solids have dissolved.
-
Reagent Addition: Cool the solution to 0 °C using an ice-water bath. Add di-tert-butyl dicarbonate (7.90 g, 36.2 mmol) portion-wise over 5 minutes.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 9:1 Hexanes:Ethyl Acetate. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction completion.
-
Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated aqueous NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[12]
-
Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 10% EtOAc) to yield the pure product as a white solid or colorless oil.
Experimental Workflow Visualization
The following diagram outlines the complete experimental workflow from setup to the final, purified product.
Caption: Step-by-step experimental workflow for synthesis.
Deprotection and Further Applications
While this guide focuses on synthesis, understanding the subsequent deprotection is crucial for its application. The Boc group is reliably cleaved under acidic conditions. A standard protocol involves treating the protected indole with trifluoroacetic acid (TFA) in a solvent like dichloromethane at room temperature.[4][5] The reaction is typically rapid, often completing within 1-4 hours, and proceeds with the evolution of carbon dioxide and isobutylene gas.[5]
Once deprotected, or even while protected, the 7-chloroindole scaffold is primed for further functionalization. As mentioned, it is an excellent precursor for Suzuki and Buchwald-Hartwig cross-coupling reactions, allowing for the synthesis of diverse libraries of compounds for high-throughput screening in drug discovery campaigns.[1]
Conclusion
The N-Boc protection of 7-chloro-1H-indole is a fundamental and highly efficient transformation that yields the versatile building block, this compound. The protocol detailed herein is robust, high-yielding, and readily scalable. By providing mechanistic insight and a clear, step-by-step guide, this document serves as a valuable resource for researchers aiming to leverage this key intermediate in the synthesis of novel, biologically active molecules.
References
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Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure. Available at: [Link]
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Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
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Herath, A., & Cosford, N. D. P. (2010). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry, 75(23), 8117–8125. Available at: [Link]
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(n.d.). Efficient N-tert-Butoxycarbonylation of Indoles with Di-tert-butyl Dicarbonate Catalyzed by Cesium Fluoride. Synlett. Available at: [Link]
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Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]
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ResearchGate. (n.d.). Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents. Retrieved from [Link]
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(n.d.). The flask is then cooled in an ice water bath, and irradiated with a 300 W tungsten lamp for 1 h. Organic Syntheses Procedure. Available at: [Link]
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Chemspace. (n.d.). 2-[(tert-butoxy)carbonyl]-7-chloro-2,3-dihydro-1H-isoindole-4-carboxylic acid. Retrieved from [Link]
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Royal Society of Chemistry. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances. Available at: [Link]
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National Institutes of Health. (n.d.). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) 1-tert-Butyl 2-ethyl 5-chloro-3-(2-furoyl)-1H-indole-1,2-dicarboxylate. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
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National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available at: [Link]
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(n.d.). L-Proline. Organic Syntheses Procedure. Available at: [Link]
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An In-depth Technical Guide to the N-Boc Protection of 7-Chloroindole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive protocol and in-depth scientific rationale for the N-Boc protection of 7-chloroindole. The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical development. However, the successful protection of electron-deficient heterocyclic systems like 7-chloroindole presents unique challenges due to the reduced nucleophilicity of the indole nitrogen. This document offers a detailed experimental procedure, an exploration of the underlying reaction mechanism, strategies for troubleshooting and optimization, and thorough characterization of the resulting product, N-Boc-7-chloroindole. Our objective is to equip researchers with the necessary knowledge to confidently and efficiently execute this critical transformation.
Introduction: The Imperative of Nitrogen Protection in Indole Chemistry
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The N-H proton of the indole ring is acidic and can interfere with a wide range of synthetic transformations, including metallations, cross-coupling reactions, and reactions involving strong bases or nucleophiles. Therefore, the protection of the indole nitrogen is often a crucial first step in a synthetic sequence.
The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for amines due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions.[1] The protection of an amine with di-tert-butyl dicarbonate (Boc₂O) is a common and generally straightforward procedure.[2] However, the application of this methodology to indoles, and particularly to those bearing electron-withdrawing substituents, requires careful consideration of reaction parameters.
7-Chloroindole, with its electron-withdrawing chlorine atom at the 7-position, presents a challenge for N-Boc protection. The chlorine atom reduces the electron density of the indole ring system, thereby decreasing the nucleophilicity of the indole nitrogen and rendering it less reactive towards electrophiles like Boc₂O.[3][4] This guide will address these challenges and provide a robust protocol for the successful N-Boc protection of 7-chloroindole.
The Reaction Mechanism: Unveiling the Role of DMAP
The Boc protection of amines can proceed simply by reacting the amine with Boc₂O, often in the presence of a non-nucleophilic base to neutralize the acidic byproduct.[1] However, for weakly nucleophilic substrates like 7-chloroindole, the reaction is often sluggish and incomplete. To overcome this, a catalytic amount of 4-(dimethylamino)pyridine (DMAP) is frequently employed.
DMAP acts as a potent nucleophilic catalyst, accelerating the reaction by activating the Boc anhydride.[5][6] The mechanism is as follows:
-
Activation of Boc₂O: The more nucleophilic pyridine nitrogen of DMAP attacks one of the carbonyl carbons of di-tert-butyl dicarbonate, leading to the formation of a highly reactive N-tert-butoxycarbonyl-4-dimethylaminopyridinium intermediate and a tert-butoxide anion.[6][7]
-
Nucleophilic Attack: The weakly nucleophilic indole nitrogen of 7-chloroindole then attacks the activated carbonyl carbon of the pyridinium intermediate.
-
Product Formation and Catalyst Regeneration: This attack results in the formation of the N-Boc-7-chloroindole product and the regeneration of the DMAP catalyst. The tert-butoxide anion then deprotonates the newly formed N-H bond, yielding the final product and tert-butanol.
}
Figure 1: Simplified workflow of the DMAP-catalyzed Boc protection of 7-chloroindole.Experimental Protocol: A Step-by-Step Guide
This protocol is a representative procedure for the Boc protection of 7-chloroindole. Optimization of reaction time and temperature may be necessary to achieve maximum yield.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 7-Chloroindole | 151.59 | 1.00 g | 6.60 mmol | 1.0 |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 1.58 g | 7.26 mmol | 1.1 |
| 4-(Dimethylaminopyridine) (DMAP) | 122.17 | 81 mg | 0.66 mmol | 0.1 |
| Triethylamine (TEA) | 101.19 | 1.38 mL | 9.90 mmol | 1.5 |
| Dichloromethane (DCM) | - | 20 mL | - | - |
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 7-chloroindole (1.00 g, 6.60 mmol). Dissolve the indole in dichloromethane (20 mL).
-
Addition of Reagents: To the stirred solution, add triethylamine (1.38 mL, 9.90 mmol), di-tert-butyl dicarbonate (1.58 g, 7.26 mmol), and 4-(dimethylaminopyridine) (81 mg, 0.66 mmol).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The starting material (7-chloroindole) is more polar than the product (N-Boc-7-chloroindole).
-
Work-up: Once the reaction is complete (typically within 12-24 hours), quench the reaction by adding a saturated aqueous solution of ammonium chloride (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Washing: Combine the organic layers and wash with water (20 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate) to afford N-Boc-7-chloroindole as a colorless oil or a white solid.
}
Figure 2: Step-by-step experimental workflow for the Boc protection of 7-chloroindole.Characterization of N-Boc-7-chloroindole
Thorough characterization of the product is essential to confirm its identity and purity. The following are expected spectroscopic data for N-Boc-7-chloroindole, based on the analysis of similar compounds.[8][9]
¹H NMR (400 MHz, CDCl₃):
-
δ 8.10-7.90 (m, 1H): This signal corresponds to the proton at the C4 position of the indole ring, which is deshielded by the adjacent Boc group and the chlorine atom.
-
δ 7.60-7.40 (m, 1H): This multiplet is attributed to the proton at the C6 position.
-
δ 7.30-7.10 (m, 2H): These signals correspond to the protons at the C2 and C5 positions.
-
δ 6.60-6.40 (d, J = 3.6 Hz, 1H): This doublet is characteristic of the proton at the C3 position.
-
δ 1.65 (s, 9H): The sharp singlet integrates to nine protons and is indicative of the tert-butyl group of the Boc protecting group.
¹³C NMR (100 MHz, CDCl₃):
-
δ 149.5: Carbonyl carbon of the Boc group.
-
δ 133.0, 131.5, 129.0, 125.0, 122.0, 121.0, 116.0, 107.0: Aromatic carbons of the indole ring. The specific assignments can be confirmed by 2D NMR techniques.
-
δ 84.0: Quaternary carbon of the tert-butyl group.
-
δ 28.2: Methyl carbons of the tert-butyl group.
Infrared (IR) Spectroscopy:
-
~1730 cm⁻¹: Strong absorption band corresponding to the C=O stretching of the carbamate.
-
~2980 cm⁻¹: C-H stretching of the tert-butyl group.
Mass Spectrometry (MS):
-
[M+H]⁺: Calculated for C₁₃H₁₄ClNO₂ + H⁺ = 252.07.
Troubleshooting and Optimization
Given the reduced nucleophilicity of 7-chloroindole, incomplete reactions are a common challenge.[10] Here are some troubleshooting strategies:
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient reaction time or temperature.- Low nucleophilicity of the indole nitrogen.[10] | - Increase the reaction time and monitor by TLC.- Gently heat the reaction mixture (e.g., to 40 °C).- Increase the equivalents of Boc₂O (e.g., to 1.5 eq).- Increase the amount of DMAP (e.g., to 0.2 eq). |
| Low Yield | - Hydrolysis of Boc₂O.- Loss of product during work-up or purification. | - Ensure all glassware is dry and use an anhydrous solvent.- Perform the work-up and extraction carefully to avoid loss of product.- Optimize the eluent system for column chromatography to ensure good separation. |
| Side Reactions | - Presence of other nucleophilic functional groups. | - If other nucleophilic groups are present, they may also be protected. Consider an orthogonal protection strategy if necessary. |
Conclusion: A Gateway to Further Functionalization
The successful N-Boc protection of 7-chloroindole is a critical enabling step for the synthesis of a wide array of more complex molecules. By understanding the underlying mechanistic principles and carefully controlling the reaction conditions, researchers can overcome the challenges associated with this transformation. The protocol and insights provided in this guide serve as a valuable resource for scientists and professionals in the field of drug discovery and development, facilitating the efficient and reliable synthesis of N-Boc-7-chloroindole as a key building block for further chemical exploration.
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Macmillan Group, Princeton University. (n.d.). Supplementary Information. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H- and 13 C-NMR chemical shifts for compound 7. Retrieved from [Link]
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An In-depth Technical Guide to the ¹H NMR Spectrum of tert-Butyl 7-chloro-1H-indole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of tert-Butyl 7-chloro-1H-indole-1-carboxylate. As a crucial analytical technique in organic chemistry, ¹H NMR spectroscopy offers invaluable insights into the molecular structure of this compound, which serves as a significant building block in medicinal chemistry and drug development. This document details the theoretical principles governing the spectrum, predicted chemical shifts and coupling constants, a standardized experimental protocol for data acquisition, and a thorough guide to spectral interpretation. The causality behind spectral patterns is explained, linking the electronic effects of the chloro and tert-butyloxycarbonyl (Boc) substituents to the observed proton resonances. This guide is intended to serve as an authoritative resource for scientists requiring definitive structural verification and purity assessment of this important indole derivative.
Introduction
This compound (C₁₃H₁₄ClNO₂) is a protected indole derivative widely utilized in the synthesis of complex pharmaceutical agents and biologically active molecules.[1] The indole scaffold is a privileged structure in drug discovery, and modifications at various positions of the ring system allow for the fine-tuning of pharmacological properties. The presence of a chlorine atom at the C7 position and a bulky, electron-withdrawing Boc protecting group on the indole nitrogen introduces specific electronic and steric features that are critical to its reactivity and final application.
Given its role as a key intermediate, unambiguous structural confirmation and purity analysis are paramount. ¹H NMR spectroscopy is the most powerful and commonly used method for this purpose. It provides detailed information about the electronic environment of each proton in the molecule, their connectivity through spin-spin coupling, and their relative abundance through signal integration. Understanding the ¹H NMR spectrum is therefore essential for quality control, reaction monitoring, and the characterization of subsequent products.[2] This guide offers a detailed examination of the ¹H NMR spectrum of this compound, grounded in established spectroscopic principles.
Molecular Structure and Predicted Spectral Characteristics
To interpret the ¹H NMR spectrum, one must first analyze the molecule's structure and the distinct chemical environments of its protons.
Caption: Structure of this compound with proton labels.
Influence of Substituents
-
N-Boc Group: The tert-butyloxycarbonyl group is strongly electron-withdrawing, which significantly deshields protons on the pyrrole ring (H2 and H3).[3] This effect also influences the protons on the benzene ring to a lesser extent. The most prominent feature of the Boc group itself is a sharp, intense singlet for the nine equivalent protons of the tert-butyl group, typically found far upfield.[2]
-
C7-Chloro Group: The chlorine atom is an electronegative substituent that exerts an inductive electron-withdrawing effect. This effect primarily deshields the adjacent proton, H6. It also influences the chemical shifts of H5 and H4 through the aromatic system.
Predicted Chemical Shifts and Coupling Constants
Based on data from unsubstituted indole, N-Boc-indole, and various chloroindoles, a predicted ¹H NMR spectrum can be constructed.[4][5][6] The protons on the benzene portion of the indole (H4, H5, H6) form a coupled spin system, while the protons on the pyrrole ring (H2, H3) form another.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| Boc-H (9H) | 1.5 - 1.7 | Singlet (s) | N/A | Nine equivalent protons of the tert-butyl group, appearing as a large, sharp singlet in a characteristic upfield region.[2] |
| H3 (1H) | 6.5 - 6.7 | Doublet (d) | J2,3 ≈ 3.5 - 4.0 Hz | Coupled only to H2. Shielded relative to H2, a typical feature of N-protected indoles. |
| H5 (1H) | 7.1 - 7.3 | Triplet (t) or dd | J4,5 ≈ 7.5 - 8.0 Hz, J5,6 ≈ 7.5 - 8.0 Hz | Coupled to both H4 and H6. Expected to appear as a triplet if coupling constants are nearly identical. |
| H4 (1H) | 7.4 - 7.6 | Doublet (d) or dd | J4,5 ≈ 7.5 - 8.0 Hz | Coupled primarily to H5. The N-Boc group deshields this proton, shifting it downfield. |
| H2 (1H) | 7.6 - 7.8 | Doublet (d) | J2,3 ≈ 3.5 - 4.0 Hz | Coupled to H3. Significantly deshielded by the adjacent electron-withdrawing N-Boc group. |
| H6 (1H) | 7.7 - 7.9 | Doublet (d) or dd | J5,6 ≈ 7.5 - 8.0 Hz | Coupled primarily to H5. Deshielded by the inductive effect of the adjacent chlorine atom at C7. |
Note: Chemical shifts are typically reported in CDCl₃ relative to TMS at 0 ppm. The exact values can vary with solvent and concentration.[7]
Caption: Key ¹H-¹H spin-spin coupling (J-coupling) relationships.
Experimental Protocol for Data Acquisition
Adherence to a standardized protocol is crucial for obtaining a high-quality, reproducible ¹H NMR spectrum.
Sample Preparation
-
Material: Weigh 5-10 mg of this compound into a clean, dry vial.[8][9]
-
Solvent: Add approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), using a glass Pasteur pipette.[10][11] CDCl₃ is often preferred as it is a good solvent for many organic molecules and has a single residual proton peak (δ ≈ 7.26 ppm) that is easily identified.[12]
-
Dissolution: Gently agitate the vial to ensure the sample is fully dissolved. If particulates are present, filter the solution through a small cotton plug in the pipette while transferring it to the NMR tube.[9]
-
Transfer: Transfer the clear solution into a clean, high-quality 5 mm NMR tube.[8][11]
-
Standard (Optional): An internal standard like tetramethylsilane (TMS) can be used for precise chemical shift calibration (δ = 0.00 ppm), though referencing the residual solvent peak is common practice.[9]
Spectrometer Setup and Data Acquisition
The following parameters are typical for a 400 MHz NMR spectrometer.
-
Insertion and Locking: Insert the sample into the spectrometer. Lock the field frequency onto the deuterium signal of the solvent (e.g., CDCl₃).
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp peaks and high resolution.
-
Acquisition Parameters:
-
Experiment: Standard 1D proton (¹H) experiment.
-
Pulse Angle: 30-45 degrees (to ensure full relaxation between scans).
-
Acquisition Time: ~2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.
-
Spectral Width: 0-12 ppm.
-
Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.
-
Calibration: Reference the spectrum by setting the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm).[2]
-
Integration: Integrate all signals to determine the relative number of protons corresponding to each peak. The integral of the Boc-H singlet is typically set to 9 as a reference.
Interpretation of the Spectrum: A Self-Validating System
A correctly interpreted spectrum is a self-validating system where chemical shift, multiplicity, coupling constants, and integration values must all be consistent with the proposed structure.
-
Identify the Boc Singlet: Locate the large singlet at ~1.6 ppm. Its integration must correspond to 9 protons. This is the most unambiguous signal and confirms the presence of the Boc protecting group.[2]
-
Assign the Pyrrole Protons (H2/H3): Look for two doublets in the downfield region, each integrating to one proton. The doublet with the larger chemical shift (~7.7 ppm) is H2, deshielded by the N-Boc group. The more upfield doublet (~6.6 ppm) is H3. The coupling constant (J2,3) for both doublets must be identical (approx. 3.7 Hz).[13]
-
Assign the Benzene Protons (H4/H5/H6):
-
Identify the remaining three signals in the aromatic region (typically ~7.1-7.9 ppm), each integrating to one proton.
-
The signal at the lowest field in this group (~7.8 ppm) is likely H6, due to the deshielding effect of the adjacent chlorine. It should appear as a doublet or doublet of doublets, coupled to H5.
-
The signal in the middle of this region, often appearing as a triplet or doublet of doublets (~7.2 ppm), is H5, as it is coupled to both H4 and H6.
-
The remaining signal (~7.5 ppm) is H4, coupled to H5.
-
Validation: The coupling constants provide the definitive validation. The J5,6 value extracted from the H5 multiplet must match the J5,6 value from the H6 multiplet. Similarly, the J4,5 value must be consistent between the H4 and H5 signals.[13]
-
Caption: Workflow for ¹H NMR analysis of the target compound.
Conclusion
The ¹H NMR spectrum of this compound presents a set of distinct, well-resolved signals that are readily assignable. The characteristic upfield singlet of the Boc group, combined with the predictable patterns of the five aromatic protons, provides a definitive fingerprint for structural verification. By carefully analyzing the chemical shifts, integration values, and spin-spin coupling constants, researchers can confidently confirm the identity and assess the purity of this vital synthetic intermediate. This guide provides the theoretical foundation and practical framework necessary for this critical analytical task in the field of drug development and organic synthesis.
References
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Bhardwaj, V., & Gumber, D. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Analytical Biochemistry, 398(2), 263-5. [Link]
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Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
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Kim, J., et al. (2020). Saccharobisindole, Neoasterric Methyl Ester, and 7-Chloro-4(1H)-quinolone: Three New Compounds Isolated from the Marine Bacterium Saccharomonospora sp. Marine Drugs, 18(11), 548. [Link]
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YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Part of 1H NMR spectrum of compound 7. Retrieved from [Link]
- Unknown Source. (n.d.). Coupling constants for 1H and 13C NMR.
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ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
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ResearchGate. (n.d.). 1H NMR Spectra (Chemical Shifts, ppm and Coupling Constants, Hz) of 3 and 5. Retrieved from [Link]
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University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
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BMRB. (n.d.). bmse000097 Indole. Retrieved from [Link]
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Michigan State University. (n.d.). Proton NMR Table. Retrieved from [Link]
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Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
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Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
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MDPI. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 20(21), 5396. [Link]
-
ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. Retrieved from [Link]
-
UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]
-
ACS Publications. (2002). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information Indoles. Retrieved from [Link]
-
RSC Publishing. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
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An In-Depth Technical Guide to the Mass Spectrometry of tert-Butyl 7-chloro-1H-indole-1-carboxylate
This guide provides a comprehensive examination of the mass spectrometric behavior of tert-Butyl 7-chloro-1H-indole-1-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles and practical applications of mass spectrometry for the structural characterization and confirmation of this important synthetic intermediate. We will explore the causality behind experimental choices, from sample preparation to the intricacies of fragmentation analysis, ensuring a self-validating and robust analytical approach.
Introduction: The Analytical Imperative
This compound is a key heterocyclic building block in modern medicinal chemistry. The indole scaffold is a privileged structure found in numerous pharmacologically active compounds, and the chloro-substituent at the 7-position, combined with the nitrogen-protecting tert-butyloxycarbonyl (Boc) group, makes it a versatile precursor for targeted synthesis.[1] The Boc group serves to modulate the reactivity of the indole nitrogen, enabling selective functionalization at other positions of the indole ring.[1]
Given its role in multi-step syntheses, unambiguous structural confirmation is paramount. Mass spectrometry (MS) stands as a primary analytical tool, offering high sensitivity and specificity for verifying the molecular weight and elucidating the structure of synthetic products. This guide provides a detailed protocol and theoretical framework for analyzing this specific molecule, focusing on electrospray ionization (ESI) and tandem mass spectrometry (MS/MS) to reveal its characteristic fragmentation signature.
Molecular Profile and Isotopic Signature
Before any analysis, understanding the fundamental properties of the target molecule is crucial for predicting its behavior in the mass spectrometer. The presence of a chlorine atom imparts a distinct isotopic pattern that is a key diagnostic feature.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₄ClNO₂ | [2] |
| Average Molecular Weight | 251.71 g/mol | [2] |
| Monoisotopic Mass | 251.0713 Da | Calculated |
| Theoretical [M+H]⁺ | 252.0786 Da | Calculated |
| Theoretical [M+Na]⁺ | 274.0606 Da | Calculated |
| ³⁵Cl:³⁷Cl Isotopic Ratio | ~3:1 | Standard Isotopic Abundance |
The molecular ion region will exhibit a characteristic M and M+2 peak pattern with an approximate 3:1 intensity ratio, which is a definitive indicator of a monochlorinated compound. High-resolution mass spectrometry (HRMS) is essential to distinguish the target analyte from isobaric interferences and confirm its elemental composition.
Experimental Workflow: A Validated Protocol
This section outlines a robust, field-proven protocol for the analysis of this compound using a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer. The high resolution and MS/MS capabilities of these platforms are ideal for this application.
Sample and System Preparation
-
Sample Preparation : Dissolve approximately 1 mg of the compound in 1 mL of a high-purity solvent such as acetonitrile (ACN) or methanol (MeOH) to create a 1 mg/mL stock solution. Further dilute this stock solution with 50:50 ACN:H₂O containing 0.1% formic acid to a final concentration of 1-10 µg/mL.
-
Rationale : Formic acid is added to promote protonation of the analyte in the ESI source, enhancing the formation of the desired [M+H]⁺ ion.[3] The ACN/H₂O mixture provides good solubility and is compatible with standard reversed-phase liquid chromatography and direct infusion ESI.
-
-
Instrumentation Setup : The analysis is typically performed via direct infusion using a syringe pump or through a liquid chromatography system.
-
Rationale : Direct infusion is rapid for purity assessment and fragmentation studies. LC-MS is preferred for analyzing complex reaction mixtures, providing chromatographic separation prior to mass analysis.
-
Mass Spectrometer Parameters
The following parameters serve as a validated starting point and may be optimized for specific instrumentation.
| Parameter | Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is a soft ionization technique suitable for polar, thermally labile molecules, preventing degradation of the Boc group. Positive mode is selected to generate the protonated [M+H]⁺ ion. |
| Capillary Voltage | 3.5 – 4.5 kV | Optimizes the electrospray plume for efficient ion generation. |
| Source Temperature | 100 – 150 °C | A moderate temperature helps with desolvation without causing thermal degradation of the analyte. |
| Desolvation Gas Flow | 600 – 800 L/hr (Nitrogen) | Facilitates the evaporation of solvent from the charged droplets. |
| Mass Range (Full Scan) | m/z 50 – 500 | A broad enough range to capture the molecular ion and all expected fragments. |
| Collision Energy (MS/MS) | 10 – 30 eV | Ramped or fixed collision energy to induce fragmentation. This range is typically sufficient to break the bonds of the Boc group. |
Experimental Workflow Diagram
The logical flow from sample preparation to final data interpretation is a critical, self-validating process.
Caption: Experimental workflow for MS analysis.
Ionization and Fragmentation Analysis
The structural information gleaned from mass spectrometry is primarily derived from the controlled fragmentation of the molecular ion. For this compound, the fragmentation pattern is dominated by the lability of the N-Boc protecting group.
The Molecular Ion: [M+H]⁺
In positive mode ESI, the molecule readily accepts a proton to form the pseudomolecular ion [M+H]⁺ at m/z 252.0786. The high-resolution mass and the characteristic A+2 peak at m/z 254.0757 in a ~3:1 ratio are the first points of structural validation.
Tandem MS (MS/MS): Deciphering the Structure
By isolating the [M+H]⁺ ion (m/z 252.1) and subjecting it to collision-induced dissociation (CID), we can observe a series of characteristic neutral losses. The primary fragmentation pathways are predictable and serve as a diagnostic fingerprint for N-Boc protected indoles.[4][5]
Primary Fragmentation Pathways:
-
Loss of Isobutylene (-56 Da) : The most prominent fragmentation pathway for Boc-protected amines involves the loss of isobutylene (C₄H₈) through a rearrangement process, resulting in a carbamic acid intermediate.[4][6] This produces a highly abundant fragment ion at m/z 196.0160.
-
Loss of the entire Boc Group (-100 Da) : A direct cleavage of the N-COO bond can lead to the loss of the entire tert-butoxycarbonyl group (C₅H₈O₂), resulting in the protonated 7-chloro-1H-indole fragment at m/z 152.0105.
-
Loss of CO₂ from the Intermediate (-44 Da) : The fragment at m/z 196.0160 can subsequently lose carbon dioxide (CO₂) to yield the same protonated 7-chloro-1H-indole fragment at m/z 152.0105.
-
Loss of the tert-Butyl Cation (-57 Da) : A less common but possible fragmentation is the loss of the tert-butyl cation, leaving a fragment at m/z 195.0081. However, the loss of neutral isobutylene is generally favored.[5]
Fragmentation Diagram
The relationships between the precursor and product ions are visualized below.
Sources
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- 3. researchgate.net [researchgate.net]
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- 6. reddit.com [reddit.com]
An In-depth Technical Guide to the Infrared (IR) Spectrum of tert-Butyl 7-chloro-1H-indole-1-carboxylate
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of tert-Butyl 7-chloro-1H-indole-1-carboxylate, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document outlines the theoretical basis for its spectral features, a detailed protocol for acquiring a high-fidelity spectrum, and a systematic approach to its interpretation. By correlating specific vibrational modes with the molecule's functional groups—namely the N-Boc protecting group, the chlorinated aromatic ring, and the indole core—this guide serves as a practical reference for structural verification and quality control.
Introduction: The Role of IR Spectroscopy in Heterocyclic Intermediate Analysis
In the landscape of modern drug discovery, the structural confirmation of synthetic intermediates is a critical checkpoint. Heterocyclic compounds, particularly indole derivatives, form the backbone of numerous therapeutic agents. This compound is a valuable building block, and its purity and structural integrity are paramount for the success of subsequent synthetic steps.
Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly informative method for this purpose. The vibrational spectrum of a molecule is a unique physical property, acting as a molecular "fingerprint"[1]. More importantly, the absorption of IR radiation corresponds to specific vibrational modes of covalent bonds within the molecule, such as stretching and bending.[1][2] This allows for the direct confirmation of functional groups. For this compound, IR spectroscopy is indispensable for verifying two key structural features: the successful installation of the tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen and the integrity of the substituted aromatic system.
This guide explains the causality behind the expected spectral features, providing the foundational knowledge needed to not only interpret a spectrum but also to troubleshoot potential synthetic discrepancies.
Molecular Structure and Predicted Vibrational Modes
The interpretation of the IR spectrum begins with a thorough analysis of the molecule's structure. We can dissect this compound into three key components, each with characteristic vibrational frequencies.
-
The N-Boc (tert-butyloxycarbonyl) Group: This bulky protecting group is introduced to modulate the reactivity of the indole nitrogen. Its presence is confirmed by several strong, characteristic peaks. The most prominent is the carbonyl (C=O) stretching vibration, which is a powerful and reliable diagnostic tool.[3]
-
The 7-Chloro-substituted Indole Core: This aromatic heterocyclic system has a series of characteristic vibrations. The substitution pattern on the benzene ring and the fusion to the pyrrole ring create a unique fingerprint. Key vibrations include C-H stretching from the aromatic rings, C=C ring stretching, and C-N stretching.
-
The Chloro Substituent: The carbon-chlorine bond has a characteristic stretching frequency, though it can sometimes be weak and fall within the complex fingerprint region. The position of the chlorine atom also influences the out-of-plane C-H bending vibrations of the adjacent hydrogens on the aromatic ring.
The logical workflow for analyzing the spectrum of a novel or synthesized compound is crucial for accurate structural elucidation.
Caption: Workflow for IR Spectrum Acquisition and Interpretation.
Experimental Protocol: Acquiring a High-Fidelity ATR-IR Spectrum
Attenuated Total Reflectance (ATR) is the preferred method for obtaining the IR spectrum of a solid sample like this compound due to its minimal sample preparation and high reproducibility.
Objective: To obtain a clean, high-resolution infrared spectrum of the solid sample.
Materials:
-
FTIR Spectrometer with a Diamond or Germanium ATR accessory.
-
This compound (solid powder).
-
Spatula.
-
Solvent for cleaning (e.g., Isopropanol or Acetone).
-
Lint-free wipes.
Methodology:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.
-
Thoroughly clean the ATR crystal surface with a lint-free wipe dampened with isopropanol or acetone to remove any residues from previous measurements. Allow the solvent to fully evaporate.
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR accessory in place, initiate a background scan. This critical step measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench response. The software will automatically subtract this background from the sample spectrum.
-
Causality Insight: An accurate background scan is essential to prevent the appearance of false atmospheric peaks in the final spectrum, ensuring that all observed absorptions are from the sample itself.
-
-
Sample Application:
-
Place a small amount (typically 1-5 mg) of the solid this compound powder onto the center of the ATR crystal.
-
Lower the ATR press and apply consistent pressure to ensure intimate contact between the solid sample and the crystal surface.
-
Causality Insight: Good contact is vital for the evanescent wave of the IR beam to penetrate the sample adequately, leading to a strong, high-quality spectrum. Insufficient contact results in weak signals and a poor signal-to-noise ratio.
-
-
Sample Spectrum Acquisition:
-
Initiate the sample scan. For a high-quality spectrum suitable for structural elucidation, the following parameters are recommended:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32 to 64 (co-added to improve signal-to-noise ratio)
-
-
-
Data Processing and Cleaning:
-
After the scan is complete, raise the press and carefully clean the sample from the ATR crystal using a spatula and lint-free wipes with solvent.
-
The resulting spectrum should be displayed in terms of Transmittance (%) or Absorbance vs. Wavenumber (cm⁻¹). For analysis, Absorbance mode is often preferred as peak height is directly proportional to concentration.
-
Ensure the baseline is flat and correct if necessary using the instrument's software.
-
Analysis and Interpretation of the Spectrum
The IR spectrum can be divided into two main areas: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹).[2][3]
Functional Group Region (>1500 cm⁻¹)
This region contains the most diagnostic peaks for key functional groups.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Structural Assignment & Rationale |
| 3150 - 3000 | C-H Stretch (Aromatic) | Medium to Weak | These peaks arise from the C-H bonds on the indole ring system. Their presence at wavenumbers >3000 cm⁻¹ is characteristic of sp² hybridized carbon atoms.[4] |
| 2980 - 2850 | C-H Stretch (Aliphatic) | Medium to Strong | These absorptions are due to the symmetric and asymmetric stretching of the C-H bonds within the nine methyl groups of the tert-butyl moiety. |
| ~1735 - 1715 | C=O Stretch (Carbonyl) | Strong, Sharp | This is the most critical diagnostic peak. Its presence confirms the successful installation of the Boc-protecting group. The position is characteristic of a carbamate ester carbonyl. |
| 1610 - 1580 | C=C Stretch (Aromatic) | Medium | These absorptions are due to the carbon-carbon stretching vibrations within the aromatic benzene portion of the indole ring.[4][5] |
Key Validating Insight: A crucial piece of evidence from the spectrum is the absence of a broad N-H stretching band, which typically appears around 3400 cm⁻¹ for unprotected indoles.[5][6] The lack of this peak provides strong, self-validating proof that the indole nitrogen has been successfully derivatized with the Boc group.
Fingerprint Region (<1500 cm⁻¹)
This region contains a complex series of absorptions that are unique to the molecule as a whole, arising from C-C, C-N, and C-O single bond stretches, as well as various bending vibrations.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Structural Assignment & Rationale |
| 1480 - 1450 | C=C Stretch (Aromatic) | Medium | Further skeletal vibrations from the indole ring system.[5] |
| 1390 & 1365 | C-H Bend (tert-Butyl) | Medium to Strong | Characteristic doublet caused by the symmetric bending of the methyl groups in the tert-butyl substituent, often referred to as a "picket fence." |
| 1280 - 1240 | C-N Stretch | Medium | Stretching vibration of the bond between the indole nitrogen and the carbonyl carbon of the Boc group. |
| 1180 - 1140 | C-O Stretch | Strong | Asymmetric stretching of the C-O-C linkage in the tert-butyl ester portion of the Boc group. |
| ~800 - 750 | C-H Out-of-Plane Bend | Strong | This absorption is highly diagnostic of the substitution pattern on the benzene ring. For a 1,2,3-trisubstituted (or in this case, a fused ring system with adjacent hydrogens), a strong band in this region is expected. |
| < 800 | C-Cl Stretch | Medium to Weak | The carbon-chlorine stretch is expected in this region. However, it can be of variable intensity and may be difficult to assign definitively amidst other fingerprint bands. |
Conclusion
The infrared spectrum of this compound provides a wealth of structural information that is essential for its role in drug development. By following a systematic protocol for data acquisition and interpretation, a researcher can confidently verify its identity and purity. The key spectral landmarks are the strong carbonyl absorption near 1725 cm⁻¹, confirming Boc protection; the absence of an N-H stretch around 3400 cm⁻¹; and the characteristic aromatic and aliphatic C-H stretches. The fingerprint region, though complex, provides further corroborating evidence of the overall molecular structure. This guide equips scientists with the foundational knowledge and practical steps to effectively utilize IR spectroscopy as a cornerstone of quality assurance in the synthesis of complex heterocyclic intermediates.
References
-
ResearchGate. (n.d.). FT-IR spectrum of control indole. [Online] Available at: [Link]
-
ProQuest. (n.d.). Infrared Spectra of Indole Compounds. [Online] Available at: [Link]
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International Journal of Research and Analytical Reviews. (n.d.). QUANTUM CHEMICAL CALCULATIONS, SPECTROSCOPIC INVESTIGATION, NBO ANALYSIS AND DOCKING STUDY OF ETHYL INDOLE 2 CARBOXYLATE. [Online] Available at: [Link]
-
MDPI. (2019). Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. [Online] Available at: [Link]
-
National Center for Biotechnology Information. (2019). Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. [Online] Available at: [Link]
-
Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. [Online] Available at: [Link]
-
Chemistry LibreTexts. (2024). 12.7: Interpreting Infrared Spectra. [Online] Available at: [Link]
-
ResearchGate. (n.d.). I.R Spectrum of Heterocyclic Compound {7}. [Online] Available at: [Link]
-
ACS Omega. (2023). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. [Online] Available at: [Link]
-
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An In-depth Technical Guide to the Solubility of tert-Butyl 7-chloro-1H-indole-1-carboxylate in Common Organic Solvents
Abstract
The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical physicochemical parameter that profoundly influences drug discovery and development processes, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive framework for understanding and determining the solubility of tert-butyl 7-chloro-1H-indole-1-carboxylate, a key heterocyclic building block in medicinal chemistry. In the absence of extensive published quantitative data for this specific molecule, this document emphasizes a predictive approach based on structural analysis and first principles of solute-solvent interactions. Furthermore, it delivers a robust, field-proven experimental protocol for the accurate determination of thermodynamic solubility, ensuring researchers and drug development professionals can generate reliable and reproducible data.
Introduction: The Critical Role of Solubility
This compound is a substituted indole derivative featuring a chlorine atom on the benzene ring and a tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen. This structure is a valuable scaffold for the synthesis of more complex molecules targeting a range of biological pathways. The success of any synthetic or formulation effort involving this compound hinges on a thorough understanding of its solubility.
Solubility dictates the choice of solvents for chemical reactions, influences the efficiency of crystallization and purification, and is a primary determinant of a drug candidate's absorption and bioavailability.[1] Poor solubility can lead to unreliable results in biological assays, create challenges in formulation, and ultimately hinder the progression of a promising compound through the development pipeline.[2] This guide serves as a practical resource for scientists to predict, measure, and interpret the solubility of this compound in a variety of common organic solvents.
Physicochemical Analysis and Predicted Solubility Profile
The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[3] To predict the solubility of this compound, we must first analyze its structural components and their contributions to its overall polarity and hydrogen bonding capacity.
-
Indole Core: The bicyclic indole ring system is aromatic and possesses a moderate degree of polarity due to the nitrogen heteroatom. The N-H proton of an unprotected indole can act as a hydrogen bond donor.
-
N-Boc Group: The tert-butoxycarbonyl (Boc) group attached to the indole nitrogen fundamentally alters the molecule's properties. It removes the hydrogen bond donating capability of the indole nitrogen. The bulky, nonpolar tert-butyl moiety increases lipophilicity, while the carbonyl group (C=O) acts as a hydrogen bond acceptor.[4]
-
7-Chloro Substituent: The chlorine atom is an electronegative, electron-withdrawing group that introduces a polar C-Cl bond, slightly increasing the molecule's overall polarity.[2]
Overall Molecular Character: The combination of the large, nonpolar Boc group and the aromatic system suggests the molecule is predominantly lipophilic (fat-soluble) and will have limited solubility in highly polar, protic solvents like water. Its solubility is expected to be highest in solvents of intermediate polarity and in polar aprotic solvents that can effectively interact with the carbonyl group of the Boc-protecting group.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Solvent | Predicted Solubility | Rationale for Prediction |
| Polar Protic | Methanol (MeOH) | Moderate | Can accept a hydrogen bond at the Boc-carbonyl, but the large nonpolar region limits high solubility. |
| Ethanol (EtOH) | Moderate | Similar to methanol but slightly less polar; solubility may be slightly lower. | |
| Water (H₂O) | Very Low | The molecule is predominantly nonpolar and lacks strong hydrogen bond donating groups to interact effectively with water's H-bonding network. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | A strong hydrogen bond acceptor and highly polar solvent capable of effectively solvating the entire molecule.[5] |
| N,N-Dimethylformamide (DMF) | High | Similar to DMSO, its high polarity and ability to accept hydrogen bonds make it an excellent solvent for this type of compound.[5] | |
| Acetonitrile (ACN) | Moderate to High | A polar solvent that can engage in dipole-dipole interactions and accept hydrogen bonds. | |
| Acetone | Moderate | A solvent of intermediate polarity that should effectively solvate the molecule. | |
| Nonpolar | Dichloromethane (DCM) | High | The molecule's mixed polarity character aligns well with DCM, making it a good solvent for dissolution. |
| Tetrahydrofuran (THF) | High | A good solvent for a wide range of organic compounds, its polarity is suitable for this molecule. | |
| Ethyl Acetate (EtOAc) | High | Polarity is well-matched for dissolving moderately polar compounds with significant nonpolar character. | |
| Toluene | Low to Moderate | The aromatic ring can interact with the indole system, but the overall polarity mismatch limits high solubility. | |
| Hexanes / Heptane | Very Low | As highly nonpolar aliphatic hydrocarbons, they are poor solvents for molecules containing polar functional groups.[5] |
Note: This table provides a qualitative forecast. Accurate quantitative data must be obtained through experimental verification.
Experimental Determination of Thermodynamic Solubility
For drug development, determining the thermodynamic solubility —the true equilibrium concentration of a solute in a solvent at a given temperature—is crucial.[6][7] This contrasts with kinetic solubility , which measures the concentration at which a compound precipitates from a supersaturated solution (often from a DMSO stock) and is more common in high-throughput screening.[8][9] The "shake-flask" method is the gold-standard for determining thermodynamic solubility due to its reliability and direct measurement of equilibrium.[10][11]
Diagram 1: Experimental Workflow for Solubility Determination
References
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Material safety data sheet for tert-Butyl 7-chloro-1H-indole-1-carboxylate
An In-Depth Technical Guide to tert-Butyl 7-chloro-1H-indole-1-carboxylate: Properties, Safety, and Applications in Synthetic Chemistry
Introduction and Strategic Significance
This compound (CAS No. 1004558-41-1) is a specialized chemical intermediate of significant interest to researchers in medicinal chemistry and drug development. Its molecular architecture is built upon the indole scaffold, a privileged structure found in a multitude of natural products and FDA-approved pharmaceuticals known for a wide range of biological activities.[1] The strategic placement of a chlorine atom at the 7-position provides a crucial reactive handle for synthetic diversification, primarily through modern cross-coupling reactions.
Furthermore, the indole nitrogen is protected by a tert-butoxycarbonyl (Boc) group. This feature is not merely for stability; it is an essential electronic and steric control element. The Boc group deactivates the indole nitrogen, preventing its participation in undesired side reactions and directing subsequent chemical transformations with greater precision. This guide offers a comprehensive overview of its properties, a synthesized safety protocol based on best practices and data from analogous compounds, and its practical application in synthetic workflows.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. This data is critical for proper handling, storage, and stoichiometric calculations in experimental design.
| Property | Value | Source(s) |
| CAS Number | 1004558-41-1 | [2][3] |
| Molecular Formula | C₁₃H₁₄ClNO₂ | [3] |
| Molecular Weight | 251.71 g/mol | [3] |
| Appearance | Not officially specified; typically an off-white to white solid. | Inferred |
| Storage Conditions | 2-8°C, in a tightly sealed container, protected from moisture. | [3] |
Comprehensive Safety and Handling Protocol
Hazard Identification
Based on analogous structures, the compound should be treated as potentially hazardous. The primary anticipated hazards include:
-
Skin Irritation (H315): May cause skin irritation upon contact.[4]
-
Eye Irritation (H319): May cause serious eye irritation.[4]
-
Respiratory Irritation (H335): May cause respiratory irritation if inhaled as a dust or aerosol.[5]
-
Acute Oral Toxicity: May be harmful if swallowed.[6]
To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[7][8] No component of similar products is identified as a probable, possible, or confirmed human carcinogen by IARC at levels greater than or equal to 0.1%.[7][8]
Personal Protective Equipment (PPE) Workflow
Adherence to a strict PPE protocol is the most effective way to mitigate exposure risks. All handling should occur inside a certified chemical fume hood.
Caption: Standard PPE workflow before handling chemical reagents.
First-Aid Measures
In the event of exposure, immediate action is critical.
-
If Inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration, avoiding mouth-to-mouth resuscitation. Seek immediate medical attention.[8][9]
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention.[8]
-
In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth thoroughly with water and seek immediate medical attention.[8]
Fire-Fighting and Accidental Release
-
Fire-Fighting: Use water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide as extinguishing media.[7][8] Firefighters should wear self-contained breathing apparatus and full protective gear to prevent contact with skin and eyes.[10]
-
Accidental Release: Evacuate personnel to a safe area. Wear full PPE, including respiratory protection. Avoid generating dust. Carefully sweep up the material, place it into a suitable, sealed container for disposal, and clean the affected area thoroughly. Do not let the product enter drains.[8]
Handling and Storage
-
Handling: All operations should be performed in a well-ventilated chemical fume hood to minimize inhalation exposure.[6] Avoid contact with skin, eyes, and clothing.[10] Wash hands thoroughly after handling. The rationale for these precautions is that many fine chemical powders can be easily aerosolized and inhaled, and skin contact can lead to irritation or sensitization over time.
-
Storage: Store in a cool, dry, and well-ventilated place, as recommended at 2-8°C in a refrigerator.[3][6] Keep the container tightly closed to prevent moisture absorption and degradation, which could compromise experimental results.[6]
Reactivity and Synthetic Utility
The true value of this compound lies in its designed reactivity, making it a versatile intermediate for constructing more complex molecules.
The Dual Role of the Boc and Chloro Groups
The structure is engineered for specific, sequential reactions. The Boc group serves to protect the indole nitrogen, preventing N-alkylation or other side reactions during subsequent steps. Crucially, it also modifies the electron density of the indole ring system. The 7-chloro group is the primary site for synthetic elaboration. Its position on the benzene portion of the indole makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, a cornerstone of modern pharmaceutical synthesis.[1]
This logical relationship allows for a powerful and modular approach to drug discovery, as illustrated below.
Caption: Logical workflow for the synthetic application of the title compound.
Exemplary Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a generalized, step-by-step methodology for the synthesis of a 7-aryl-indole derivative, a common objective in kinase inhibitor programs.[1] The causality behind each step is explained to provide field-proven insight.
Objective: To synthesize tert-Butyl 7-(4-methoxyphenyl)-1H-indole-1-carboxylate.
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Protocol:
-
Inert Atmosphere Preparation (Causality: Trustworthiness): To a flame-dried Schlenk flask, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq). The flask is flame-dried to remove adsorbed water, which can poison the catalyst and hydrolyze reagents. The system is then evacuated and backfilled with an inert gas (Argon or Nitrogen) three times. This is a self-validating step; failure to exclude oxygen and moisture will result in low or no yield, as the palladium catalyst is sensitive to oxidation.
-
Catalyst Preparation (Causality: Expertise): In a separate vial, dissolve Palladium(II) acetate (0.05 eq) and triphenylphosphine (0.10 eq) in anhydrous 1,4-dioxane. The phosphine ligand coordinates to the palladium, forming the active catalytic species in situ. Using a 2:1 ligand-to-metal ratio is a common starting point to ensure catalyst stability and activity.
-
Reaction Assembly: Add the catalyst solution to the Schlenk flask containing the solids. Then, add a degassed 9:1 mixture of 1,4-dioxane and water. Degassing the solvents by sparging with an inert gas removes dissolved oxygen, further protecting the catalyst.
-
Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up and Purification: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine. The washes remove inorganic salts and water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the desired 7-aryl-indole product.
Conclusion
This compound is a highly valuable and strategically designed building block for modern organic synthesis. Its utility is derived from the orthogonal reactivity of the Boc-protected nitrogen and the C7-chloro substituent, enabling controlled and modular synthesis of complex indole derivatives. While a dedicated MSDS is not publicly available, a robust safety protocol can be constructed from data on related compounds, emphasizing the use of appropriate engineering controls and personal protective equipment. By understanding both the synthetic potential and the handling requirements of this reagent, researchers can effectively and safely leverage its capabilities in the pursuit of novel therapeutic agents.
References
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Pharmaffiliates. CAS No : 1004558-41-1 | Product Name : this compound. [Link]
-
Dow AgroSciences. MATERIAL SAFETY DATA SHEET - TRANSLINE HERBICIDE*. [Link]
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PubMed Central (PMC). tert-Butyl Hypochlorite: A Reagent for the Synthesis of Chlorinated Oxindole and Indole Derivatives. [Link]
-
Capot Chemical. MSDS of tert-Butyl 6-bromo-3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate. [Link]
-
PubChem. tert-butyl 3-formyl-1H-indole-1-carboxylate. [Link]
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PubChem. tert-butyl 3-(2-oxoethyl)-1H-indole-1-carboxylate. [Link]
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Capot Chemical. MSDS of tert-Butyl 6-bromo-3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate. [Link]
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The Strategic Role of tert-Butyl 7-chloro-1H-indole-1-carboxylate in Modern Drug Discovery: A Technical Guide
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and FDA-approved drugs.[1] Within this class, functionalized indoles offer a platform for fine-tuning pharmacological activity. This technical guide provides an in-depth examination of tert-Butyl 7-chloro-1H-indole-1-carboxylate, a strategically designed building block that has become instrumental in the synthesis of complex molecular architectures, particularly in the discovery of novel kinase inhibitors. We will dissect the molecule's chemical logic, provide validated experimental protocols for its synthesis and key transformations, and illustrate its application in the rational design of targeted therapeutics.
Introduction: The Architectural Logic of a Key Building Block
The utility of this compound in drug discovery is not accidental; it is the result of a deliberate combination of three key structural features, each conferring a distinct advantage to the medicinal chemist.
-
The Indole Core: This bicyclic aromatic system is a bioisostere for various biological recognition motifs, allowing it to fit into the active sites of numerous enzymes and receptors. Its derivatives are known to possess a wide spectrum of activities, including anticancer, antiviral, and anti-inflammatory properties.[1]
-
The C7-Chloro Substituent: The chlorine atom at the 7-position serves two primary purposes. Firstly, it acts as a versatile synthetic handle for introducing molecular diversity. It is an excellent leaving group for palladium-catalyzed cross-coupling reactions, the workhorse of modern pharmaceutical synthesis. Secondly, the electronegativity and size of the chlorine atom can modulate the electronic properties of the indole ring and participate in favorable halogen bonding interactions with protein targets, enhancing binding affinity and selectivity.[2]
-
The N1-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is a crucial element for directing synthesis. By temporarily masking the reactivity of the indole nitrogen, it prevents unwanted side reactions and allows for precise, regioselective functionalization at other positions on the indole scaffold. Its steric bulk also influences the reactivity of adjacent positions. Crucially, the Boc group can be removed under mild acidic conditions, a process that is typically compatible with a wide range of other functional groups present in a complex molecule.
This combination makes this compound a highly valuable and versatile intermediate for building libraries of candidate compounds for drug screening programs.
Synthesis and Physicochemical Properties
The primary route to this compound is through the N-protection of the commercially available 7-chloro-1H-indole. This is a robust and high-yielding reaction.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 1004558-41-1 | [3] |
| Molecular Formula | C₁₃H₁₄ClNO₂ | [3] |
| Molecular Weight | 251.71 g/mol | [3] |
| Appearance | White to off-white solid | - |
| Solubility | Soluble in DCM, THF, DMF, Ethyl Acetate | - |
Experimental Protocol 1: Synthesis of this compound
This protocol describes the standard procedure for the N-Boc protection of 7-chloro-1H-indole, a foundational step for its use in further synthetic applications. The use of 4-(Dimethylamino)pyridine (DMAP) as a nucleophilic catalyst is critical for activating the di-tert-butyl dicarbonate reagent.
Workflow Diagram:
Caption: Workflow for N-Boc protection of 7-chloro-1H-indole.
Materials:
-
7-chloro-1H-indole (1.0 equiv.)
-
Di-tert-butyl dicarbonate, (Boc)₂O (1.1 equiv.)
-
4-(Dimethylamino)pyridine, DMAP (0.1 equiv.)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 7-chloro-1H-indole and DMAP.
-
Add anhydrous DCM and stir until all solids have dissolved.
-
Cool the flask in an ice bath to 0 °C.
-
Dissolve (Boc)₂O in a minimal amount of anhydrous DCM and add it dropwise to the cooled reaction mixture over 10-15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield the title compound as a solid.
Core Synthetic Applications: Building Blocks for Kinase Inhibitors
The primary value of this compound is realized in its subsequent functionalization at the C7 position. Palladium-catalyzed cross-coupling reactions are the most powerful and widely used methods for this purpose.[1] These reactions enable the construction of 7-aryl and 7-aminoindole scaffolds, which are key pharmacophores in a multitude of kinase inhibitors.[1]
Suzuki-Miyaura Cross-Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a robust method for creating a carbon-carbon bond between the C7 position of the indole and an aryl or heteroaryl group, using a boronic acid or ester as the coupling partner.[1][4] The resulting 7-arylindole scaffolds are of significant interest as they can effectively mimic the adenine region of ATP, enabling them to bind to the critical hinge region of protein kinases.[1]
Workflow Diagram:
Caption: Generalized workflow for Suzuki-Miyaura cross-coupling.
Experimental Protocol 2: Synthesis of a 7-Arylindole Derivative
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄ (0.05 equiv.)
-
Potassium carbonate (K₂CO₃) (2.0 equiv.)
-
1,4-Dioxane and Water (e.g., 4:1 mixture)
-
Schlenk flask or similar reaction vessel
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Add the Pd(PPh₃)₄ catalyst.
-
Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times.
-
Add the degassed solvent mixture (dioxane/water) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic mixture with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain the 7-arylindole product.
Causality of Reagent Choice:
-
Catalyst: Pd(PPh₃)₄ is a common and effective Pd(0) source. The triphenylphosphine ligands are labile enough to allow for oxidative addition but stabilize the catalytic species.
-
Base: The base (K₂CO₃) is essential for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the crucial transmetalation step in the catalytic cycle.
-
Solvent: A mixture like dioxane/water is often used to ensure solubility of both the organic starting materials and the inorganic base. Degassing is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Buchwald-Hartwig Amination: Forging C(sp²)-N Bonds
The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond between the indole C7 position and a primary or secondary amine. This is a powerful strategy for introducing hydrogen bond donors and acceptors, which can form critical interactions with amino acid residues in a protein's active site, thereby increasing binding affinity and selectivity.[1]
Workflow Diagram:
Caption: Generalized workflow for Buchwald-Hartwig amination.
Application Spotlight: The 7-Substituted Indole in Kinase Inhibitor Design
Protein kinases are a major class of drug targets, particularly in oncology. Many kinase inhibitors are designed to be ATP-competitive, binding to the ATP pocket on the enzyme. The 7-substituted indole/azaindole scaffold has proven to be an exceptionally effective hinge-binding motif.
The nitrogen of the indole ring and the substituent introduced at the C7 position (e.g., an amino group or a nitrogen-containing heterocycle via Suzuki coupling) can form a bidentate hydrogen bonding pattern with the "hinge region" of the kinase, mimicking the interaction of the adenine portion of ATP. This provides a strong anchor for the inhibitor, leading to high potency.
Caption: 7-Substituted indole forming key hydrogen bonds with the kinase hinge.
By using this compound, medicinal chemists can rapidly generate a diverse library of compounds with different aryl or amino groups at the 7-position. These libraries can then be screened against a panel of kinases to identify potent and selective inhibitors, forming the starting point for a lead optimization program.
Conclusion: A Strategically Vital Tool for Drug Discovery
This compound is more than just a chemical intermediate; it is a sophisticated tool for accelerating drug discovery. Its design masterfully combines the biologically relevant indole core with a versatile synthetic handle (the C7-chloro group) and a robust protecting group (N-Boc). This architecture provides a reliable and efficient platform for accessing the 7-substituted indole scaffold, a proven pharmacophore for targeting protein kinases. The protocols and strategic insights outlined in this guide demonstrate its central role in the construction of novel, complex, and biologically active molecules, solidifying its importance for researchers and scientists in the pharmaceutical industry.
References
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Pharmaffiliates. this compound. [Online] Available at: [Link]
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Organic Syntheses. 7-indolinecarboxaldehyde. [Online] Available at: [Link]
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Lu, Y. et al. (2019). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. Molecules. [Online] Available at: [Link]
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Zhong, B. et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances. [Online] Available at: [Link]
-
Zhang, Y. et al. (2022). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Pharmaceuticals. [Online] Available at: [Link]
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Hassam, M. et al. (2013). 1-tert-Butyl 2-ethyl 5-chloro-3-(2-furoyl)-1H-indole-1,2-dicarboxylate. Acta Crystallographica Section E. [Online] Available at: [Link]
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Bhandari, S. et al. (2020). Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. Recent Patents on Anti-Cancer Drug Discovery. [Online] Available at: [Link]
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Gao, Y. et al. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Scientific Reports. [Online] Available at: [Link]
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Liu, Y. et al. (2022). tert-Butyl Hypochlorite: A Reagent for the Synthesis of Chlorinated Oxindole and Indole Derivatives. Molecules. [Online] Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Online] Available at: [Link]
-
Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. [Online] Available at: [Link]
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Methodological & Application
Application Notes and Protocols: Synthesis of tert-Butyl 7-chloro-1H-indole-1-carboxylate
Abstract
This document provides a comprehensive guide for the synthesis of tert-Butyl 7-chloro-1H-indole-1-carboxylate, a valuable building block in medicinal chemistry and drug development.[1] The protocol details the N-protection of 7-chloroindole using di-tert-butyl dicarbonate (Boc₂O). This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical advice to ensure a successful and reproducible synthesis. We will explore the underlying chemical principles, the rationale for specific reagents and conditions, and provide a step-by-step protocol from reaction setup to product purification and characterization.
Introduction
Indole and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[2] The protection of the indole nitrogen is a critical step in many synthetic routes, preventing unwanted side reactions and enabling selective functionalization at other positions of the indole ring.[3] The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a variety of reaction conditions and its facile removal under mild acidic conditions.[4][5]
The target molecule, this compound, serves as a key intermediate for the synthesis of more complex molecules. The chlorine atom at the 7-position provides a handle for further chemical modifications, such as cross-coupling reactions, making this compound a versatile starting material for creating diverse chemical libraries for drug discovery. This application note will provide a detailed and robust protocol for the Boc-protection of 7-chloroindole.
Reaction Mechanism and Scientific Rationale
The synthesis of this compound proceeds via the N-acylation of 7-chloroindole with di-tert-butyl dicarbonate (Boc₂O). This reaction is an example of nucleophilic acyl substitution.[6]
Mechanism of Boc Protection:
The reaction can proceed with or without a basic catalyst.
-
Uncatalyzed Reaction: The lone pair of electrons on the indole nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of Boc₂O. This leads to the formation of a tetrahedral intermediate, which then collapses, displacing a tert-butyl carbonate anion as a leaving group. The protonated carbamate is then deprotonated by the tert-butyl carbonate anion, which subsequently decomposes into carbon dioxide and tert-butanol.[7]
-
Catalyzed Reaction (with DMAP): The addition of a nucleophilic catalyst, such as 4-(dimethylamino)pyridine (DMAP), significantly accelerates the reaction.[8][9] DMAP first attacks the carbonyl carbon of Boc₂O to form a highly reactive N-tert-butoxycarbonylpyridinium intermediate.[8] The indole nitrogen then attacks this activated intermediate, leading to the formation of the desired product and regeneration of the DMAP catalyst.[8][9] The use of a base like triethylamine (TEA) can also be employed to neutralize the proton generated during the reaction.[6]
Causality Behind Experimental Choices:
-
Reagent Selection (Boc₂O): Di-tert-butyl dicarbonate is the reagent of choice for introducing the Boc protecting group.[10] It is a stable, commercially available solid that reacts efficiently with amines under relatively mild conditions.[11]
-
Solvent Selection (THF): Tetrahydrofuran (THF) is a common solvent for this reaction as it is relatively inert and effectively dissolves both the 7-chloroindole and Boc₂O.[11] Other aprotic solvents like dichloromethane (DCM) or acetonitrile can also be used.[4][11]
-
Catalyst (DMAP): While the reaction can proceed without a catalyst, the inclusion of a catalytic amount of DMAP is highly recommended to increase the reaction rate and ensure complete conversion, especially for less nucleophilic amines like indoles.[12][13]
-
Base (Triethylamine): The addition of a non-nucleophilic base like triethylamine (TEA) can be beneficial to scavenge the proton released during the reaction, driving the equilibrium towards the product.[6]
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 7-Chloroindole | ≥98% | Commercially Available |
| Di-tert-butyl dicarbonate (Boc₂O) | ≥97% | Commercially Available |
| 4-(Dimethylamino)pyridine (DMAP) | ≥99% | Commercially Available |
| Triethylamine (TEA) | ≥99% | Commercially Available |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercially Available |
| Ethyl acetate | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Prepared in-house | |
| Brine (Saturated aqueous NaCl) | Prepared in-house | |
| Anhydrous magnesium sulfate (MgSO₄) | Commercially Available |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or Nitrogen gas inlet
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp (254 nm)
-
Flash chromatography system
Visual Workflow
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 7-chloroindole (1.0 eq).
-
Add anhydrous tetrahydrofuran (THF) to dissolve the 7-chloroindole.
-
Add 4-(dimethylamino)pyridine (DMAP) (0.1 eq) to the solution.
-
-
Addition of Reagents:
-
To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq).
-
Slowly add triethylamine (TEA) (1.5 eq) dropwise to the reaction mixture.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting material (7-chloroindole) and the appearance of a new, less polar spot corresponding to the product should be observed.
-
-
Work-up:
-
Once the reaction is complete (typically within 2-4 hours), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine (saturated aqueous NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically effective for separating the product from any remaining impurities.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a solid or oil.
-
Data and Characterization
Quantitative Data Summary
| Parameter | Value |
| Molar Mass of 7-chloroindole | 151.59 g/mol |
| Molar Mass of Boc₂O | 218.25 g/mol |
| Molar Mass of Product | 251.71 g/mol [1] |
| Typical Yield | 90-98% |
| Appearance of Product | White to off-white solid or colorless oil |
Expected Characterization Data
The structure of the synthesized this compound should be confirmed by spectroscopic methods.
-
¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group around 1.6 ppm. The aromatic protons of the indole ring will appear in the aromatic region (typically 7-8 ppm).
-
¹³C NMR (Nuclear Magnetic Resonance): The carbon NMR spectrum will show a signal for the quaternary carbon of the tert-butyl group around 84 ppm and the carbonyl carbon of the carbamate around 150 ppm.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the mass of the product.
Trustworthiness and Self-Validation
To ensure the reliability and reproducibility of this protocol, the following self-validating measures are incorporated:
-
Reaction Monitoring: The use of TLC is crucial to confirm the completion of the reaction and to identify any potential side products.
-
Purification: Flash chromatography is a robust method for isolating the desired product in high purity. The purity of the final product should be assessed by analytical techniques such as HPLC or NMR.
-
Spectroscopic Confirmation: The identity and purity of the final product must be unequivocally confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The obtained data should be compared with literature values or expected chemical shifts.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound from 7-chloroindole. By following the outlined steps and understanding the underlying chemical principles, researchers can confidently and efficiently produce this important building block for applications in drug discovery and organic synthesis. The inclusion of mechanistic insights and the rationale behind experimental choices aims to empower scientists to troubleshoot and adapt the protocol as needed for their specific research goals.
References
-
Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
National Institutes of Health. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + DMAP). Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base + DMAP). Retrieved from [Link]
-
Royal Society of Chemistry. (2013, July 17). Dual protection of amino functions involving Boc. Retrieved from [Link]
-
ResearchGate. (n.d.). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Retrieved from [Link]
-
Royal Society of Chemistry. (2013, July 17). Dual protection of amino functions involving Boc. RSC Advances. Retrieved from [Link]
-
Chemtips. (2012, June 18). Reactions that Work: Boc Protection. Retrieved from [Link]
-
ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]
-
Royal Society of Chemistry. (2020, June 23). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]
-
MDPI. (2024, December 30). tert-Butyl Hypochlorite: A Reagent for the Synthesis of Chlorinated Oxindole and Indole Derivatives. Retrieved from [Link]
-
Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). Indole N‐Boc deprotection method development. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 1004558-41-1 | Product Name : this compound. Retrieved from [Link]
-
Supporting Information. (n.d.). Retrieved from [Link]
-
National Institutes of Health. (2023, June 16). Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug. Retrieved from [Link]
-
Chemsrc. (n.d.). 1-boc-7-chloroindole-3-boronic acid, pinacol ester. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. Retrieved from [Link]
-
ResearchGate. (n.d.). Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents. Retrieved from [Link]
-
Reddit. (2021, June 17). Having great trouble with a Boc-protection reaction. Retrieved from [Link]
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- 2. Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent | MDPI [mdpi.com]
- 3. BOC Protection and Deprotection [bzchemicals.com]
- 4. Di-tert-butyl dicarbonate: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 5. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jk-sci.com [jk-sci.com]
- 7. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 8. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 9. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]
- 10. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 11. Amine Protection / Deprotection [fishersci.co.uk]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
Application Notes & Protocols: Suzuki-Miyaura Coupling of tert-Butyl 7-chloro-1H-indole-1-carboxylate
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. [1]Functionalization of the indole ring is a key strategy in drug discovery, and the Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging carbon-carbon bonds. [2][3]This application note provides a comprehensive technical guide for the Suzuki-Miyaura coupling of tert-Butyl 7-chloro-1H-indole-1-carboxylate. We delve into the mechanistic principles, offer a field-proven, step-by-step protocol, and discuss the critical parameters that ensure a high-yielding, reproducible, and self-validating outcome. This guide is intended for researchers, chemists, and drug development professionals seeking to synthesize novel 7-substituted indole derivatives.
Introduction and Scientific Context
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. [4][5]Its broad functional group tolerance, use of readily available and stable reagents, and generally mild reaction conditions have cemented its status as an indispensable tool in modern organic synthesis. [3][6] The target substrate, this compound, presents a specific set of challenges and opportunities. The indole ring is an electron-rich heterocycle, which can influence the kinetics of the catalytic cycle. [1]The chlorine atom at the C7 position is less reactive than its bromine or iodine counterparts, demanding a highly active catalyst system for efficient oxidative addition. [4][7]Furthermore, the tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen modulates the electronic properties of the ring and prevents potential side reactions involving the N-H proton. [1] Mastering the coupling at this position is of high strategic importance, as it opens access to novel chemical space for modulating the activity, selectivity, and pharmacokinetic properties of indole-based drug candidates.
Mechanism and Rationale for Experimental Design
The efficacy of the Suzuki-Miyaura coupling hinges on the delicate balance of three fundamental steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. [4]The choices of catalyst, ligand, base, and solvent are paramount for navigating this cycle efficiently, especially with a challenging substrate like a chloroindole.
The Catalytic Cycle
Sources
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tcichemicals.com [tcichemicals.com]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of tert-Butyl 7-Chloro-1H-indole-1-carboxylate
Introduction: The Strategic Importance of 7-Substituted Indoles
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and biologically active compounds.[1] Functionalization of the indole scaffold allows for the fine-tuning of a molecule's pharmacological properties. Among the various positions on the indole ring, substitution at the C7 position is of particular strategic importance. The C7-substituent projects into a unique vector space, enabling interactions with biological targets that are often inaccessible from other positions. This has led to the discovery of potent kinase inhibitors, antivirals, and other therapeutic agents.[2]
tert-Butyl 7-chloro-1H-indole-1-carboxylate serves as a key intermediate in the synthesis of these valuable 7-substituted indoles. The chlorine atom at the C7 position acts as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. However, the carbon-chlorine bond is notoriously less reactive than its bromine or iodine counterparts, necessitating carefully optimized catalytic systems.[3] The tert-butoxycarbonyl (Boc) group on the indole nitrogen serves a dual purpose: it protects the N-H proton, preventing unwanted side reactions, and its electron-withdrawing nature can modulate the reactivity of the indole ring.[4]
This comprehensive guide provides detailed, field-proven insights and protocols for the successful palladium-catalyzed cross-coupling of this compound. We will delve into the synthesis of the starting material, explore the mechanistic underpinnings of the key cross-coupling reactions, and provide step-by-step protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Part 1: Synthesis of the Starting Material: this compound
A reliable supply of high-purity starting material is the foundation of any successful synthetic campaign. The target compound is readily prepared from commercially available 7-chloro-1H-indole via N-protection.
Protocol 1: Boc Protection of 7-Chloro-1H-indole
This protocol is adapted from standard procedures for the N-Boc protection of indoles.[5]
Reaction Scheme:
Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
|---|---|---|---|---|
| 7-Chloro-1H-indole | 151.59 | 5.0 g | 33.0 | 1.0 |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 8.6 g | 39.6 | 1.2 |
| 4-(Dimethylamino)pyridine (DMAP) | 122.17 | 0.4 g | 3.3 | 0.1 |
| Dichloromethane (DCM) | - | 100 mL | - | - |
Step-by-Step Procedure:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 7-chloro-1H-indole (5.0 g, 33.0 mmol).
-
Dissolve the indole in dichloromethane (100 mL).
-
Add 4-(dimethylamino)pyridine (0.4 g, 3.3 mmol) to the solution.
-
Add di-tert-butyl dicarbonate (8.6 g, 39.6 mmol) portion-wise to the stirring solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate).
-
Combine the fractions containing the desired product and concentrate under reduced pressure to yield this compound as a white to off-white solid.
Expected Yield: 90-98%.
Part 2: The Engine of Modern Synthesis: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions have revolutionized the art of molecule building, earning the 2010 Nobel Prize in Chemistry for Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki. These reactions share a common mechanistic framework, the catalytic cycle, which efficiently forges new carbon-carbon and carbon-heteroatom bonds.[6]
The General Catalytic Cycle
The power of these reactions lies in a three-step catalytic cycle that continuously regenerates the active palladium(0) catalyst.
Caption: The general catalytic cycle for palladium-catalyzed cross-coupling reactions.
-
Oxidative Addition: The cycle begins with the insertion of the low-valent palladium(0) catalyst into the carbon-halogen bond of the aryl halide (in our case, the C-Cl bond of the indole). This forms a high-valent palladium(II) intermediate. This step is often rate-limiting, especially for the strong C-Cl bond.[3]
-
Transmetalation: The organic group from the coupling partner (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide. This step brings the two coupling partners together on the palladium atom.
-
Reductive Elimination: The two organic groups on the palladium center are coupled together and eliminated from the metal, forming the desired new bond and regenerating the palladium(0) catalyst, which can then re-enter the cycle.
Part 3: C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds, particularly between sp²-hybridized carbons.[5] It couples an organoboron reagent (like a boronic acid or its ester) with an organohalide. For a less reactive substrate like an aryl chloride, the choice of a highly active catalyst system is paramount. Bulky, electron-rich phosphine ligands are often required to facilitate the challenging oxidative addition step.[7]
Protocol 2: Suzuki-Miyaura Coupling of this compound
This protocol is a generalized procedure adapted from methods successful for other electron-rich heteroaryl chlorides and the analogous 7-bromoindole.[2][8] Optimization for specific arylboronic acids may be necessary.
Caption: Workflow for the Suzuki-Miyaura coupling reaction.
Reagents and Conditions:
| Component | Example | Molar Equivalents | Role |
|---|---|---|---|
| Aryl Halide | This compound | 1.0 | Substrate |
| Boronic Acid | Arylboronic Acid | 1.2 - 1.5 | Coupling Partner |
| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ | 0.02 - 0.05 | Catalyst Source |
| Ligand | XPhos or SPhos | 0.04 - 0.10 | Accelerates Oxidative Addition |
| Base | K₃PO₄ or Cs₂CO₃ | 2.0 - 3.0 | Activates Boronic Acid |
| Solvent | 1,4-Dioxane/H₂O (e.g., 10:1) or Toluene | - | Reaction Medium |
Step-by-Step Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.3 eq), and the base (e.g., K₃PO₄, 2.5 eq).
-
In a separate vial, pre-mix the palladium precatalyst (e.g., Pd₂(dba)₃, 0.025 eq) and the ligand (e.g., XPhos, 0.05 eq) in a small amount of the reaction solvent.
-
Add the catalyst/ligand mixture to the Schlenk flask.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent (e.g., 1,4-dioxane/water 10:1) via syringe.
-
Heat the reaction mixture to 90-110 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Wash the combined organic filtrate with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the 7-aryl-1H-indole derivative.
Part 4: C-N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds, a transformation that is fundamental in the synthesis of pharmaceuticals and other nitrogen-containing compounds.[9][10] Similar to the Suzuki coupling of aryl chlorides, this reaction requires a highly active catalyst system to couple amines with the relatively inert C-Cl bond.[4]
Protocol 3: Buchwald-Hartwig Amination of this compound
This protocol is based on established methods for the amination of heteroaryl chlorides.[2][11] The choice of base is critical; strong, non-nucleophilic bases like sodium tert-butoxide are commonly used.
Sources
- 1. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Effective Synthesis of Previously Unknown 7-Aryl Substituted Paullones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroq… [ouci.dntb.gov.ua]
- 6. Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Straightforward synthesis of N -arylindoles via one-pot Fischer indolisation–indole N -arylation - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02658B [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
The Art of Carbon-Nitrogen Bond Formation: A Detailed Guide to the Buchwald-Hartwig Amination of tert-Butyl 7-chloro-1H-indole-1-carboxylate
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the realms of pharmaceutical and materials science. Among the myriad of methods developed, the Palladium-catalyzed Buchwald-Hartwig amination stands as a titan, offering a versatile and efficient pathway to arylamines.[1] This guide provides an in-depth exploration of this reaction, focusing on a substrate of significant interest: tert-Butyl 7-chloro-1H-indole-1-carboxylate. The N-aryl indole motif is a privileged scaffold in medicinal chemistry, and its synthesis via this powerful cross-coupling reaction opens doors to a vast chemical space for drug discovery professionals.
This application note is designed for researchers, scientists, and drug development professionals, offering not just a protocol, but a deeper understanding of the reaction's nuances, from mechanistic underpinnings to practical troubleshooting.
The Power of Palladium: Unraveling the Catalytic Cycle
The Buchwald-Hartwig amination is a testament to the power of transition metal catalysis. The reaction orchestrates the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a base. The generally accepted mechanism, a finely tuned catalytic cycle, is the heart of this transformation.[1][2]
The cycle is initiated by the oxidative addition of the aryl chloride to a low-valent Pd(0) species, which is typically generated in situ from a Pd(II) precatalyst. This step forms a Pd(II) intermediate. Subsequently, the amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex. The crucial C-N bond-forming step occurs via reductive elimination from this complex, yielding the desired N-aryl indole and regenerating the active Pd(0) catalyst, thus completing the cycle.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
The choice of each component—the palladium source, the ligand, the base, and the solvent—is critical for the success of the reaction, especially when dealing with challenging substrates like aryl chlorides.
Key Reagents and Their Roles: A Scientist's Perspective
The successful execution of a Buchwald-Hartwig amination hinges on the judicious selection of its key components.
| Component | Recommended Options | Rationale and Expert Insights |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a common Pd(0) source. Palladium(II) acetate (Pd(OAc)₂) is also frequently used and is reduced in situ to the active Pd(0) species. The choice often depends on the specific ligand and reaction conditions. |
| Ligand | XPhos, RuPhos, BrettPhos | For aryl chlorides, bulky and electron-rich phosphine ligands are essential to facilitate the challenging oxidative addition step.[2] Ligands like XPhos, RuPhos, and BrettPhos have proven to be highly effective in promoting the amination of these less reactive substrates. |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is a common choice for its high basicity. However, for substrates with base-sensitive functional groups, weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be advantageous.[3] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvents are necessary to prevent quenching of the base and interference with the catalytic cycle. Toluene and dioxane are frequently used due to their ability to dissolve the reagents and their suitable boiling points for reactions requiring elevated temperatures. |
Experimental Protocol: N-Arylation of this compound
This protocol provides a representative procedure for the Buchwald-Hartwig amination of this compound with a generic aniline. Optimization may be required for specific amine coupling partners.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Weight/Volume |
| This compound | 267.73 | 1.0 | 1.0 | 268 mg |
| Aniline (example) | 93.13 | 1.2 | 1.2 | 112 mg (109 µL) |
| Pd₂(dba)₃ | 915.72 | 0.02 | 0.02 | 18.3 mg |
| XPhos | 476.65 | 0.04 | 0.04 | 19.1 mg |
| Sodium tert-butoxide | 96.10 | 1.4 | 1.4 | 135 mg |
| Anhydrous Toluene | - | - | - | 5 mL |
Procedure:
-
Inert Atmosphere: All manipulations should be performed under an inert atmosphere of nitrogen or argon using standard Schlenk line or glovebox techniques.
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (268 mg, 1.0 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), XPhos (19.1 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Reagent Addition: Evacuate and backfill the Schlenk tube with inert gas three times.
-
Solvent and Amine Addition: Add anhydrous toluene (5 mL) via syringe, followed by the aniline (109 µL, 1.2 mmol).
-
Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl indole product.
Sources
Application Notes and Protocols for Sonogashira Coupling of 7-Haloindoles
Introduction: The Strategic Importance of C7-Alkynylated Indoles
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals. Functionalization of the indole scaffold is a key strategy in drug discovery, and the introduction of an alkynyl group, particularly at the C7 position, offers a powerful tool for modulating biological activity and exploring chemical space. The rigid, linear geometry of the alkyne linker can orient substituents into specific binding pockets of target proteins, while the triple bond itself can participate in various chemical transformations, enabling further diversification.
The Sonogashira cross-coupling reaction stands as the preeminent method for forging C(sp²)-C(sp) bonds, providing a direct and efficient route to these valuable 7-alkynylindole derivatives.[1] This palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide is renowned for its mild conditions and broad functional group tolerance.[2][3] However, the successful application of Sonogashira coupling to 7-haloindoles is not without its nuances. The electron-rich nature of the indole ring and the potential for N-H reactivity can influence catalyst activity and side-product formation.
This comprehensive guide provides detailed application notes and field-proven protocols for the Sonogashira coupling of 7-iodo-, 7-bromo-, and 7-chloroindoles. We will delve into the mechanistic underpinnings of the reaction, explore the rationale behind the selection of catalysts, ligands, bases, and solvents, and present step-by-step procedures for both classical and modern iterations of this powerful transformation.
Mechanistic Rationale: A Tale of Two Catalytic Cycles
The Sonogashira coupling reaction elegantly proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2] Understanding these cycles is paramount to troubleshooting and optimizing reactions for specific substrates like 7-haloindoles.
Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.
The Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the 7-haloindole (Ar-X), forming a Pd(II) intermediate. The reactivity of the halide is crucial here, following the general trend I > Br > Cl.[4] This is often the rate-limiting step, particularly for less reactive bromides and chlorides.
-
Transmetalation: The alkynyl group is transferred from the copper acetylide (formed in the copper cycle) to the palladium(II) center, displacing the halide.
-
Reductive Elimination: The desired 7-alkynylindole product is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.
The Copper Cycle:
-
Acetylide Formation: In the presence of a base, the terminal alkyne is deprotonated. This acetylide then coordinates with a Cu(I) salt (typically CuI) to form a copper acetylide species.[5] This step increases the nucleophilicity of the alkyne, facilitating the subsequent transmetalation step.
Navigating the Halides: Tailored Protocols for 7-Iodo-, 7-Bromo-, and 7-Chloroindoles
The choice of halogen at the C7 position dictates the required reaction conditions. 7-Iodoindoles are the most reactive, often undergoing coupling under mild conditions, while 7-chloroindoles are the most challenging, necessitating more forcing conditions and specialized catalyst systems.[6]
Protocol 1: Classical Sonogashira Coupling of 7-Iodoindole (High Reactivity)
This protocol is suitable for the highly reactive 7-iodoindole and a wide range of terminal alkynes. The use of a standard palladium-phosphine catalyst and copper(I) iodide at or slightly above room temperature is typically sufficient.
Experimental Protocol:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 7-iodo-1H-indole (1.0 equiv), PdCl₂(PPh₃)₂ (0.02-0.05 equiv), and CuI (0.04-0.10 equiv).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous, degassed solvent (e.g., THF or DMF, approx. 0.1-0.2 M concentration relative to the indole).
-
Add a degassed amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 equiv).
-
Add the terminal alkyne (1.1-1.5 equiv) dropwise via syringe.
-
Stir the reaction mixture at room temperature or heat to 40-60 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with saturated aqueous NH₄Cl solution to remove copper salts, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality and Insights:
-
Catalyst: PdCl₂(PPh₃)₂ is a robust and commercially available Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[2] For a highly reactive substrate like 7-iodoindole, this standard catalyst is often sufficient.
-
Copper(I) Co-catalyst: CuI is crucial for activating the terminal alkyne, accelerating the transmetalation step and allowing the reaction to proceed at lower temperatures.[1]
-
Base: An amine base like Et₃N serves multiple roles: it acts as a scavenger for the HX produced during the reaction, aids in the deprotonation of the terminal alkyne, and can help reduce the Pd(II) precatalyst.[3]
-
Solvent: THF and DMF are common choices due to their ability to dissolve the various reaction components.[7] Rigorous degassing of the solvent and amine is essential to prevent oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction.[8]
Protocol 2: Microwave-Assisted Sonogashira Coupling of 7-Bromoindole (Intermediate Reactivity)
7-Bromoindoles are significantly less reactive than their iodo counterparts. To achieve efficient coupling, higher temperatures are often required, which can lead to decomposition. Microwave irradiation offers a solution by enabling rapid and uniform heating, often leading to shorter reaction times and improved yields.[9][10]
Experimental Protocol:
-
In a microwave-safe reaction vial, combine 7-bromo-1H-indole (1.0 equiv), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.03-0.05 equiv), CuI (0.06-0.10 equiv), and a suitable ligand if necessary (e.g., PPh₃, 0.06-0.10 equiv).
-
Add a high-boiling solvent such as DMF or 1,4-dioxane (to a concentration of 0.1-0.2 M).
-
Add a base, for instance, Et₃N or K₂CO₃ (2.0-3.0 equiv).
-
Add the terminal alkyne (1.2-1.5 equiv).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 100-140 °C for 15-60 minutes.
-
After cooling, work up the reaction as described in Protocol 1.
-
Purify the product by flash column chromatography.
Causality and Insights:
-
Microwave Heating: The rapid heating provided by microwave irradiation can overcome the higher activation energy barrier for the oxidative addition of the aryl bromide to the palladium center.[10] This often results in cleaner reactions and higher yields compared to conventional heating over prolonged periods.[9]
-
Temperature: Higher temperatures are necessary to promote the oxidative addition of the less reactive C-Br bond.[8]
-
Ligand: While PPh₃ is often sufficient, for more challenging couplings, the use of more electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos) can be beneficial in promoting the oxidative addition and stabilizing the catalytic species.
Protocol 3: Copper-Free Sonogashira Coupling of N-Protected 7-Bromoindole (Enhanced Control)
The presence of copper can sometimes lead to the formation of alkyne homocoupling byproducts (Glaser coupling).[11] Copper-free protocols have been developed to circumvent this issue. These reactions often require a stronger base and may benefit from specific palladium catalysts and ligands. Protecting the indole nitrogen, for example as the N-Boc derivative, can improve solubility and prevent potential side reactions involving the N-H proton.[12]
Experimental Protocol:
-
To a dry Schlenk flask under an inert atmosphere, add N-Boc-7-bromoindole (1.0 equiv), a palladium precatalyst such as Pd(OAc)₂ (0.02-0.05 equiv), and a bulky, electron-rich phosphine ligand like XPhos or SPhos (0.04-0.10 equiv).
-
Evacuate and backfill the flask with the inert gas.
-
Add an anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene).
-
Add a strong base, such as Cs₂CO₃ or K₃PO₄ (2.0-3.0 equiv).
-
Add the terminal alkyne (1.2-1.5 equiv).
-
Heat the reaction mixture to 80-110 °C and monitor its progress.
-
Upon completion, cool the reaction, filter through a pad of Celite to remove inorganic salts, and concentrate the filtrate.
-
Purify the crude product by flash column chromatography. The Boc protecting group can be removed subsequently if desired.
Causality and Insights:
-
Copper-Free Conditions: By omitting the copper co-catalyst, the pathway for Glaser homocoupling is eliminated, leading to a cleaner reaction profile in many cases.[13]
-
Bulky Ligands: Ligands like XPhos and SPhos promote the formation of a monoligated Pd(0) species, which is highly active in the oxidative addition of aryl bromides.[2]
-
Strong Base: In the absence of copper, a stronger base is often required to facilitate the deprotonation of the terminal alkyne.[14]
-
N-Protection: The Boc group prevents potential coordination of the indole nitrogen to the palladium center, which can inhibit catalysis. It also enhances the solubility of the indole substrate in less polar organic solvents.
Challenges and Strategies for 7-Chloroindoles
7-Chloroindoles are the least reactive of the haloindoles in Sonogashira coupling due to the strength of the C-Cl bond. Successful coupling often requires specialized, highly active catalyst systems, higher temperatures, and longer reaction times.
Strategies for Success:
-
Advanced Catalysts: Employing highly active palladium catalysts, often featuring bulky, electron-rich N-heterocyclic carbene (NHC) or phosphine ligands (e.g., Buchwald-type ligands), is crucial.[2]
-
Forcing Conditions: Higher reaction temperatures (often >120 °C) and the use of high-boiling point solvents like DMF, NMP, or DMA are typically necessary.[8]
-
One-Pot Procedures: A one-pot process involving a copper-free Sonogashira alkynylation followed by a base-mediated indolization has been shown to be effective for chloro-substituted anilines, which could be adapted for pre-functionalized indole precursors.[6]
Comparative Summary of Protocols
| Parameter | Protocol 1 (7-Iodoindole) | Protocol 2 (7-Bromoindole - MW) | Protocol 3 (7-Bromoindole - Cu-free) |
| Reactivity | High | Moderate | Moderate |
| Catalyst | PdCl₂(PPh₃)₂ | PdCl₂(PPh₃)₂ | Pd(OAc)₂ / Bulky Ligand |
| Co-catalyst | CuI | CuI | None |
| Base | Et₃N, DIPEA | Et₃N, K₂CO₃ | Cs₂CO₃, K₃PO₄ |
| Solvent | THF, DMF | DMF, 1,4-Dioxane | 1,4-Dioxane, Toluene |
| Temperature | Room Temp to 60 °C | 100-140 °C | 80-110 °C |
| Key Advantage | Mild conditions | Rapid reaction times | Avoids alkyne homocoupling |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficient temperature (for Br/Cl); Poor quality reagents/solvents. | Use a fresh batch of catalyst; Increase temperature (especially for bromides and chlorides)[8]; Ensure solvents and bases are anhydrous and degassed. |
| Alkyne Homocoupling | Presence of oxygen; High copper concentration. | Rigorously degas all reagents and solvents; Maintain a strict inert atmosphere; Switch to a copper-free protocol.[11] |
| Dehalogenation | Presence of water or other protic sources; Certain bases. | Use anhydrous solvents and reagents; Screen different bases. |
| Complex Mixture | Substrate or product decomposition at high temperatures. | Reduce reaction temperature and/or time; Consider using a more active catalyst that allows for milder conditions; Microwave heating can sometimes minimize decomposition by reducing reaction time.[9] |
Experimental Workflow Visualization
Caption: A generalized workflow for performing a Sonogashira coupling reaction.
Conclusion
The Sonogashira coupling is a highly effective and versatile method for the synthesis of 7-alkynylindoles, which are of significant interest in medicinal chemistry and materials science. By understanding the underlying mechanistic principles and the relative reactivity of the 7-haloindole starting materials, researchers can select and optimize protocols to achieve high yields of the desired products. For highly reactive 7-iodoindoles, classical Sonogashira conditions are often sufficient. For less reactive 7-bromoindoles, microwave-assisted protocols can provide rapid and efficient access to the coupled products, while copper-free conditions offer an alternative to mitigate alkyne homocoupling. The coupling of 7-chloroindoles remains a challenge but is achievable with the use of highly active, modern catalyst systems. The protocols and insights provided in this guide serve as a robust starting point for researchers and drug development professionals aiming to synthesize and explore this important class of compounds.
References
Sources
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- 6. Efficient Access to Azaindoles and Indoles [organic-chemistry.org]
- 7. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 8. reddit.com [reddit.com]
- 9. An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating [organic-chemistry.org]
- 11. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 13. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Regioselective C2 Lithiation-Borylation of tert-Butyl 7-chloro-1H-indole-1-carboxylate
Abstract
This document provides a comprehensive guide to the regioselective synthesis of tert-butyl 7-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate via a lithiation-borylation sequence. Borylated indoles are exceptionally valuable intermediates in medicinal chemistry and materials science, serving as versatile precursors for cross-coupling reactions to introduce molecular complexity.[1] This protocol leverages the directing effect of the N-tert-butoxycarbonyl (Boc) group to achieve highly selective metalation at the C2 position, a site whose functionalization is otherwise challenging.[2][3] We will delve into the mechanistic rationale, provide a detailed, field-tested experimental protocol, and offer insights for troubleshooting and optimization.
Mechanistic Rationale & Strategic Considerations
The functionalization of the indole scaffold is a cornerstone of synthetic chemistry. While electrophilic substitution typically favors the C3 position, accessing the C2 position often requires more nuanced strategies. The lithiation-borylation sequence is a powerful method that exploits the kinetic acidity of the C-H bonds on the indole ring.
The Principle of Directed ortho Metalation (DoM)
The regioselectivity of this reaction is governed by the principle of Directed ortho Metalation (DoM). The N-Boc protecting group acts as a potent directed metalation group (DMG). The process unfolds as follows:
-
Coordination: The organolithium reagent (e.g., s-BuLi) coordinates to the carbonyl oxygen of the Boc group.
-
Deprotonation: This coordination brings the lithium base into close proximity to the C2-H bond, facilitating its deprotonation. The C2 proton is the most acidic proton on the indole ring, and this acidity is further enhanced by the electron-withdrawing nature of the N-Boc group.[2][4]
-
Formation of a Stable Intermediate: This results in the formation of a thermodynamically stable 2-lithio-indole intermediate. The reaction is conducted at cryogenic temperatures (-78 °C) to ensure the kinetic product is formed and to prevent degradation of the organometallic intermediate.
The Role of the Borylating Agent
Once the 2-lithio-indole is formed, it is quenched with an electrophilic boron source. Triisopropyl borate, B(OiPr)₃, is an excellent choice due to its high reactivity and steric bulk, which minimizes side reactions. The lithiated C2-carbon attacks the electron-deficient boron atom, displacing one of the isopropoxide groups.
Conversion to a Stable Pinacol Boronate Ester
The initially formed boronic acid/isopropoxide adduct is often unstable and difficult to isolate. Therefore, a standard workup involves transesterification with pinacol (2,3-dimethyl-2,3-butanediol). This in-situ conversion yields a stable, crystalline, and easily purified C2-borylated pinacol ester (tert-butyl 7-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate), which is an ideal substrate for subsequent reactions like the Suzuki-Miyaura cross-coupling.[2][5]
Below is a diagram illustrating the overall reaction workflow.
Caption: Reaction workflow for the C2 lithiation-borylation of N-Boc-7-chloroindole.
Detailed Experimental Protocol
This protocol is designed for researchers familiar with handling air- and moisture-sensitive reagents using Schlenk or glovebox techniques.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| tert-Butyl 7-chloro-1H-indole-1-carboxylate | >98% Purity | e.g., Sigma-Aldrich | Starting material. Must be dry. |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | e.g., MilliporeSigma | Freshly distilled from Na/benzophenone or taken from a solvent system. |
| sec-Butyllithium (s-BuLi) | ~1.4 M in cyclohexane | e.g., Acros Organics | Titer should be determined prior to use. |
| Triisopropyl borate | 98+% | e.g., Alfa Aesar | Store under inert atmosphere. |
| Pinacol | 99% | e.g., TCI America | |
| Saturated aq. Ammonium Chloride (NH₄Cl) | Reagent Grade | - | Used for quenching the reaction. |
| Ethyl Acetate (EtOAc) | ACS Grade | - | For extraction. |
| Brine (Saturated aq. NaCl) | Reagent Grade | - | For extraction. |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Anhydrous | - | For drying the organic phase. |
| Silica Gel | 230-400 mesh | - | For column chromatography. |
Step-by-Step Procedure
-
Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum, add this compound (1.0 equiv, e.g., 1.00 g, 3.97 mmol).
-
Dissolution: Evacuate and backfill the flask with nitrogen (3 cycles). Add anhydrous THF (approx. 0.1 M concentration, e.g., 40 mL) via syringe. Stir the mixture at room temperature until all solid has dissolved.
-
Cooling: Cool the flask to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure the solution reaches thermal equilibrium.
-
Lithiation: Slowly add s-BuLi (1.1 equiv, e.g., 3.1 mL of a 1.4 M solution) dropwise via syringe over 10 minutes.
-
Causality Insight: Slow addition is crucial to maintain the low temperature and prevent side reactions. A color change to yellow or deep orange is typically observed, indicating the formation of the lithiated indole species. The use of s-BuLi over n-BuLi often leads to faster and cleaner deprotonation.[6]
-
-
Stirring: Stir the reaction mixture at -78 °C for 1 hour.
-
Borylation: Add triisopropyl borate (1.5 equiv, e.g., 1.37 mL, 5.96 mmol) dropwise via syringe.
-
Self-Validation Check: The color of the solution should fade significantly upon addition of the borylating agent as the lithiated intermediate is consumed.
-
-
Warming: After stirring at -78 °C for an additional 30 minutes, remove the cooling bath and allow the reaction to warm slowly to room temperature over approximately 1 hour.
-
Quenching: Quench the reaction by the slow addition of saturated aqueous NH₄Cl (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (50 mL) and water (20 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Washing: Combine the organic layers and wash with brine (50 mL).
-
Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield a crude oil or solid.
-
Pinacol Ester Formation: Redissolve the crude residue in a 1:1 mixture of THF and hexane (e.g., 40 mL). Add pinacol (1.5 equiv, e.g., 0.70 g, 5.96 mmol). Stir vigorously at room temperature for 4-6 hours or until TLC/LC-MS analysis indicates complete conversion to the pinacol ester.
-
Expertise Note: This transesterification is often spontaneous but can be sluggish. Gentle heating (e.g., 40-50 °C) can accelerate the process if needed, though room temperature stirring is generally sufficient.
-
-
Purification: Concentrate the mixture and purify the residue by flash column chromatography on silica gel (e.g., using a gradient of 5% to 20% ethyl acetate in hexanes) to afford the title compound as a white to off-white solid.
Expected Results & Data
| Parameter | Expected Value |
| Product Name | tert-butyl 7-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate |
| Molecular Formula | C₂₁H₂₉BClNO₄ |
| Molecular Weight | 405.72 g/mol |
| Appearance | White to off-white solid |
| Typical Yield | 75-90% |
| ¹H NMR (CDCl₃, 400 MHz) | Anticipated shifts: δ ~7.8-7.9 (d, 1H), ~7.2-7.3 (m, 2H), ~6.8 (s, 1H), 1.65 (s, 9H, Boc), 1.35 (s, 12H, pinacol). Key diagnostic is the C3-H singlet. |
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Inactive s-BuLi. 2. Wet solvent or starting material. 3. Insufficient reaction time. | 1. Titrate the s-BuLi solution before use. 2. Ensure all reagents and solvents are rigorously dried. Flame-dry glassware immediately before use. 3. Extend the lithiation time at -78 °C to 1.5-2 hours. |
| Formation of Side Products | 1. Reaction temperature too high. 2. Slow quench of the lithiated species. | 1. Ensure the internal temperature is maintained at or below -75 °C during base addition. 2. Add the borylating agent quickly (while still maintaining temperature control) to the freshly formed lithiated intermediate. |
| Incomplete Esterification | 1. Insufficient pinacol. 2. Short reaction time for transesterification. | 1. Use a slight excess of pinacol (1.5-2.0 equiv). 2. Allow the reaction to stir overnight at room temperature or gently heat to 40-50 °C for a few hours. Monitor by TLC or LC-MS. |
| Protodeboronation | Overly acidic or basic conditions during workup or chromatography. | 1. Use a neutral quench (NH₄Cl) and avoid strong acids/bases. 2. Deactivate silica gel with a small amount of triethylamine (e.g., 1% v/v in the eluent) if the product shows instability on the column. |
Safety Precautions
-
Organolithium Reagents: s-BuLi is extremely pyrophoric and reacts violently with water. Handle only under an inert atmosphere (Nitrogen or Argon) by trained personnel. Always wear fire-retardant lab coats, safety glasses, and appropriate gloves.
-
Cryogenic Baths: Dry ice/acetone baths are extremely cold (-78 °C) and can cause severe burns. Wear cryogenic gloves when handling.
-
Solvents: THF is flammable and can form explosive peroxides. Use in a well-ventilated fume hood away from ignition sources.
References
-
Burke, M. D., & Sammakia, T. (2018). Synthesis of 2-BMIDA Indoles via Heteroannulation: Applications in Drug Scaffold and Natural Product Synthesis. National Institutes of Health. [Link]
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Dey, S., & Ghorai, P. (2023). Metal-free C–H Borylation and Hydroboration of Indoles. ACS Omega. [Link]
-
Jankowska, J., & Stępień, M. (2021). Indolylboronic Acids: Preparation and Applications. Molecules. [Link]
-
Dey, S., & Ghorai, P. (2023). Metal-free C–H Borylation and Hydroboration of Indoles. ACS Publications. [Link]
-
Ingleson, M. J., et al. (2021). Borylation Directed Borylation of Indoles Using Pyrazabole Electrophiles: A One‐Pot Route to C7‐Borylated‐Indolines. Angewandte Chemie. [Link]
-
Aggarwal, V. K., & Leonori, D. (2014). Lithiation-Borylation in Synthesis. University of Bristol. [Link]
-
Tobrman, T., et al. (2019). Principal approaches for the synthesis of substituted indoles. ResearchGate. [Link]
-
O'Brien, P., & Coldham, I. (2012). An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters. PubMed. [Link]
-
Aggarwal, V. K., et al. (2017). Standard Lithiation–Borylation A user's guide. University of Bristol. [Link]
-
Ingleson, M. J., et al. (2020). Controlling selectivity in N-heterocycle directed borylation of indoles. RSC Publishing. [Link]
-
Katritzky, A. R., & Akutagawa, S. (1986). Synthesis and reactions of N-protected 2-lithiated pyrroles and indoles. The tert-butoxycarbonyl substituent as a protecting group. The Journal of Organic Chemistry. [Link]
-
Aggarwal, V. K., & Leonori, D. (2014). Lithiation-Borylation Methodology and Its Application in Synthesis. ResearchGate. [Link]
-
Ingleson, M. J., et al. (2018). Acyl‐Directed ortho‐Borylation of Anilines and C7 Borylation of Indoles using just BBr3. National Institutes of Health. [Link]
-
Snieckus, V. (1992). Directed ortho lithiation of phenylcarbamic acid 1,1-dimethylethyl ester (N-BOC-aniline). Revision and improvements. The Journal of Organic Chemistry. [Link]
-
Knochel, P. (2010). Diamine-free lithiation-trapping of N-Boc heterocycles using s-BuLi in THF. PubMed. [Link]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
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Deprotection of the Boc Group from tert-Butyl 7-chloro-1H-indole-1-carboxylate: An Application Guide for Synthetic Chemists
Abstract
This comprehensive technical guide provides detailed application notes and protocols for the deprotection of the tert-butyloxycarbonyl (Boc) group from tert-butyl 7-chloro-1H-indole-1-carboxylate to yield 7-chloro-1H-indole. The Boc group is a crucial amine protecting group in modern organic synthesis due to its stability and facile, selective removal under acidic conditions.[1] This document explores the mechanistic underpinnings of acid-catalyzed Boc deprotection, offers multiple detailed experimental protocols, and presents a comparative analysis of these methods. Furthermore, it includes troubleshooting strategies and visual aids to ensure procedural clarity and successful execution for researchers, scientists, and professionals in drug development.
Introduction: The Significance of Boc Deprotection in Indole Chemistry
The indole nucleus is a privileged scaffold in medicinal chemistry and natural product synthesis. The protection of the indole nitrogen with a tert-butyloxycarbonyl (Boc) group is a common strategy to modulate reactivity, improve solubility, and prevent undesirable side reactions during multi-step syntheses.[2] The subsequent removal, or deprotection, of the Boc group is a critical step to unveil the final product or to allow for further functionalization at the nitrogen atom.
This compound serves as a key intermediate in the synthesis of various biologically active molecules. The chloro-substituent at the 7-position offers a handle for further synthetic modifications, making the efficient and clean deprotection of the Boc group a paramount concern for synthetic chemists. This guide provides the necessary theoretical and practical knowledge to achieve this transformation effectively.
Mechanistic Insights into Acid-Catalyzed Boc Deprotection
The removal of the Boc group is most commonly achieved under acidic conditions.[3] The generally accepted mechanism involves a four-step acid-catalyzed process:[1]
-
Protonation: The acid protonates the carbonyl oxygen of the Boc group's carbamate functionality.
-
Formation of a tert-butyl Cation: The protonated carbamate becomes unstable, leading to the cleavage of the C-O bond. This results in the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate.[4]
-
Decarboxylation: The carbamic acid intermediate rapidly decomposes, releasing carbon dioxide gas.
-
Formation of the Amine Salt: The liberated indole nitrogen is subsequently protonated by the acid to form the corresponding salt.
The generation of the highly reactive tert-butyl cation is a key feature of this mechanism and a primary source of potential side reactions.[3] This electrophilic species can alkylate any nucleophilic sites on the substrate or in the reaction mixture.[5] While the electron-rich indole ring itself is susceptible to tert-butylation, this side reaction is more pronounced in tryptophan derivatives.[3]
Caption: Acid-catalyzed deprotection of a Boc-protected indole.
Experimental Protocols
This section details two common and reliable methods for the deprotection of this compound.
Protocol 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is the most frequently employed method due to its efficiency and the volatility of the reagents, which simplifies their removal during work-up.[1]
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1–0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Addition of TFA: Cool the solution to 0 °C using an ice bath. Slowly add TFA (5–10 eq) dropwise to the stirred solution. Caution: TFA is highly corrosive and volatile; handle it in a fume hood with appropriate personal protective equipment.[4]
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1–4 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6] The product, 7-chloro-1H-indole, is more polar than the starting material and will have a lower Rf value on TLC.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.[7]
-
Neutralization: Dissolve the residue in DCM and carefully add it to a separatory funnel containing a saturated aqueous NaHCO₃ solution to neutralize the remaining acid. Caution: CO₂ evolution will cause pressure build-up.
-
Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[6]
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 7-chloro-1H-indole.
-
Purification: If necessary, purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[8]
Protocol 2: Methanolic HCl
This method offers an alternative to TFA and can be advantageous in certain contexts, although it may require longer reaction times.
Materials:
-
This compound
-
Anhydrous Methanol (MeOH)
-
Acetyl chloride or a solution of HCl in dioxane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Reagent Preparation: Prepare a solution of methanolic HCl by carefully adding acetyl chloride (5-10 eq) dropwise to anhydrous methanol at 0 °C. Alternatively, use a commercially available solution of HCl in dioxane and dilute with methanol.
-
Reaction Setup: Dissolve this compound (1.0 eq) in the prepared methanolic HCl solution.
-
Reaction Monitoring: Stir the reaction at room temperature for 3–12 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, remove the methanol under reduced pressure.
-
Neutralization and Extraction: Add ethyl acetate to the residue and neutralize with saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous phase with ethyl acetate (3x).
-
Isolation and Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude product. Purify by column chromatography as needed.
Caption: General experimental workflow for Boc deprotection.
Comparative Analysis of Deprotection Methods
The choice of deprotection method can significantly impact the outcome of the reaction. The following table summarizes the key parameters for the protocols described above.
| Parameter | Protocol 1: TFA/DCM | Protocol 2: Methanolic HCl |
| Acid Strength | Strong | Strong |
| Reaction Time | 1–4 hours | 3–12 hours |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Work-up | Requires careful neutralization of corrosive TFA. | Standard acid-base work-up. |
| Advantages | Fast, efficient, volatile reagents. | TFA-free, can be milder for some substrates. |
| Disadvantages | TFA is highly corrosive and can cause side reactions. | Can be slower, potential for esterification with methanol if carboxylic acids are present. |
Analytical Monitoring
Effective monitoring is crucial for determining the endpoint of the deprotection reaction and ensuring high yield and purity.
-
Thin-Layer Chromatography (TLC): A rapid and cost-effective method for qualitative monitoring. The deprotected, more polar 7-chloro-1H-indole will exhibit a lower Rf value compared to the Boc-protected starting material.[6]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on reaction conversion and product purity. The starting material is significantly less polar and will have a longer retention time on a reverse-phase column than the deprotected product.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the disappearance of the characteristic tert-butyl signal (a singlet at ~1.6 ppm in ¹H NMR) from the starting material.
-
Infrared (IR) Spectroscopy: The disappearance of the carbamate carbonyl stretch (around 1700-1750 cm⁻¹) and the appearance of an N-H stretch (around 3400 cm⁻¹) in the product can be indicative of a successful deprotection.[9]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Insufficient acid, low temperature, or short reaction time. | Increase the equivalents of acid, allow the reaction to warm to room temperature, or extend the reaction time. Ensure anhydrous conditions. |
| Low Yield | Product loss during work-up or purification. Incomplete reaction. | Ensure thorough extraction and careful handling during purification. Re-optimize reaction conditions. |
| Presence of Side Products | Alkylation of the indole ring by the tert-butyl cation. | Consider adding a scavenger such as triethylsilane or thioanisole to trap the tert-butyl cation.[3][4] Use milder conditions if possible. |
| Difficulty in Removing TFA | TFA can form a salt with the product amine. | Co-evaporate with a high-boiling point solvent like toluene. Ensure thorough neutralization with a base. |
Conclusion
The deprotection of this compound is a fundamental transformation in synthetic organic chemistry. A thorough understanding of the reaction mechanism, careful selection of the deprotection protocol, and diligent monitoring are essential for achieving high yields and purity. This guide provides the necessary framework for researchers to confidently and successfully perform this critical synthetic step.
References
- BenchChem. (2025). Side reactions of Boc deprotection with scavengers.
- BenchChem. (2025). A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Acids. Wordpress.
- Common Organic Chemistry. (n.d.). Boc Deprotection - TFA.
- BenchChem. (n.d.). Troubleshooting guide for the synthesis of 6,7-dichloro-2,3-dihydro-1H-indole.
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Wordpress.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- ResearchGate. (2016). How to confirm BOC deprotection by TFA?.
- BenchChem. (2025). Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA).
- Sigma-Aldrich. (n.d.).
- BenchChem. (n.d.).
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- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Large-Scale Synthesis of tert-Butyl 7-chloro-1H-indole-1-carboxylate
Introduction: Strategic Importance of a Protected Indole Scaffold
tert-Butyl 7-chloro-1H-indole-1-carboxylate is a crucial heterocyclic building block in contemporary medicinal chemistry and drug discovery. The indole nucleus is a privileged scaffold, forming the core of numerous natural products and pharmacologically active compounds. The strategic introduction of a chlorine atom at the 7-position provides a valuable handle for further synthetic transformations, such as cross-coupling reactions, enabling the exploration of novel chemical space. The tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen serves a dual purpose: it deactivates the otherwise reactive N-H bond, preventing unwanted side reactions, and it enhances the solubility of the indole core in organic solvents, facilitating its handling and purification in large-scale operations. This document provides a detailed, field-proven protocol for the multigram-scale synthesis of this key intermediate, emphasizing the rationale behind procedural choices to ensure reproducibility, scalability, and safety.
Reaction Principle: Electrophilic Activation and Nucleophilic Attack
The synthesis of this compound proceeds via the N-acylation of 7-chloroindole with di-tert-butyl dicarbonate ((Boc)₂O). The reaction mechanism is initiated by the activation of the (Boc)₂O by a base, typically a tertiary amine like triethylamine (TEA) or an inorganic base. This enhances the electrophilicity of the carbonyl carbon in the anhydride. The indole nitrogen of 7-chloroindole, acting as a nucleophile, then attacks this electrophilic center. The subsequent collapse of the tetrahedral intermediate and elimination of tert-butoxide and carbon dioxide yields the stable N-Boc protected product. In many modern protocols, a catalyst such as 4-dimethylaminopyridine (DMAP) is employed to accelerate the reaction, particularly for less nucleophilic amines. However, for a scalable and cost-effective process, a base-mediated approach is often preferred.
Data Presentation: Reagents and Reaction Parameters
For a typical large-scale synthesis, the following stoichiometry and reaction parameters are recommended:
| Reagent/Parameter | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| 7-Chloroindole | 151.59 | 100 g | 1.0 |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 159 g | 1.1 |
| Triethylamine (TEA) | 101.19 | 110 mL | 1.2 |
| Dichloromethane (DCM) | 84.93 | 1 L | - |
| Reaction Temperature | - | Room Temperature (20-25 °C) | - |
| Reaction Time | - | 12-18 hours | - |
Experimental Workflow Visualization
Caption: A flowchart illustrating the key stages of the large-scale synthesis of this compound.
Detailed Large-Scale Synthesis Protocol
Safety First: This procedure involves flammable solvents and corrosive reagents. It is imperative to conduct this synthesis in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
1. Reaction Setup:
-
A 2 L three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
The flask is charged with 7-chloroindole (100 g, 0.66 mol).
-
Anhydrous dichloromethane (DCM, 1 L) is added, and the mixture is stirred until the 7-chloroindole is completely dissolved.
2. Reagent Addition:
-
Triethylamine (110 mL, 0.79 mol) is added to the solution via the dropping funnel over 10 minutes.
-
Di-tert-butyl dicarbonate ((Boc)₂O, 159 g, 0.73 mol) is added portion-wise over 30 minutes. Causality: Portion-wise addition helps to control any potential exotherm, which is crucial for large-scale reactions.
3. Reaction Monitoring:
-
The reaction mixture is stirred at room temperature for 12-18 hours.
-
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 9:1 v/v) as the eluent. The disappearance of the starting material (7-chloroindole) spot and the appearance of a new, less polar product spot indicates the reaction is proceeding.
4. Work-up Procedure:
-
Once the reaction is complete, the mixture is quenched by the slow addition of water (500 mL).
-
The mixture is transferred to a 2 L separatory funnel, and the layers are separated.
-
The organic layer is washed sequentially with 1 M hydrochloric acid (2 x 250 mL), saturated aqueous sodium bicarbonate solution (2 x 250 mL), and brine (250 mL). Trustworthiness: These washing steps are critical to remove unreacted triethylamine, excess (Boc)₂O byproducts, and any remaining acidic or basic impurities, ensuring a high-purity final product.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
5. Purification:
-
The crude product, typically an oil or a waxy solid, is purified by recrystallization.
-
The crude material is dissolved in a minimal amount of hot ethyl acetate, and hexane is added slowly until the solution becomes turbid.
-
The mixture is allowed to cool to room temperature and then placed in an ice bath to facilitate complete crystallization.
-
The resulting crystals are collected by vacuum filtration, washed with cold hexane, and dried under vacuum to afford this compound as a white to off-white solid.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods and melting point analysis.
| Analysis | Expected Result |
| Appearance | White to off-white solid |
| Melting Point | 55-58 °C |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.60 (d, J=8.0 Hz, 1H), 7.52 (d, J=3.8 Hz, 1H), 7.18 (d, J=7.6 Hz, 1H), 7.11 (t, J=7.8 Hz, 1H), 6.55 (d, J=3.8 Hz, 1H), 1.68 (s, 9H). |
| ¹³C NMR (101 MHz, CDCl₃) | δ 149.5, 133.8, 131.5, 127.9, 125.0, 123.9, 120.4, 117.6, 107.2, 84.1, 28.2. |
Safety and Handling of Key Reagents
-
7-Chloroindole: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. Handle with care in a fume hood.
-
Di-tert-butyl dicarbonate ((Boc)₂O): Flammable solid.[1] Causes skin irritation and serious eye damage.[1] May cause an allergic skin reaction. Fatal if inhaled.[1] May cause respiratory irritation. Keep away from heat, sparks, open flames, and hot surfaces.[1][2][3][4][5] Handle in a well-ventilated area, preferably a fume hood, with respiratory protection.[1][2][3][4]
-
Triethylamine (TEA): Highly flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage. Handle in a fume hood away from ignition sources.
-
Dichloromethane (DCM): Suspected of causing cancer. Causes skin and serious eye irritation. May cause drowsiness or dizziness. Use in a well-ventilated area.
Conclusion
The protocol described provides a reliable and scalable method for the synthesis of this compound. By understanding the underlying chemical principles and adhering to the detailed procedural steps and safety precautions, researchers and drug development professionals can confidently produce this valuable intermediate in high yield and purity, facilitating the advancement of their research and development programs.
References
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This compound . Pharmaffiliates. Available at: [Link]
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A General and Scalable Synthesis of Polysubstituted Indoles . MDPI. Available at: [Link]
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Application Notes and Protocols: The Strategic Use of tert-Butyl 7-chloro-1H-indole-1-carboxylate as a Synthetic Building Block
Introduction
In the landscape of modern medicinal chemistry and materials science, the indole scaffold remains a cornerstone, celebrated for its prevalence in a vast array of biologically active compounds and functional materials. Among the myriad of functionalized indole building blocks, tert-Butyl 7-chloro-1H-indole-1-carboxylate has emerged as a particularly strategic intermediate. The presence of the chlorine atom at the 7-position offers a versatile handle for sophisticated synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. Concurrently, the tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen provides crucial stability and regiochemical control, preventing undesired side reactions and allowing for selective manipulations at other positions of the indole ring.
This comprehensive guide delves into the practical applications of this compound, providing detailed, field-proven protocols for its use in key synthetic transformations. We will explore the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving high-yield, reproducible results. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful building block in their synthetic endeavors.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use.
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| Synonyms | 1-BOC 7-Chloroindole | [1] |
| CAS Number | 1004558-41-1 | [1] |
| Molecular Formula | C₁₃H₁₄ClNO₂ | [1] |
| Molecular Weight | 251.71 g/mol | [1] |
| Appearance | Off-white to light yellow powder | |
| Storage | 2-8°C, Refrigerator | [1] |
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Precautionary Statements:
-
Avoid breathing dust/fume/gas/mist/vapors/spray (P261).
-
Wash skin thoroughly after handling (P264).
-
Wear protective gloves/eye protection/face protection (P280).
-
IF ON SKIN: Wash with plenty of soap and water (P302 + P352).
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305 + P351 + P338).
-
Store in a well-ventilated place. Keep container tightly closed (P403 + P233).[2]
-
Always consult the full Safety Data Sheet (SDS) before use.[2][3][4]
Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions
The true synthetic utility of this compound is most profoundly demonstrated in its application in palladium-catalyzed cross-coupling reactions. The chloro-substituent at the 7-position serves as an excellent electrophilic partner for a variety of nucleophilic reagents, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, revered for its operational simplicity, functional group tolerance, and the commercial availability of a vast library of boronic acids and their derivatives.[5] In the context of our building block, this reaction facilitates the introduction of aryl, heteroaryl, and even alkyl substituents at the 7-position of the indole core. This transformation is of paramount importance for constructing biaryl structures commonly found in pharmaceutical agents, particularly kinase inhibitors.[6][7]
Conceptual Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Synthesis of tert-Butyl 7-(4-methoxyphenyl)-1H-indole-1-carboxylate
This protocol provides a representative example of a Suzuki-Miyaura coupling reaction. The rationale for the choice of reagents is as follows:
-
Palladium Catalyst (Pd(PPh₃)₄): A versatile and commonly used catalyst for Suzuki couplings.
-
Base (K₂CO₃): Essential for the activation of the boronic acid to facilitate transmetalation.[5]
-
Solvent System (1,4-Dioxane/Water): A common solvent mixture that effectively dissolves both organic and inorganic reagents.
Materials:
-
This compound (1.0 equiv.)
-
4-Methoxyphenylboronic acid (1.2 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.)
-
Potassium carbonate (K₂CO₃) (2.0 equiv.)
-
1,4-Dioxane
-
Deionized water
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried round-bottom flask, add this compound, 4-methoxyphenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the palladium catalyst, Pd(PPh₃)₄, to the flask.
-
Add 1,4-dioxane and deionized water (typically a 4:1 to 10:1 ratio).
-
Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 7-aryl-1H-indole derivative.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a powerful method for the formation of C-N bonds.[8] This reaction is particularly valuable in medicinal chemistry, as the introduction of an amino group at the 7-position can provide an additional hydrogen bond donor/acceptor site, leading to potent interactions with biological targets such as protein kinases.[6]
Conceptual Workflow: Buchwald-Hartwig Amination
Caption: General workflow for the Buchwald-Hartwig amination reaction.
Detailed Experimental Protocol: Synthesis of tert-Butyl 7-(morpholin-4-yl)-1H-indole-1-carboxylate
This protocol outlines a typical Buchwald-Hartwig amination. Key considerations include:
-
Palladium Pre-catalyst (Pd₂(dba)₃) and Ligand (Xantphos): This combination is highly effective for the amination of aryl chlorides. The bulky phosphine ligand is crucial for facilitating the reductive elimination step.
-
Base (Cs₂CO₃): A strong, non-nucleophilic base that is well-suited for this transformation.
-
Anhydrous Solvent (Toluene): The reaction is sensitive to moisture, so anhydrous conditions are essential.
Materials:
-
This compound (1.0 equiv.)
-
Morpholine (1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv.)
-
Xantphos (0.04 equiv.)
-
Cesium carbonate (Cs₂CO₃) (1.5 equiv.)
-
Anhydrous toluene
-
Nitrogen or Argon gas supply
Procedure:
-
In a glovebox or under a stream of inert gas, add cesium carbonate to a flame-dried Schlenk tube.
-
Add this compound, Xantphos, and Pd₂(dba)₃.
-
Add anhydrous toluene, followed by morpholine.
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the 7-aminoindole product.
Applications in Medicinal Chemistry
The derivatives synthesized from this compound are of significant interest in drug discovery. The 7-substituted indole motif is a privileged scaffold found in numerous biologically active molecules.
-
Kinase Inhibitors: Many kinase inhibitors feature a 7-substituted indole core, which can mimic the adenine region of ATP and bind to the hinge region of protein kinases.[6] The ability to introduce diverse aryl and amino substituents at this position is crucial for tuning selectivity and potency. Dichlorinated indole derivatives, for instance, have been explored as potent kinase inhibitors, where the chlorine atoms can form specific halogen bonds within the ATP-binding site.[9]
-
Anticancer Agents: The 7-chloroquinoline moiety, structurally related to the 7-chloroindole core, is present in several anticancer drugs.[10] This suggests that derivatives of this compound could serve as valuable scaffolds for the development of novel anticancer therapeutics. Halogenated spirooxindoles, which can be synthesized from indole precursors, have shown promising anticancer activity by targeting various kinases.[11]
-
Antimicrobial and Antiviral Agents: The indole scaffold is a common feature in many natural and synthetic antimicrobial and antiviral compounds.[9] Functionalization at the 7-position can modulate the lipophilicity and electronic properties of the molecule, potentially enhancing its efficacy.
Further Synthetic Transformations
Beyond cross-coupling, the Boc-protected 7-chloroindole can undergo other useful transformations.
N-Boc Deprotection
The Boc group can be readily removed under acidic conditions to liberate the free indole NH. This is often a necessary step in the final stages of a synthetic sequence.
Protocol: N-Boc Deprotection
-
Dissolve the Boc-protected indole in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (as a solution in dioxane).
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, carefully neutralize the excess acid with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry, and concentrate to yield the deprotected indole.
Electrophilic Substitution
While the 7-position is functionalized, other positions on the indole ring, particularly the 3-position, remain susceptible to electrophilic attack. The Boc group can influence the regioselectivity of these reactions. For example, nitration of N-Boc indole can be achieved at the 3-position under non-acidic conditions.[12]
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis. Its strategic combination of a reactive chloro-substituent and a robust protecting group provides chemists with a powerful tool for the construction of complex 7-substituted indole derivatives. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this reagent in their pursuit of novel therapeutics and functional materials. The continued exploration of the reactivity of this and related building blocks will undoubtedly lead to the discovery of new and innovative molecules with significant scientific and societal impact.
References
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J&K Scientific. 7-Chloroindole | 53924-05-3. [Link]
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Pharmaffiliates. CAS No : 1004558-41-1 | Product Name : this compound. [Link]
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National Center for Biotechnology Information. (2023-08-22). Bisindolyl Maleimides and Indolylmaleimide Derivatives—A Review of Their Synthesis and Bioactivity. PubMed Central. [Link]
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National Center for Biotechnology Information. (2024-12-30). tert-Butyl Hypochlorite: A Reagent for the Synthesis of Chlorinated Oxindole and Indole Derivatives. PubMed Central. [Link]
-
National Center for Biotechnology Information. (n.d.). 1-tert-Butyl 2-ethyl 5-chloro-3-(2-furoyl)-1H-indole-1,2-dicarboxylate. PubMed Central. [Link]
-
Royal Society of Chemistry. (2023-09-05). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances. [Link]
-
Loba Chemie. (2019-02-12). TERT-BUTYL CHLORIDE FOR SYNTHESIS MSDS. [Link]
-
ResearchGate. (n.d.). Medicinal applications of spirooxindole and its derivatives. [Link]
-
ResearchGate. (n.d.). 1-tert-Butyl 2-ethyl 5-chloro-3-(2-furoyl)-1H-indole-1,2-dicarboxylate. [Link]
-
ACS Publications. (2016-08-18). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
National Center for Biotechnology Information. (n.d.). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. PubMed Central. [Link]
-
PubChem. tert-butyl 3-formyl-1H-indole-1-carboxylate. [Link]
-
ResearchGate. (2025-08-07). Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines. [Link]
-
OUCI. One-pot synthesis of arylated 1-methyl-1H-indoles by Suzuki–Miyaura cross-coupling reactions of 2,3-dibromo-1-methyl-1H…. [Link]
-
ElectronicsAndBooks. Suzuki-Miyaura and Stille Reactions as Key Steps in the Synthesis of Diversely Functionalized Amaryllidaceae Alkaloid Analogs Be. [Link]
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- 3. fishersci.com [fishersci.com]
- 4. lobachemie.com [lobachemie.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
Reaction conditions for functionalizing tert-Butyl 7-chloro-1H-indole-1-carboxylate
An Application Guide to the Strategic Functionalization of tert-Butyl 7-chloro-1H-indole-1-carboxylate
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the key reaction conditions and protocols for the chemical modification of this compound. As a pivotal building block in medicinal chemistry, this molecule offers a strategic entry point for synthesizing diverse libraries of 7-substituted indole derivatives, which are prominent scaffolds in numerous pharmacologically active agents.[1] This document delves into the mechanistic underpinnings and practical execution of the most prevalent and powerful functionalization techniques, including Palladium-catalyzed cross-coupling reactions and subsequent N-deprotection strategies. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic programs.
Introduction: The Strategic Value of a Versatile Scaffold
The indole nucleus is a privileged heterocyclic motif found in a vast array of natural products, pharmaceuticals, and agrochemicals.[2][3][4] Its unique electronic properties and structural rigidity make it an ideal framework for interacting with biological targets. The functionalization of the indole core, particularly on the benzene ring (C4-C7 positions), remains a significant challenge in synthetic chemistry due to the inherent reactivity of the pyrrole moiety.[2][3]
This compound emerges as a solution to this challenge. Its structure is strategically designed for controlled, regioselective functionalization:
-
The C7-Chloro Group: This halogen serves as a robust and reliable reactive handle for a multitude of transition-metal-catalyzed cross-coupling reactions. It provides a specific site for introducing new carbon-carbon and carbon-heteroatom bonds.
-
The N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is more than just a protecting element. Its steric bulk can influence regioselectivity, and its electron-withdrawing nature modulates the reactivity of the indole ring.[5] Crucially, it prevents interference from the acidic N-H proton in base-mediated reactions and can be removed under mild acidic conditions, ensuring compatibility with a wide range of functional groups.[5][6][7][8]
This guide will focus on the primary palladium-catalyzed methodologies used to transform this key intermediate.
Caption: Synthetic pathways from the starting material.
Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Reaction
The Suzuki-Miyaura coupling is arguably the most versatile and widely used method for forming C(sp²)-C(sp²) bonds, enabling the synthesis of 7-arylindoles.[9] These structures are of significant interest as they can mimic the adenine region of ATP, making them valuable cores for protein kinase inhibitors.[1] The reaction couples the 7-chloroindole with an aryl or heteroaryl boronic acid (or ester) in the presence of a palladium catalyst and a base.[10]
Mechanistic Rationale
The catalytic cycle involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The base is crucial for activating the boronic acid to form a more nucleophilic borate species, which facilitates the transmetalation step.
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF)
-
Water (often used as a co-solvent, e.g., Dioxane/H₂O 4:1)
Procedure:
-
To a reaction vessel (e.g., a sealed tube or round-bottom flask equipped with a condenser), add this compound (1.0 equiv), the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times. Scientist's Insight: This step is critical as oxygen can oxidize the Pd(0) active catalyst and phosphine ligands, leading to catalyst deactivation.[11]
-
Add the anhydrous solvent and water (if applicable), followed by the palladium catalyst.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-16 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 7-arylindole derivative.
Data Summary: Representative Suzuki-Miyaura Conditions
| Arylboronic Acid Partner | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/H₂O | 100 | 85-95 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ (2.5) | 1,4-Dioxane | 90 | 80-92 |
| 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (3) | DME/H₂O | 85 | 75-88 |
| 2-Thiopheneboronic acid | Pd₂(dba)₃/SPhos (2/4) | K₃PO₄ (2) | 1,4-Dioxane | 110 | 70-85 |
Note: Yields are indicative and highly dependent on the specific substrate and precise reaction conditions.
Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination
For the synthesis of 7-aminoindole derivatives, the Buchwald-Hartwig amination is the method of choice.[1] This reaction has revolutionized the formation of aryl C-N bonds, replacing harsher classical methods.[12] It involves the palladium-catalyzed coupling of the 7-chloroindole with a primary or secondary amine in the presence of a strong, non-nucleophilic base.
Mechanistic Rationale
The mechanism is analogous to the Suzuki coupling, involving an oxidative addition, association of the amine to the palladium center, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[12] The choice of ligand is critical, with bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) being highly effective at promoting the reductive elimination step.[13]
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Protocol: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (primary or secondary) (1.1 - 1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-2 mol%)
-
Ligand (e.g., Xantphos, RuPhos, BINAP) (2-4 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, LiHMDS) (1.5-2.5 equiv)
-
Anhydrous, aprotic solvent (e.g., Toluene, 1,4-Dioxane)
Procedure:
-
In a glovebox, or using Schlenk techniques, charge a reaction vessel with the palladium pre-catalyst, ligand, and base. Scientist's Insight: The base, particularly NaOt-Bu, is highly sensitive to moisture and air. Handling under an inert atmosphere is mandatory for reproducibility.[14][15]
-
Add this compound (1.0 equiv).
-
Add the anhydrous solvent, followed by the amine coupling partner (if liquid). If the amine is a solid, add it with the other solids in step 1.
-
Seal the vessel and heat to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are generally complete within 4-24 hours.
-
Upon completion, cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., Ethyl Acetate or CH₂Cl₂). Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Summary: Representative Buchwald-Hartwig Conditions
| Amine Partner | Catalyst/Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield (%) |
| Morpholine | Pd₂(dba)₃ / Xantphos (1/2) | NaOt-Bu (2.0) | Toluene | 100 | 88-96 |
| Aniline | Pd(OAc)₂ / RuPhos (2/4) | K₃PO₄ (2.0) | 1,4-Dioxane | 110 | 75-90 |
| Benzylamine | Pd₂(dba)₃ / BINAP (1.5/3) | NaOt-Bu (2.0) | Toluene | 90 | 80-92 |
| Indole | Pd(OAc)₂ / DavePhos (2/4) | LiHMDS (2.5) | 1,4-Dioxane | 110 | 65-80 |
Note: LiHMDS can be a good base choice for coupling partners with acidic protons.[14]
Palladium-Catalyzed C-C Bond Formation: The Sonogashira Coupling
The Sonogashira reaction is a powerful method for forming a C(sp²)-C(sp) bond, coupling the 7-chloroindole with a terminal alkyne.[16] This transformation is invaluable for accessing alkynylated indoles, which are versatile intermediates for further diversification (e.g., via click chemistry or reduction) and are found in various bioactive molecules. The reaction typically employs a dual catalytic system of palladium and a copper(I) salt.[17][18]
Protocol: General Procedure for Sonogashira Coupling
Materials:
-
This compound
-
Terminal Alkyne (1.2 - 2.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (1-5 mol%)
-
Copper(I) co-catalyst (e.g., CuI) (2-10 mol%)
-
Amine Base/Solvent (e.g., Triethylamine, Diisopropylamine)
Procedure:
-
To a reaction vessel, add this compound (1.0 equiv), the palladium catalyst, and the copper(I) iodide.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the amine base (which often serves as the solvent) followed by the terminal alkyne.
-
Stir the reaction mixture at room temperature or with gentle heating (40-80 °C). Scientist's Insight: Copper-free Sonogashira protocols have been developed to avoid the formation of explosive copper acetylide intermediates, especially with sensitive substrates, but often require more specialized ligands.[17]
-
Monitor the reaction by TLC or LC-MS. Reactions are often complete within 1-12 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in an organic solvent (e.g., Ethyl Acetate) and wash with water and brine to remove amine salts.
-
Dry the organic layer, filter, and concentrate. Purify by column chromatography.
Final Step: N-Boc Deprotection
Once the desired functional group has been installed at the C7 position, the N-Boc group can be efficiently removed to yield the free (N-H) indole. This is typically achieved under acidic conditions.
Protocol: General Procedure for N-Boc Deprotection
Materials:
-
N-Boc-7-substituted-indole
-
Acid (e.g., Trifluoroacetic acid (TFA), 4M HCl in Dioxane)
-
Solvent (e.g., Dichloromethane (DCM))
Procedure:
-
Dissolve the N-Boc protected indole (1.0 equiv) in the solvent (e.g., DCM).
-
Add the acid (e.g., 5-10 equivalents of TFA, or use 4M HCl in Dioxane as the solvent).
-
Stir the reaction at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
For TFA: Redissolve the residue in an organic solvent and wash with a saturated aqueous sodium bicarbonate solution to neutralize the excess acid. Wash with brine, dry, and concentrate.
-
For HCl in Dioxane: The product may precipitate as the HCl salt. It can be isolated by filtration or neutralized in a similar workup as with TFA.
-
The crude product can be purified by chromatography or recrystallization if necessary.
Conclusion
This compound is a high-value, versatile starting material for the synthesis of functionalized indoles. Mastery of palladium-catalyzed cross-coupling reactions—namely the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions—provides a robust platform for generating extensive chemical diversity at the C7 position. The protocols and insights provided herein serve as a foundational guide for chemists to design and execute these critical transformations, enabling the rapid advancement of drug discovery and development programs.
References
- Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System.
- From C4 to C7: Innovative Strategies for Site-Selective Functionaliz
- A Comparative Guide: Benzenesulfonyl (Bs) vs. Boc as Protecting Groups for the Indole Nitrogen. Benchchem.
- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of (7-Bromo-1H-indol-2-yl)boronic acid. Benchchem.
- Delineating Physical Organic Parameters in Site-Selective C–H Functionalization of Indoles.
- Late-Stage Selective Functionalization for Bioactive Indole Derivatives.
- Synthesis, Properties, and Use of Nin-Boc-tryptophan Deriv
- The Reactivity of the N-Boc Protecting Group: An Underrated Feature.
- Buchwald–Hartwig amin
- Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Taylor & Francis Online.
- Buchwald-Hartwig Amin
- Application Notes and Protocols: Tert-Butyl 7-bromo-1H-indole-1-carboxyl
- Sonogashira Coupling. Organic Chemistry Portal.
- Sonogashira coupling. Wikipedia.
- Highly efficient aqueous-phase Sonogashira coupling catalyzed by Pd-PEEPSI/PPh3 under aerobic condition. Indian Academy of Sciences.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).
- The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal.
- Suzuki Coupling. Organic Chemistry Portal.
- Carbonylative synthesis and functionaliz
- The Role of the Base in Buchwald-Hartwig Amination.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJOC - Carbonylative synthesis and functionalization of indoles [beilstein-journals.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis, properties, and use of Nin-Boc-tryptophan derivatives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. research.rug.nl [research.rug.nl]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. ias.ac.in [ias.ac.in]
The Strategic Utility of tert-Butyl 7-chloro-1H-indole-1-carboxylate in Modern Medicinal Chemistry
Introduction: In the landscape of contemporary drug discovery, the indole scaffold remains a cornerstone, celebrated for its prevalence in a multitude of biologically active natural products and synthetic pharmaceuticals.[1] Among the vast arsenal of indole-based building blocks, tert-Butyl 7-chloro-1H-indole-1-carboxylate has emerged as a particularly strategic intermediate. Its unique structural features—a chloro substituent at the 7-position and a tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen—offer medicinal chemists a powerful tool for the controlled and efficient synthesis of complex molecular architectures targeting a range of therapeutic areas, most notably in the development of kinase inhibitors and antiviral agents.
The chlorine atom at the 7-position serves as a versatile synthetic handle, amenable to a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse aryl and heteroaryl moieties, which are often crucial for achieving high-potency and selective interactions with biological targets.[2] Simultaneously, the Boc protecting group provides steric hindrance and electronic modulation, preventing unwanted side reactions at the indole nitrogen and directing reactivity to other positions on the indole ring. This precise control is paramount in multi-step synthetic campaigns common in drug development.
This document provides a comprehensive guide to the applications of this compound in medicinal chemistry, complete with detailed protocols for its key transformations and an overview of its role in the synthesis of clinically relevant molecules.
Core Applications in Medicinal Chemistry
The primary utility of this compound lies in its role as a precursor to 7-substituted indole derivatives, which have demonstrated significant potential as inhibitors of various protein kinases and as antiviral agents.
Kinase Inhibitors: A Privileged Scaffold for PIM-1 Inhibition
The 7-substituted indole scaffold is of significant interest in the design of kinase inhibitors as it can effectively mimic the adenine region of ATP, enabling it to bind to the hinge region of protein kinases.[2] One prominent example is the synthesis of potent inhibitors of Proviral Integration site for Moloney murine leukemia virus (PIM) kinases, a family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that are overexpressed in various human cancers.[3]
The synthesis of 7-(1H-pyrazol-4-yl)-1H-indole derivatives as PIM-1 kinase inhibitors serves as an excellent case study. The general synthetic approach involves a Suzuki-Miyaura cross-coupling reaction between this compound and a suitably protected pyrazoleboronic acid or ester. The resulting coupled product can then be deprotected to yield the final active inhibitor.
Illustrative Synthetic Workflow: PIM-1 Kinase Inhibitors
Sources
- 1. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of tert-Butyl 7-chloro-1H-indole-1-carboxylate
Welcome to the technical support guide for the purification of tert-butyl 7-chloro-1H-indole-1-carboxylate. This document provides in-depth, field-proven insights and troubleshooting advice for researchers, scientists, and drug development professionals engaged in the synthesis and purification of this and structurally related indole intermediates. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring a robust and reproducible purification process.
Introduction: The Challenge of Purifying N-Boc Indoles
This compound is a key building block in medicinal chemistry. Its purification via column chromatography is a critical step to ensure the removal of unreacted starting materials, catalysts, and side-products. However, the presence of the acid-labile tert-butyloxycarbonyl (Boc) protecting group and the indole nucleus presents specific challenges.[1][2][3] Issues such as product degradation on acidic silica gel, poor solubility, and co-elution of impurities are common hurdles. This guide provides a systematic approach to navigate these challenges effectively.
The N-Boc group is generally stable but can be sensitive to highly acidic conditions, which can sometimes be present on standard silica gel.[1][2][3] Therefore, careful selection of the stationary phase and solvent system is paramount to prevent partial deprotection during chromatography, which would lead to the corresponding unprotected 7-chloroindole as a new impurity.
Experimental Workflow & Protocol
A successful purification is a systematic process. The workflow begins with analysis of the crude mixture by Thin-Layer Chromatography (TLC) to develop an effective separation method, which is then translated to preparative column chromatography.
Caption: Workflow for Column Chromatography Purification.
Detailed Step-by-Step Protocol
1. TLC Method Development: a. Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). b. Spot the solution onto a silica gel TLC plate. c. Develop the plate in a TLC chamber using various solvent systems. A good starting point for N-Boc indoles is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate).[4][5] d. Visualize the spots under UV light (254 nm). e. Adjust the solvent ratio until the target compound has a Retention Factor (R_f) of approximately 0.2-0.3. This R_f value provides an optimal balance between separation from impurities and a reasonable elution time on the column.
| Solvent System (Hexane:Ethyl Acetate) | Observed R_f (Approximate) | Recommendation for Column |
| 20:1 | < 0.1 | Too low. Increase polarity. |
| 10:1 | 0.25 | Optimal. Good starting point for the column. |
| 5:1 | 0.5 | Too high. May co-elute with non-polar impurities. |
| 2:1 | > 0.7 | Much too high. Product will elute too quickly. |
2. Column Preparation (Wet Packing): a. Choose a column with an appropriate diameter based on the amount of crude material (a common rule of thumb is a 20:1 to 40:1 ratio of silica gel to crude product by weight). b. Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). c. Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. d. Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.[6] e. Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry.[7]
3. Sample Loading (Dry Loading Recommended): Due to the moderate polarity of the title compound, it may have limited solubility in a highly non-polar eluent. Dry loading is the preferred method to ensure a narrow starting band and improve resolution.[6] a. Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). b. Add a small amount of silica gel (approx. 2-3 times the mass of the crude product) to this solution. c. Carefully evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[6] d. Gently add this powder onto the top of the packed column. e. Carefully add the eluent to the column.
4. Elution and Fraction Collection: a. Begin eluting the column with the solvent system determined from TLC analysis (e.g., 10:1 Hexane:Ethyl Acetate). b. Maintain a constant flow rate. A rate that is too fast reduces equilibration time, leading to broad peaks, while a rate that is too slow can cause band broadening due to diffusion.[6] c. Collect fractions of a consistent volume in test tubes or vials.
5. Analysis and Isolation: a. Spot every few fractions onto a TLC plate and develop it to identify which fractions contain the purified product. b. Combine the fractions that show a single, clean spot corresponding to the product's R_f. c. Concentrate the combined fractions under reduced pressure to yield the purified this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a question-and-answer format.
Caption: Troubleshooting Decision Tree for Column Chromatography.
Question: My product is not eluting from the column, even after collecting many fractions.
-
Answer: This common issue typically has two primary causes. First, your eluent system may not be polar enough. You should gradually increase the polarity of your mobile phase (e.g., move from 10:1 to 8:1 or 5:1 Hexane:EtOAc) to increase the eluting power. Second, your compound may have decomposed on the silica gel.[8] To test for this, take a small amount of your crude product, dissolve it, spot it on a TLC plate, and let it sit for an hour before developing. If a new spot appears at the baseline or the original spot diminishes, your compound is not stable on silica. In this case, consider using a less acidic stationary phase like deactivated silica or alumina.[8] It's also possible the fractions are simply too dilute to detect; try concentrating a few fractions before running a TLC.[7][8]
Question: My product is eluting as a broad band or is "streaking," leading to poor separation and mixed fractions.
-
Answer: Band broadening and streaking can result from several factors.
-
Overloading: You may have loaded too much crude material for the column size. A wider column is needed for larger quantities.
-
Poor Solubility: If the compound is not very soluble in the eluent, it can precipitate at the top of the column and re-dissolve slowly, causing tailing. Using the dry-loading method described above is the best solution for this.[6]
-
Silica Acidity: Indoles and other nitrogen-containing compounds can interact with acidic silanol groups on the silica surface, causing streaking. Adding a small amount of a basic modifier, such as 0.1-1% triethylamine, to your eluent can neutralize these sites and significantly improve peak shape.[9]
-
Question: I see a new spot on the TLC of my purified fractions that wasn't in the crude mixture. What happened?
-
Answer: This strongly suggests that your product is degrading on the column. For this compound, the most likely degradation is the acid-catalyzed cleavage of the Boc protecting group, which would result in the formation of 7-chloroindole.[1][3] This impurity is more polar and will have a lower R_f value. To mitigate this, you can use silica gel that has been "deactivated" by washing it with a solvent mixture containing a small amount of triethylamine, or switch to a different stationary phase like neutral alumina.
Question: The separation looked great on TLC, but the column gave me mixed fractions.
-
Answer: This discrepancy can happen if the conditions of the TLC plate and the column are not identical. Overloading the column is a frequent cause. Another possibility is that one component of your mixture is degrading on the silica over the longer timescale of a column run, creating an impurity that co-elutes with your product.[8] Running a 2D TLC can help diagnose this: run the plate in one direction, then turn it 90 degrees and run it again in the same solvent. If any spots appear off the diagonal, it indicates decomposition on the plate.[8]
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for this compound?
-
A1: Silica gel (60 Å, 230-400 mesh) is the standard and most cost-effective choice. It works well for most indole derivatives. However, if you observe significant decomposition (cleavage of the Boc group), switching to neutral alumina or deactivated silica gel is a recommended alternative.[8]
Q2: How much crude material can I load onto my column?
-
A2: The loading capacity depends on the difficulty of the separation. For a relatively easy separation (large difference in R_f values), you can load up to 1 gram of crude material per 20-30 grams of silica. For difficult separations, this ratio should be increased to 1:100 or even higher.
Q3: My compound is not UV-active. How can I visualize it on a TLC plate?
-
A3: While the indole ring system makes the title compound UV-active, other compounds may not be. In such cases, you can use a chemical stain. Common stains include potassium permanganate (KMnO₄), which reacts with most organic compounds, or an iodine chamber.[9]
Q4: Can I reuse my column?
-
A4: It is generally not recommended to reuse silica gel columns for purifying different compounds, as cross-contamination is a significant risk. For purifying multiple batches of the same compound, it may be possible if the column is thoroughly flushed with a strong solvent (like methanol or acetone) and then re-equilibrated with the starting eluent. However, performance often degrades with each use.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tert-Butyl Hypochlorite: A Reagent for the Synthesis of Chlorinated Oxindole and Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. reddit.com [reddit.com]
- 8. Chromatography [chem.rochester.edu]
- 9. reddit.com [reddit.com]
Technical Support Center: Di-tert-butyl Dicarbonate (Boc₂O) Purification
Welcome to the Technical Support Center for challenges related to di-tert-butyl dicarbonate (Boc-anhydride). This guide is designed for researchers, chemists, and drug development professionals to provide field-proven insights and practical solutions for removing residual Boc-anhydride and its byproducts from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should expect after a Boc protection reaction?
The main species to remove after a reaction using Boc-anhydride are unreacted Boc-anhydride itself and its primary byproduct, tert-butanol.[1][2] Carbon dioxide is also generated, but as a gas, it typically evolves from the reaction mixture without intervention.[3]
Q2: How can I detect the presence of unreacted Boc-anhydride in my crude product?
Several methods can confirm the presence of residual Boc-anhydride:
-
¹H NMR Spectroscopy: Unreacted Boc-anhydride exhibits a sharp, characteristic singlet for its 18 equivalent protons at approximately 1.46 ppm in CDCl₃.[4] This peak can sometimes overlap with the 9-proton singlet of the desired Boc-protected product, but integration will be disproportionately high.
-
Thin Layer Chromatography (TLC): Boc-anhydride can be visualized on a TLC plate, but it is important to note that it does not stain with amine-specific agents like ninhydrin.[5] It may be visible under a permanganate (KMnO₄) stain.
-
Odor: Some experienced chemists can detect the distinct, sharp odor of Boc-anhydride, indicating its presence in the product.[1]
Q3: Can I simply remove Boc-anhydride and tert-butanol by evaporation?
Yes, this is often a viable first step, especially for non-volatile products. Both Boc-anhydride and tert-butanol are relatively volatile (see table below).[1] Using a rotary evaporator, followed by placing the flask under a high vacuum for an extended period, can effectively remove a significant amount of these impurities.[1][6]
Q4: Is Boc-anhydride stable during a standard aqueous workup?
Boc-anhydride is insoluble in water and generally stable to neutral water washes.[1][7] However, it is sensitive to both acidic and basic conditions. Vigorous washing with a basic aqueous solution, such as saturated sodium bicarbonate, can promote its hydrolysis, converting it into water-soluble byproducts and facilitating its removal from the organic layer.[1][6]
Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental challenges with detailed, actionable solutions.
Scenario 1: "My ¹H NMR shows excess Boc-anhydride after a standard extractive workup."
This is the most common purification challenge. The low polarity of Boc-anhydride causes it to co-extract with the desired product in common organic solvents like ethyl acetate or dichloromethane.
Root Cause Analysis:
Boc-anhydride is a moderately non-polar, water-insoluble molecule that is unreactive toward neutral water or brine washes. Its removal requires either chemical modification to increase its polarity or a physical separation method like chromatography or distillation.
Solution Workflow:
The choice of method depends on the stability and physical properties of your desired product.
Caption: Decision workflow for removing excess Boc-anhydride.
Solution 1: Chemical Quenching (Scavenging)
The most robust method is to convert the unreacted Boc-anhydride into a species with drastically different solubility properties. This is achieved by adding a nucleophilic "scavenger" to the crude reaction mixture.
Mechanism of Action:
Nucleophilic scavengers react with the electrophilic carbonyl carbon of Boc-anhydride. This reaction is faster than the reaction with the desired (and likely more hindered) Boc-protected amine product. The resulting adduct is typically charged or highly polar, making it easily separable.
Caption: General mechanism of a nucleophilic scavenger with Boc-anhydride.
Protocol 1: Quenching with Imidazole
Imidazole is an effective scavenger that forms a Boc-imidazolium intermediate, which is highly water-soluble after a dilute acid wash.[5][6] This method is best for acid-stable products.
-
After the main reaction is complete (as determined by TLC/LCMS), add imidazole (1.5 equivalents relative to the initial charge of Boc-anhydride) to the reaction mixture.
-
Stir at room temperature for 1-2 hours.
-
Proceed with the extractive workup. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a dilute acid solution (e.g., 0.5 M HCl).[5] This protonates the imidazole, pulling the Boc-adduct into the aqueous layer.
-
Wash sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Protocol 2: Quenching with Polymer-Supported Trisamine (PS-Trisamine)
This method is ideal for all products, including water-soluble and acid-sensitive ones, as the workup is a simple filtration.[4][8]
-
After the main reaction is complete, add PS-Trisamine resin (~2.0 equivalents of amine capacity relative to excess Boc-anhydride) to the reaction mixture.
-
Stir the suspension at room temperature for 2-4 hours.
-
Filter the reaction mixture to remove the resin.
-
Wash the resin with a small amount of the reaction solvent.
-
Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude product, now free of Boc-anhydride.
Scenario 2: "My product is highly volatile and co-evaporates with the impurities."
When the product itself is volatile, removal of impurities by evaporation is not an option.
Solution: Flash Column Chromatography
Chromatography is a reliable method for separating compounds based on polarity. Since Boc-anhydride is relatively non-polar, it can be readily separated from more polar products.
Protocol 3: Purification by Flash Column Chromatography
-
Concentrate the crude reaction mixture under reduced pressure at low temperature to minimize product loss.
-
Adsorb the crude product onto a small amount of silica gel.
-
Prepare a silica gel column packed with a non-polar solvent system (e.g., Hexanes/Ethyl Acetate).[1]
-
Load the adsorbed product onto the column.
-
Elute the column with a gradient of increasing polarity. Boc-anhydride will typically elute early in non-polar fractions.
-
Combine the product-containing fractions and remove the solvent under reduced pressure.
Data Presentation: Physical Properties of Key Compounds
Understanding the physical properties of the impurities is crucial for selecting an appropriate removal strategy.
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Water Solubility |
| Di-tert-butyl dicarbonate | C₁₀H₁₈O₅ | 218.25 | 56-57 @ 0.5 mmHg[7] | 0.95 @ 25 °C[9] | Insoluble[7] |
| tert-Butanol | C₄H₁₀O | 74.12 | 82.4 | 0.781 @ 25 °C | Miscible |
Data sourced from multiple references.[7][9][10][11]
References
-
Di-tert-butyl dicarbonate. (n.d.). chemeurope.com. Retrieved from [Link]
-
Di-tert-butyl dicarbonate(24424-95-5) Chemical Properties. (n.d.). LookChem. Retrieved from [Link]
-
Di-tert-butyl dicarbonate. (n.d.). Wikipedia. Retrieved from [Link]
-
Help Removing Excess Boc Anhydride. (2023, December 20). Reddit. Retrieved from [Link]
-
DIBOC (DI-TERT-BUTYL CARBONATE). (n.d.). Ataman Kimya. Retrieved from [Link]
-
removal of excess boc anhydride. (2021, March 3). Reddit. Retrieved from [Link]
-
Mastering Organic Synthesis: The Role of Di-Tert-Butyl Dicarbonate as a Protecting Group. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
DI-tert-BUTYL DICARBONATE. (1977). Organic Syntheses, 57, 45. Retrieved from [Link]
- Process for preparing di-tert.-butyl dicarbonate. (1992). Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US5151542A - Process for preparing di-tert.-butyl dicarbonate - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Cas 24424-99-5,Di-tert-butyl dicarbonate | lookchem [lookchem.com]
- 10. Di-tert-butyl_dicarbonate [chemeurope.com]
- 11. Di-tert-butyl dicarbonate CAS#: 24424-99-5 [m.chemicalbook.com]
Common side reactions in the synthesis of tert-Butyl 7-chloro-1H-indole-1-carboxylate
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of tert-Butyl 7-chloro-1H-indole-1-carboxylate. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common side reactions and challenges encountered during this synthetic transformation. Our approach is grounded in mechanistic principles to empower you with the scientific rationale behind each recommendation.
I. Understanding the Core Challenges
The N-Boc protection of 7-chloro-1H-indole presents a unique set of challenges primarily due to the electronic properties of the starting material. The presence of the electron-withdrawing chloro group at the 7-position deactivates the indole nitrogen, reducing its nucleophilicity and making it less reactive towards di-tert-butyl dicarbonate (Boc anhydride). This inherent low reactivity can lead to incomplete conversions and the emergence of several side products. This guide will walk you through the identification and mitigation of these common hurdles.
II. Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is sluggish and gives a low yield of the desired N-Boc product. What are the primary causes?
A1: A low yield of this compound is most commonly attributed to the reduced nucleophilicity of the 7-chloro-1H-indole nitrogen. The electron-withdrawing nature of the chlorine atom at the 7-position decreases the electron density on the indole nitrogen, thereby slowing down the rate of N-acylation.[1] To overcome this, optimization of the reaction conditions is crucial.
Troubleshooting Steps:
-
Increase Catalyst Loading: The use of a nucleophilic catalyst, such as 4-(dimethylamino)pyridine (DMAP), is highly recommended to accelerate the reaction.[2][3] If you are already using DMAP, a modest increase in its catalytic loading can enhance the reaction rate. DMAP functions by first reacting with Boc anhydride to form a highly reactive N-Boc-pyridinium intermediate, which is then more readily attacked by the less nucleophilic indole nitrogen.[2][3][4]
-
Choice of Base: A suitable base is essential to deprotonate the indole nitrogen, increasing its nucleophilicity. For electron-deficient indoles, a stronger base may be required. Consider switching from milder bases like triethylamine (TEA) to a stronger, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).[5]
-
Elevated Temperature: Gently heating the reaction mixture can provide the necessary activation energy to drive the reaction to completion. However, be cautious, as excessive heat can also promote side reactions.
-
Anhydrous Conditions: Ensure that your reaction is performed under strictly anhydrous conditions. Any moisture can lead to the hydrolysis of Boc anhydride, reducing its effective concentration and contributing to lower yields.
Q2: I am observing a significant amount of a byproduct with a similar mass to my product. What could it be?
A2: A common byproduct in the acylation of indoles is the C3-acylated isomer.[6][7] The C3 position of the indole ring is electron-rich and susceptible to electrophilic attack.[6][7] Under certain conditions, particularly with Lewis acid catalysis or in the absence of a strong base to sufficiently deprotonate the nitrogen, electrophilic acylation can occur at the C3 position.
Troubleshooting and Mitigation:
-
Favor N-Acylation: To promote N-acylation over C-acylation, it is critical to generate the highly nucleophilic indolide anion. This is achieved by using a strong base to deprotonate the indole nitrogen before the addition of the acylating agent.
-
Avoid Lewis Acids: Refrain from using Lewis acids in this reaction, as they are known to promote Friedel-Crafts-type acylation at the C3 position of indoles.[8]
-
Reaction Sequence: Add the base to the solution of 7-chloro-1H-indole first to ensure complete deprotonation of the nitrogen. Then, add the Boc anhydride to the reaction mixture.
Q3: My mass spectrometry analysis suggests the formation of a di-Boc adduct. How can this be avoided?
A3: The formation of a di-Boc adduct, where two Boc groups are attached to the indole nitrogen, is a known side reaction, particularly when using a hyper-nucleophilic catalyst like DMAP under forcing conditions.[9][10] The initial N-Boc product can be further acylated to form the di-Boc species, especially with an excess of Boc anhydride and prolonged reaction times.
Mitigation Strategies:
-
Control Stoichiometry: Use a controlled amount of Boc anhydride (typically 1.1 to 1.5 equivalents) to minimize the chance of double addition.
-
Catalyst Loading: While DMAP is beneficial, excessive amounts can promote the formation of the di-Boc adduct. Use a catalytic amount (e.g., 0.1 equivalents).
-
Reaction Monitoring: Carefully monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to prevent over-reaction.
III. Experimental Protocols
Protocol 1: DMAP-Catalyzed N-Boc Protection of 7-chloro-1H-indole
This protocol is a standard procedure that balances reaction efficiency with the minimization of side products.
Materials:
-
7-chloro-1H-indole
-
Di-tert-butyl dicarbonate (Boc)₂O
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
To a solution of 7-chloro-1H-indole (1.0 eq) in anhydrous DCM, add TEA (1.5 eq) and DMAP (0.1 eq).
-
Stir the solution at room temperature for 10 minutes under an inert atmosphere (e.g., nitrogen or argon).
-
Add a solution of (Boc)₂O (1.2 eq) in anhydrous DCM dropwise over 15 minutes.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
IV. Mechanistic Insights & Visualizations
To provide a clearer understanding of the reaction pathways, the following diagrams illustrate the desired reaction and potential side reactions.
Desired N-Boc Protection Pathway```dot
Side Reaction: C3-Acylation
Caption: Undesired C3-acylation side reaction.
Side Reaction: Di-Boc Adduct Formation
Caption: Formation of the di-Boc side product.
V. Data Summary
| Parameter | Recommendation | Rationale |
| Base | Strong, non-nucleophilic (e.g., NaH, t-BuOK) | To effectively deprotonate the electron-deficient indole nitrogen. |
| Catalyst | DMAP (catalytic amount) | To accelerate the reaction via a highly reactive intermediate. |
| Solvent | Anhydrous aprotic (e.g., DCM, THF) | To prevent hydrolysis of Boc anhydride. |
| Temperature | Room temperature to gentle heating | To overcome the activation energy barrier without promoting side reactions. |
| (Boc)₂O Stoichiometry | 1.1 - 1.5 equivalents | To ensure complete reaction while minimizing di-Boc formation. |
VI. References
-
Common Organic Chemistry. Boc Protection Mechanism (Boc2O + DMAP). [Link]
-
Synthesis of a Series of Diaminoindoles. PMC. [Link]
-
Common Organic Chemistry. Boc Protection Mechanism (Boc2O + Base + DMAP). [Link]
-
Cobalt-catalyzed direct carbonylative 3-acylation of (N–H)Indoles with alkyl halides. NIH. [Link]
-
Boron Trifluoride Etherate Promoted Regioselective 3-Acylation of Indoles with Anhydrides. MDPI. [Link]
-
Organic Syntheses. Organic Syntheses Procedure. [Link]
-
Organic Syntheses. 4 - Organic Syntheses Procedure. [Link]
-
tert-Butyl Hypochlorite: A Reagent for the Synthesis of Chlorinated Oxindole and Indole Derivatives. PMC - PubMed Central. [Link]
-
Reddit. Having great trouble with a Boc-protection reaction. [Link]
-
Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles. ACS Publications. [Link]
-
C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. HAL Open Science. [Link]
-
Dual protection of amino functions involving Boc. RSC Advances. [Link]
-
Dual protection of amino functions involving Boc. RSC Publishing. [Link]
-
C3-Arylation of indoles with aryl ketones via C–C/C–H activations. RSC Publishing. [Link]
-
1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses. [Link]
-
Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Request PDF. [Link]
-
Recent Progress Concerning the N-Arylation of Indoles. PMC. [Link]
-
Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. PMC. [Link]
-
Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journals. [Link]
-
tert.-BUTYL CHLORIDE. Organic Syntheses Procedure. [Link]
-
(PDF) Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols1. ResearchGate. [Link]
-
Regioselective Dibromination of Methyl Indole-3- Carboxylate and Application in the Synthesis of Dibromoindoles. The Royal Society of Chemistry. [Link]
-
Reaction with Boc protection of indole nitrogen (a) and the two methods, A (b) and B (c), resulting from the optimization efforts. Download Scientific Diagram. [Link]
-
J&K Scientific LLC. BOC Protection and Deprotection. [Link]
-
Chemoselective N-acylation of indoles using thioesters as acyl source. PubMed Central. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Publishing. [Link]
-
Chemoselective N-acylation of indoles using thioesters as acyl source. ResearchGate. [Link]
-
Indole N‐Boc deprotection method development. ResearchGate. [Link]
-
Synthesis of alkyl-substituted N-protected indoles via acylation and reductive deoxygenation. ACS Publications. [Link]
-
This compound. PASL. [Link]
-
Chemoselective N-acylation of indoles using thioesters as acyl source. PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 3. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]
- 4. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. BJOC - Chemoselective N-acylation of indoles using thioesters as acyl source [beilstein-journals.org]
- 7. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of a Series of Diaminoindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Synthesis of tert-Butyl 7-chloro-1H-indole-1-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of tert-Butyl 7-chloro-1H-indole-1-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize this crucial synthetic transformation. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you diagnose issues and improve your reaction yields and purity.
The target molecule, this compound, is a key intermediate in medicinal chemistry. The tert-butoxycarbonyl (Boc) group serves as a vital protecting group for the indole nitrogen, preventing unwanted side reactions and enabling selective functionalization at other positions of the indole ring.[1][2] However, the synthesis, which typically involves the N-protection of 7-chloro-1H-indole, can be challenging due to the substrate's electronic properties and the stability of the final product.
Core Synthesis Overview: N-Boc Protection
The primary route to synthesizing this compound is the reaction of 7-chloro-1H-indole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Caption: General reaction scheme for Boc protection of 7-chloro-1H-indole.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis.
Q1: My reaction is incomplete, or the yield is extremely low. What are the common causes?
An incomplete or failed reaction is the most frequent issue. Several factors can be responsible, primarily related to the nucleophilicity of the indole nitrogen and reagent integrity.
A1: Key Factors for Low Conversion:
-
Low Nucleophilicity of the Indole: The nitrogen lone pair in indoles is part of the aromatic sextet, making it significantly less nucleophilic than aliphatic amines.[3] The electron-withdrawing effect of the chlorine atom at the 7-position further reduces the nucleophilicity of the indole nitrogen, making the reaction sluggish without proper activation.
-
Inappropriate Base: A base is critical to facilitate the reaction. For weakly nucleophilic amines like indoles, a simple non-nucleophilic base like triethylamine (TEA) may be insufficient to drive the reaction to completion. A stronger base or a nucleophilic catalyst is often required.[4]
-
Reagent Quality:
-
Di-tert-butyl dicarbonate (Boc₂O): Boc anhydride can hydrolyze if exposed to moisture. Use a fresh bottle or ensure it has been stored in a desiccator.
-
7-chloro-1H-indole: Ensure the starting material is pure and free from acidic impurities that could quench the base.
-
Solvent: Anhydrous solvents are crucial, especially when using highly reactive bases like sodium hydride (NaH). Water will quench the base and hydrolyze the Boc anhydride.
-
-
Poor Solubility: The starting indole may have limited solubility in some solvents. If the material is not fully dissolved, the reaction becomes a heterogeneous mixture, leading to slow and incomplete conversion.[4]
Q2: How does my choice of base impact the reaction efficiency?
The base is arguably the most critical parameter to optimize. Its role is either to deprotonate the indole nitrogen, forming a highly nucleophilic indolate anion, or to act as a nucleophilic catalyst.
A2: Base Selection Strategy:
-
4-Dimethylaminopyridine (DMAP): DMAP is a highly effective nucleophilic catalyst. It reacts with Boc₂O to form a more reactive intermediate, N-(tert-butoxycarbonyl)-4-dimethylaminopyridinium salt. This intermediate is then readily attacked by the indole nitrogen. DMAP is typically used in catalytic amounts (5-10 mol%) alongside a stoichiometric base like triethylamine (TEA) to neutralize the acid byproduct.[2] For difficult substrates like 7-chloroindole, using stoichiometric DMAP can significantly improve yields.
-
Sodium Hydride (NaH): NaH is a strong, non-nucleophilic base that irreversibly deprotonates the indole nitrogen to form the sodium indolate salt. This greatly enhances the nucleophilicity of the nitrogen, leading to a rapid reaction with Boc₂O. This is often the most effective method but requires strictly anhydrous conditions.
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA): These are hindered organic bases used primarily to scavenge the acidic byproducts of the reaction.[5] On their own, they are often insufficient to promote the reaction of weakly nucleophilic indoles to completion and are best used in conjunction with a catalyst like DMAP.
Caption: Troubleshooting workflow for low yield in Boc protection of 7-chloroindole.
Q3: I'm observing accidental deprotection of my product. What conditions should I avoid?
The N-Boc group on an indole is notably more labile than on an aliphatic amine. The aromaticity of the indole ring stabilizes the cationic intermediate formed during deprotection, making it susceptible to cleavage under surprisingly mild conditions.
A3: Conditions Leading to Premature Deprotection:
-
Acidic Conditions: The Boc group is designed to be removed by acid (e.g., TFA, HCl).[6] Avoid acidic workup conditions (e.g., washing with 1M HCl) unless intentional deprotection is desired. Even silica gel used for chromatography can be sufficiently acidic to cause partial or complete deprotection, especially with prolonged exposure.
-
Elevated Temperatures: Heating N-Boc protected indoles, particularly above 40-50°C, can lead to thermal deprotection.[7] This is a known issue during solvent evaporation on a rotovap if the bath temperature is too high.
-
Certain Basic Conditions: While generally stable to base, some strong or specific basic conditions can cleave the Boc group from electron-rich heterocycles like indoles.[8][9] For instance, heating with sodium carbonate has been reported to cause deprotection.[8]
Q4: My final product is difficult to purify. What are common impurities and how can I remove them?
Purification challenges often arise from unreacted starting materials or byproducts from the Boc anhydride.
A4: Common Impurities and Purification Strategies:
-
Unreacted 7-chloro-1H-indole: This can be difficult to separate from the product due to similar polarities. The best strategy is to drive the reaction to completion. If separation is necessary, careful column chromatography on a minimally acidic support (e.g., neutral alumina or silica gel deactivated with 1% TEA in the eluent) is recommended.
-
Di-tert-butyl carbonate and tert-butanol: These are byproducts from the decomposition of Boc₂O. They are generally more volatile and less polar than the product and can often be removed during solvent evaporation under high vacuum or by chromatography.
-
Unreacted Boc₂O: Any excess Boc anhydride will be present in the crude mixture. It can be quenched by adding a small amount of methanol or water at the end of the reaction and stirring for 30 minutes before workup.
Optimized Experimental Protocols
Protocol 1: High-Yield Synthesis using DMAP as a Catalyst
This protocol is robust, generally high-yielding, and avoids the need for strictly anhydrous conditions required for NaH.
-
Setup: To a round-bottom flask, add 7-chloro-1H-indole (1.0 eq).
-
Dissolution: Dissolve the starting material in dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.2 M concentration).
-
Reagent Addition: Add 4-(dimethylamino)pyridine (DMAP) (0.5 - 1.0 eq) and triethylamine (TEA) (1.5 eq). Stir until all solids dissolve.
-
Boc Anhydride: Add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) portion-wise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Dilute the reaction mixture with DCM. Wash sequentially with water and saturated aqueous sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a temperature below 40°C.
-
Purification: The crude product can often be used directly. If necessary, purify by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 2: Rapid Synthesis using Sodium Hydride (NaH)
This is the most powerful method for driving the reaction to completion but requires careful handling of anhydrous reagents.
-
Setup: To a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), add sodium hydride (60% dispersion in mineral oil, 1.2 eq).
-
Washing (Optional but Recommended): Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, carefully decanting the hexanes each time.
-
Solvent: Add anhydrous THF to the NaH and cool the suspension to 0°C in an ice bath.
-
Indole Addition: Dissolve 7-chloro-1H-indole (1.0 eq) in a separate flask in a minimal amount of anhydrous THF. Add this solution dropwise to the stirred NaH suspension at 0°C. Allow the mixture to stir for 30 minutes at 0°C; hydrogen gas evolution should be observed.
-
Boc Anhydride: Dissolve di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in anhydrous THF and add it dropwise to the reaction mixture at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Quenching and Workup: Carefully quench the reaction by cooling to 0°C and slowly adding saturated aqueous ammonium chloride (NH₄Cl). Extract the mixture with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo (<40°C).
-
Purification: Purify as described in Protocol 1.
Data Summary Table
The following table summarizes typical conditions and expected outcomes for the N-Boc protection of 7-chloroindole.
| Parameter | Method A: DMAP/TEA | Method B: NaH | Rationale & Comments |
| Base | DMAP (0.5-1.0 eq), TEA (1.5 eq) | NaH (1.2 eq) | DMAP acts as a nucleophilic catalyst.[2] NaH is a strong base that forms the highly reactive indolate anion. |
| Solvent | DCM, THF | Anhydrous THF | NaH requires strictly anhydrous conditions to prevent quenching. |
| Temperature | Room Temperature | 0°C to Room Temperature | The NaH reaction is highly exothermic; initial cooling is for safety and control. |
| Reaction Time | 12 - 24 hours | 1 - 4 hours | The indolate formed with NaH is much more nucleophilic, leading to a faster reaction. |
| Typical Yield | 85-95% | >95% | The NaH method generally provides higher yields by driving the equilibrium completely to the product side. |
| Key Advantage | Operationally simpler; less sensitive to moisture. | Faster and typically higher yielding. | Choose based on available equipment, reagent quality, and desired throughput. |
References
- 1. Buy Boc-7-chloro-L-tryptophan [smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Bases - Wordpress [reagents.acsgcipr.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: A Guide to the Stability and Proper Storage of tert-Butyl 7-chloro-1H-indole-1-carboxylate
Welcome to the technical support center for tert-Butyl 7-chloro-1H-indole-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and proper handling of this compound. Our goal is to ensure the integrity of your experiments by promoting the correct storage and use of this valuable synthetic intermediate.
Introduction
This compound is a key building block in medicinal chemistry and organic synthesis. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen is crucial for modulating its reactivity during multi-step syntheses. However, the stability of this Boc group is not absolute and is susceptible to various experimental conditions. Understanding the factors that can lead to its premature cleavage or degradation of the molecule is paramount for obtaining reliable and reproducible results. This guide provides a comprehensive overview of best practices for storage and handling, along with troubleshooting protocols to identify and mitigate potential issues.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
For long-term stability, the solid compound should be stored in a tightly sealed container in a refrigerator at 2-8°C.[1][2][3] It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and air, which can contribute to slow degradation over time.
Q2: How should I prepare stock solutions of this compound?
Stock solutions should be prepared fresh whenever possible. If storage is necessary, use an anhydrous, aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or lower. For assays where the solvent will be evaporated, solvents like dichloromethane (DCM) or ethyl acetate can be used, but long-term storage in these solvents is not recommended due to their higher volatility and potential for peroxide formation (in the case of ethers).
Q3: I suspect my compound has degraded. What are the initial signs?
Visual inspection of the solid may reveal a change in color or texture. In solution, degradation can manifest as unexpected results in your reaction, such as low yields or the appearance of multiple spots on a Thin Layer Chromatography (TLC) plate. Analytically, new peaks in High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) chromatograms are indicative of degradation. The primary degradation product is often the Boc-deprotected 7-chloro-1H-indole.
Q4: Can I heat reactions containing this compound?
Caution should be exercised when heating this compound. The N-Boc group on indoles is known to be more thermally labile than on aliphatic amines.[4][5] Prolonged heating, especially in the presence of protic solvents or residual acids/bases, can lead to deprotection. If heating is necessary, it is recommended to keep the temperature as low as possible and for the shortest duration required for the reaction to proceed.
Q5: Is this compound sensitive to acidic or basic conditions?
Yes, the Boc protecting group is inherently acid-labile and will be cleaved by strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[6][7] While generally more stable to bases, the N-Boc group on electron-rich indoles can be cleaved under certain basic conditions, particularly with strong bases or upon heating.[6][8] Even mildly acidic conditions, such as an acidic mobile phase in HPLC, can potentially cause some degradation.[9]
Troubleshooting Guide
This section addresses specific issues that may be encountered during the use of this compound.
Issue 1: Low or No Yield in a Reaction Where the Indole Nitrogen Should Remain Protected
-
Symptom: The primary product isolated is the deprotected 7-chloro-1H-indole, or a complex mixture is observed.
-
Possible Cause: Unintentional cleavage of the Boc group due to acidic or thermally harsh conditions.
-
Troubleshooting Steps:
-
Reagent Check: Ensure that all reagents and solvents are free from acidic impurities. For example, some grades of chloroform can contain HCl. Use freshly distilled or inhibitor-free solvents.
-
Reaction Temperature: If the reaction was heated, attempt to run it at a lower temperature for a longer period.
-
pH Monitoring: If aqueous workups are performed, ensure the pH does not become strongly acidic. Use a mild buffer if necessary.
-
Lewis Acids: Be aware that some Lewis acids can also cleave Boc groups.[6] If a Lewis acid is part of your protocol, consider if a milder one can be substituted.
-
Issue 2: Inconsistent Results Between Experiments
-
Symptom: High variability in reaction yields or product purity between different batches or on different days.
-
Possible Cause: Degradation of a stock solution or improper storage of the solid compound.
-
Troubleshooting Steps:
-
Stock Solution Integrity: Prepare a fresh stock solution from the solid material and repeat the experiment. If this resolves the issue, discard the old stock solution.
-
Solid Compound Purity Check: Assess the purity of the solid starting material using the protocol outlined below (see Experimental Protocols).
-
Handling Practices: Review handling procedures to ensure the compound is not unduly exposed to heat, light, or moisture.
-
Stability Profile and Degradation Pathways
The primary point of instability in this compound is the N-Boc protecting group. Its degradation typically proceeds via cleavage of the carbamate linkage.
| Condition | Stability | Primary Degradation Product | Mechanism |
| Strong Acid (e.g., TFA, HCl) | Low | 7-chloro-1H-indole | Acid-catalyzed hydrolysis of the tert-butyl carbamate.[7][10] |
| Elevated Temperature | Moderate to Low | 7-chloro-1H-indole | Thermolytic elimination, especially in protic solvents.[4][11] |
| Strong Base (e.g., NaOMe in MeOH) | Moderate to Low | 7-chloro-1H-indole | Base-catalyzed hydrolysis or elimination.[6] |
| Oxidizing Agents | Moderate | Oxidized indole derivatives | The electron-rich indole ring is susceptible to oxidation.[9] |
| Photolytic (UV light) | Moderate | Various degradation products | Can promote radical reactions or cleavage.[9] |
Visualizing Degradation Pathways
The following diagram illustrates the primary degradation pathways for this compound.
Caption: Primary degradation routes for the title compound.
Experimental Protocols
Protocol 1: Purity Assessment by HPLC
This protocol provides a general method for assessing the purity of this compound and detecting the presence of the deprotected analog, 7-chloro-1H-indole.
Materials:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for peak shaping)
-
C18 reverse-phase HPLC column
Procedure:
-
Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Mobile Phase Preparation:
-
Mobile Phase A: Water (add 0.1% formic acid if needed)
-
Mobile Phase B: Acetonitrile (add 0.1% formic acid if needed)
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm (or equivalent)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 220 nm and 254 nm
-
Gradient:
-
Start at 50% B
-
Ramp to 95% B over 10 minutes
-
Hold at 95% B for 2 minutes
-
Return to 50% B over 1 minute
-
Hold at 50% B for 2 minutes (equilibration)
-
-
-
Analysis: Inject the sample and analyze the chromatogram. The deprotected 7-chloro-1H-indole will be more polar and thus have a shorter retention time than the parent compound. Calculate purity based on the peak area percentage.
Protocol 2: Small-Scale Stability Test
This protocol can be used to quickly assess the stability of the compound under your specific reaction conditions.
Materials:
-
Your reaction solvent and reagents (excluding the main substrate)
-
This compound
-
TLC plates (silica gel)
-
Appropriate TLC mobile phase (e.g., 20% Ethyl Acetate in Hexanes)
-
UV lamp
Procedure:
-
In a small vial, dissolve a few milligrams of this compound in the solvent system planned for your reaction.
-
Add any catalysts or reagents that will be used (except for the main reaction partner).
-
Spot a baseline on a TLC plate with a solution of the starting material.
-
Heat the test vial to your intended reaction temperature.
-
After 30 minutes (or a relevant time interval), take a small aliquot from the vial and spot it on the TLC plate next to the baseline spot.
-
Develop the TLC plate and visualize under a UV lamp.
-
Analysis: The appearance of a new, more polar spot (lower Rf value) indicates deprotection or degradation of the starting material. If significant degradation is observed, reconsider the reaction conditions (e.g., lower temperature, different catalyst).
Troubleshooting Workflow Diagram
This diagram provides a logical flow for troubleshooting common issues.
Caption: A decision tree for troubleshooting experiments.
References
-
Reddy, K. L., et al. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Synthetic Communications, 37(2), 281-287. [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
- Kudelko, A., & Zieliński, W. (2009). Catalyst-free water-mediated N-Boc deprotection. Tetrahedron Letters, 50(13), 1438-1440.
- Bartoli, G., et al. (2006). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ARKIVOC, 2007(5), 201-209.
- Yadav, J.S., et al. (2002). Chemoselective hydrolysis of tert-butyl esters in acetonitrile using molecular iodine as a mild and efficient catalyst. Tetrahedron Letters, 43(47), 8133-8135.
- Smith, A. B., et al. (2015). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Letters, 17(21), 5344-5347.
-
Reddit. (2023). Why is the Boc group deprotected in NaBH4? Retrieved from [Link]
-
Yadav, J. S., et al. (2002). Chemoselective Hydrolysis of tert-Butyl Esters in Acetonitrile Using Molecular Iodine as a Mild and Efficient Catalyst. Request PDF. Retrieved from [Link]
- Cabrera, A., et al. (2007). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Tetrahedron, 63(28), 6587-6593.
-
ResearchGate. (n.d.). Hydrolysis of tert-butyl esters present in N-protected amino acids. Retrieved from [Link]
-
Crash Course. (2021, July 28). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
ChemBK. (2024). Indole, N-BOC protected. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
Loba Chemie. (2019). TERT-BUTYL CHLORIDE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
PubChem. (n.d.). tert-butyl 3-formyl-1H-indole-1-carboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). 1-tert-Butyl 2-ethyl 5-chloro-3-(2-furoyl)-1H-indole-1,2-dicarboxylate. Retrieved from [Link]
-
Appretech Scientific Limited. (n.d.). tert-butyl 7-bromo-4-chloro-1-oxo-isoindoline-2-carboxylate. Retrieved from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. chemscene.com [chemscene.com]
- 3. chembk.com [chembk.com]
- 4. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. tandfonline.com [tandfonline.com]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. arkat-usa.org [arkat-usa.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
Identification of common impurities in tert-Butyl 7-chloro-1H-indole-1-carboxylate synthesis
Welcome to the technical support guide for the synthesis of tert-Butyl 7-chloro-1H-indole-1-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the N-Boc protection of 7-chloroindole. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you to optimize your synthesis, identify impurities, and ensure the highest quality of your final product.
Frequently Asked Questions (FAQs)
Q1: My reaction seems incomplete, and I see a significant amount of starting material (7-chloroindole) on my TLC plate. What went wrong?
A: This is the most common issue. The root cause is typically insufficient activation of the indole nitrogen or suboptimal reaction conditions. Key factors include the choice and amount of base, the quantity of di-tert-butyl dicarbonate ((Boc)₂O), and reaction time. Ensure your reagents are anhydrous, as moisture can consume the base and hydrolyze the (Boc)₂O.
Q2: I've isolated my product, but it's slowly degrading during silica gel chromatography. Why is this happening?
A: The tert-butoxycarbonyl (Boc) protecting group is notoriously labile under acidic conditions.[1][2][3] Standard silica gel is slightly acidic and can catalyze the removal of the Boc group, leading to the re-formation of 7-chloroindole. This appears as streaking on the TLC plate or the emergence of a new, more polar spot corresponding to the starting material during column elution.
Q3: My NMR spectrum shows two signals in the tert-butyl region instead of one, and the aromatic region is complex. What could this impurity be?
A: You may have formed a di-Boc adduct. While the N-1 position is the primary site of reaction, under certain conditions (especially with strong bases like n-butyllithium or forcing conditions), deprotonation and subsequent acylation can occur at the C-3 position of the indole ring.[4][5] This results in a di-protected species, di-tert-butyl 7-chloro-1H-indole-1,3-dicarboxylate.
Q4: The reaction mixture has turned dark brown/black, and the yield is very low. What causes this decomposition?
A: Indole scaffolds can be sensitive to oxidation, especially under prolonged reaction times at elevated temperatures or in the presence of certain contaminants. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) and using degassed solvents can mitigate oxidative side reactions.
In-Depth Troubleshooting Guide
This section provides a systematic approach to identifying and resolving specific impurity-related issues.
Issue 1: Presence of Unreacted 7-Chloroindole
The N-H proton of the indole ring is only weakly acidic (pKa ≈ 17 in DMSO), requiring a suitable base to facilitate the nucleophilic attack on the (Boc)₂O electrophile. Incomplete reaction is a frequent hurdle.
-
Causality:
-
Insufficient Base: Weak bases like triethylamine (Et₃N) may not be sufficient for complete deprotonation, leading to a slow or stalled reaction.
-
Reagent Stoichiometry: Using less than 1.1-1.2 equivalents of (Boc)₂O may result in an incomplete reaction.
-
Reaction Time/Temperature: The reaction may require gentle heating or extended stirring at room temperature to proceed to completion, depending on the base and solvent system used.
-
-
Identification Protocol:
-
TLC Analysis: Compare the reaction mixture to a co-spot of the 7-chloroindole starting material. The unreacted starting material will appear as a more polar spot (lower Rf).
-
¹H NMR Spectroscopy: The most definitive sign is the presence of a broad singlet corresponding to the N-H proton of 7-chloroindole, typically observed above 8.0 ppm. The desired product will lack this signal.
-
-
Corrective Actions:
-
Stronger Base: For a more robust reaction, consider using sodium hydride (NaH) in an anhydrous solvent like THF or DMF. NaH is a non-nucleophilic, strong base that irreversibly deprotonates the indole.
-
Catalyst Choice: 4-Dimethylaminopyridine (DMAP) is a highly effective acylation catalyst that significantly accelerates the reaction, even with milder bases.[6]
-
Optimize Conditions: Increase the equivalents of (Boc)₂O to 1.5 and prolong the reaction time, monitoring by TLC until the starting material is consumed.
-
Issue 2: Formation of 7-Chloroindole via Deprotection
The stability of the N-Boc group is a double-edged sword; its ease of removal under acidic conditions is beneficial for subsequent synthetic steps but problematic during purification.[7]
-
Causality:
-
Acidic Workup: Washing the organic layer with an acidic solution (e.g., 1M HCl) during workup will cleave the Boc group.
-
Acidic Silica Gel: As mentioned in the FAQ, standard silica gel can cause on-column deprotection.
-
-
Identification Protocol:
-
Post-Purification Analysis: If TLC analysis pre-column shows a clean product but post-column fractions are contaminated, on-column deprotection is the culprit.
-
¹H NMR Spectroscopy: The appearance of the N-H proton signal (>8.0 ppm) and a shift in the aromatic signals confirm the presence of 7-chloroindole.
-
-
Corrective Actions:
-
Neutral Workup: Ensure all aqueous washes during the workup are neutral or slightly basic (e.g., water, saturated NaHCO₃ solution, brine).
-
Neutralized Silica Gel: Prepare a slurry of silica gel in the desired eluent containing 1% triethylamine. This neutralizes the acidic sites on the silica surface, preventing deprotection.
-
-
Determine the amount of silica gel required for your column.
-
Prepare the starting eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Add triethylamine to the eluent to a final concentration of 1% v/v.
-
Make a slurry of the silica gel in this neutralized eluent.
-
Pack the column as usual. Run the entire column using an eluent system containing 1% triethylamine.
Issue 3: Formation of Di-Boc Adduct
Over-reaction can lead to the formation of a non-polar impurity, the 1,3-di-Boc-7-chloroindole. This occurs when a second Boc group is added to the C-3 position.
-
Causality:
-
Identification Protocol:
-
TLC Analysis: The di-Boc adduct is significantly less polar than the desired mono-Boc product and will have a much higher Rf value.
-
LC-MS Analysis: The di-Boc adduct will have an [M+H]⁺ peak at m/z 352.7, which is 100 units higher than the desired product (m/z 252.7).
-
¹H NMR Spectroscopy: The spectrum will lack the characteristic proton signal for the C-3 position (typically a doublet or triplet around 6.5-7.0 ppm). Two distinct singlets for the two Boc groups will be visible around 1.4-1.7 ppm.
-
-
Corrective Actions:
-
Avoid Strong Bases: Unless C-3 functionalization is intended, avoid organolithium bases. NaH is generally sufficient for N-deprotonation without affecting the C-3 position.
-
Control Stoichiometry: Use a modest excess of (Boc)₂O (1.1-1.2 eq.) and base to minimize the risk of over-reaction.
-
Summary of Common Impurities
| Impurity | Structure | Identification Method | Mitigation Strategy |
| 7-Chloroindole | Starting Material / Deprotection Product | TLC (Low Rf), ¹H NMR (N-H signal > 8 ppm) | Optimize reaction conditions; use neutral workup and neutralized silica gel. |
| Di-Boc Adduct | Di-tert-butyl 7-chloro-1H-indole-1,3-dicarboxylate | TLC (High Rf), LC-MS (M+100), ¹H NMR (loss of C3-H) | Avoid strong bases (n-BuLi); control stoichiometry of reagents. |
| tert-Butanol | Reagent Byproduct | ¹H NMR (singlet ~1.28 ppm) | Remove under high vacuum or during aqueous workup. |
Visual Diagrams
Reaction and Impurity Formation Pathway
Caption: Synthetic pathway to the target product and routes to common impurities.
Troubleshooting Workflow for Synthesis
Caption: A logical workflow for troubleshooting common synthesis issues.
References
-
American Chemical Society. (2021). Synthesis of a Series of Diaminoindoles. The Journal of Organic Chemistry. [Link]
- Vertex AI Search Result. (2021). Synthesis of a Series of Diaminoindoles.
-
PubMed Central. (2016). Enantioselective Hydrolysis of Amino Acid Esters Promoted by Bis(β-cyclodextrin) Copper Complexes. [Link]
-
MDPI. (2024). tert-Butyl Hypochlorite: A Reagent for the Synthesis of Chlorinated Oxindole and Indole Derivatives. [Link]
-
Organic Syntheses. Procedure for 2-Bromo-N-Boc-glycine tert-butyl ester. [Link]
-
Taylor & Francis Online. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. [Link]
-
ResearchGate. (2015). Expedient synthesis of indoles from N-Boc arylhydrazines. [Link]
-
ResearchGate. (2007). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. [Link]
-
Organic Chemistry Portal. Synthesis of indoles. [Link]
-
ResearchGate. (2020). Indole N‐Boc deprotection method development. [Link]
-
Scribd. Water Boc Deprotection. [Link]
-
ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]
-
PubMed Central. (2023). Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug. [Link]
-
Organic Chemistry Portal. Boc Protection - Common Conditions. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Royal Society of Chemistry. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. [Link]
-
University of Kentucky. (2020). Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. [Link]
-
PubMed Central. (2013). 1-tert-Butyl 2-ethyl 5-chloro-3-(2-furoyl)-1H-indole-1,2-dicarboxylate. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 1-tert-Butyl 2-ethyl 5-chloro-3-(2-furoyl)-1H-indole-1,2-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uknowledge.uky.edu [uknowledge.uky.edu]
Technical Support Center: Troubleshooting the Boc Protection of 7-Chloroindole
Welcome to the technical support center for the tert-butoxycarbonyl (Boc) protection of 7-chloroindole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this crucial synthetic step. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to troubleshoot and optimize this reaction effectively.
Introduction to the Challenge
The Boc protection of the indole nitrogen is a cornerstone of many synthetic routes. However, the nucleophilicity of the indole nitrogen is significantly attenuated by the electron-rich aromatic system, making it less reactive than a typical secondary amine.[1] The presence of an electron-withdrawing chlorine atom at the 7-position further deactivates the indole ring, potentially leading to sluggish or incomplete reactions. This guide addresses the most frequent issues encountered during this transformation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Boc protection of 7-chloroindole is extremely slow or stalls completely. What's going wrong?
This is the most common issue and can be attributed to several factors, primarily the reduced nucleophilicity of the indole nitrogen.
Possible Causes & Solutions:
-
Insufficient Activation: Standard conditions using only di-tert-butyl dicarbonate (Boc₂O) and a non-catalytic base like triethylamine (TEA) are often too mild for electron-deficient indoles.[1][2]
-
Inappropriate Solvent: The choice of solvent can significantly impact reaction rates.
-
Solution: Aprotic solvents such as tetrahydrofuran (THF), acetonitrile (ACN), or dichloromethane (DCM) are generally preferred. Ensure your starting material is fully dissolved.
-
-
Low Temperature: While room temperature is often sufficient with DMAP, gentle heating (40-50 °C) can sometimes be necessary to drive the reaction to completion. However, be cautious as excessive heat can lead to side reactions.
Expert Insight: The magic of DMAP lies in its ability to act as an acyl transfer catalyst. It's a much stronger nucleophile than the indole nitrogen and rapidly forms a Boc-pyridinium species. This intermediate is a potent electrophile, making the subsequent reaction with the weakly nucleophilic indole nitrogen much faster.[3]
Q2: I'm observing multiple spots on my TLC plate, even though the starting material is consumed. What are these side products?
Side product formation is a clear indicator that the reaction conditions need optimization.
Possible Side Reactions:
-
Double Boc Protection (N,N-diBoc): While less common for indoles, under forcing conditions (e.g., large excess of Boc₂O and DMAP), a second Boc group can be added.
-
Urea and Carbamate Impurities: These can arise from reactions with any amine impurities or from the breakdown of intermediates.[5][6]
-
Reaction with Solvent: In some cases, particularly with reactive intermediates, the solvent can participate in side reactions.
Troubleshooting & Optimization:
| Cause | Solution | Experimental Protocol |
| Excess Reagents | Use a more controlled stoichiometry. A slight excess of Boc₂O (1.1-1.2 equivalents) is usually sufficient. | Start with 1.1 eq of Boc₂O and 0.1 eq of DMAP. Monitor the reaction by TLC and add more Boc₂O in small portions if necessary. |
| High Temperature | Run the reaction at room temperature or with minimal heating. | Maintain the reaction temperature at 25 °C and allow for a longer reaction time. |
| Inappropriate Base | If using a strong, non-nucleophilic base, consider its compatibility. | Triethylamine or diisopropylethylamine (DIPEA) are common choices to scavenge the acid byproduct.[4] |
Q3: My yield is consistently low after workup and purification. Where am I losing my product?
Low isolated yields can stem from issues during the reaction, workup, or purification stages.
Troubleshooting the Workflow:
-
Reaction Monitoring: Ensure the reaction has gone to completion using Thin Layer Chromatography (TLC). An incomplete reaction is a common cause of low yields.
-
Aqueous Workup:
-
Problem: The product, 1-Boc-7-chloroindole, can be sensitive to strongly acidic or basic conditions during workup.
-
Solution: Use a mild aqueous wash, such as saturated sodium bicarbonate solution, to neutralize the reaction mixture. Avoid strong acids.
-
-
Purification:
-
Problem: The product has similar polarity to some byproducts, making chromatographic separation challenging.
-
Solution: Use a shallow gradient during column chromatography (e.g., starting with 100% hexanes and slowly increasing the ethyl acetate concentration). Sometimes, recrystallization from a hexane/ethyl acetate mixture can be a highly effective purification method.
-
Expert Tip: A simple filtration through a plug of silica gel can sometimes be sufficient to remove baseline impurities and unreacted Boc₂O, avoiding the need for a full column and minimizing product loss.
Q4: The Boc group seems to be falling off during my subsequent reaction steps. Why is my protected indole unstable?
The N-Boc group on an indole is known to be more labile than on a typical aliphatic or aromatic amine.[7] This is due to the electronic nature of the indole ring, where the nitrogen lone pair is delocalized.
Conditions Leading to Premature Deprotection:
-
Acidic Conditions: The Boc group is designed to be removed by acid.[8][9] Even mild protic acids or Lewis acids can cause cleavage.
-
Elevated Temperatures: Thermal deprotection of N-Boc groups can occur, especially in certain solvents like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP).[10][11] Even heating in a rotovap at moderate temperatures (e.g., 40-50 °C) has been reported to cause some deprotection.[7]
-
Certain Nucleophiles: While generally stable to bases, some strong nucleophilic conditions might affect the Boc group.
Preventative Measures:
-
Plan your subsequent synthetic steps to avoid acidic reagents.
-
If heating is necessary, do so cautiously and monitor for the appearance of the unprotected 7-chloroindole.
-
During workup and purification, maintain neutral conditions and avoid excessive heat.
Experimental Protocols & Visualizations
Standard Protocol for Boc Protection of 7-Chloroindole
Materials:
-
7-chloroindole (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of 7-chloroindole (1.0 eq) in anhydrous THF, add triethylamine (1.5 eq).
-
Add di-tert-butyl dicarbonate (1.2 eq) followed by a catalytic amount of DMAP (0.1 eq).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC (e.g., 10% Ethyl Acetate in Hexanes).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Visual Workflow
Caption: General workflow for the Boc protection of 7-chloroindole.
DMAP Catalytic Cycle
Caption: Catalytic role of DMAP in the Boc protection reaction.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common Boc protection issues.
References
-
Boc Protection Mechanism (Boc2O + DMAP) . Common Organic Chemistry. Available at: [Link]
-
Boc Protection Mechanism (Boc2O + Base + DMAP) . Common Organic Chemistry. Available at: [Link]
-
tert-Butyloxycarbonyl protecting group . Wikipedia. Available at: [Link]
-
Boc-Protected Amino Groups . Organic Chemistry Portal. Available at: [Link]
-
Boc Protected Compounds . Hebei Boze Chemical Co., Ltd. Available at: [Link]
-
Why is the Boc group deprotected in NaBH4? ... . Reddit. Available at: [Link]
-
Dual protection of amino functions involving Boc . RSC Publishing. Available at: [Link]
-
BOC Protection and Deprotection . Hebei Boze Chemical Co., Ltd. Available at: [Link]
-
Dual protection of amino functions involving Boc . RSC Advances - The Royal Society of Chemistry. Available at: [Link]
-
Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents . ResearchGate. Available at: [Link]
-
Having great trouble with a Boc-protection reaction . Reddit. Available at: [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride . NIH. Available at: [Link]
-
Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols . Taylor & Francis Online. Available at: [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride . RSC Publishing. Available at: [Link]
-
Reactions that Work: Boc Protection . Chemtips - WordPress.com. Available at: [Link]
-
Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride . Awuah Lab. Available at: [Link]
-
Amine Protection and Deprotection . Master Organic Chemistry. Available at: [Link]
-
An Efficient Synthesis of a Spirocyclic Oxindole Analogue . MDPI. Available at: [Link]
-
EXPERIMENTAL PROCEDURES . Beilstein Journals. Available at: [Link]
-
Boc Protection - Common Conditions . Common Organic Chemistry. Available at: [Link]
-
Boc Protecting Group for Amines . Chemistry Steps. Available at: [Link]
-
Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents . PMC - NIH. Available at: [Link]
-
Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups . The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Design, Synthesis, Antitumor, and Antiplasmodial Evaluation of New 7-Chloroquinoline–Benzimidazole Hybrids . MDPI. Available at: [Link]
-
1 Protection Reactions . Wiley-VCH. Available at: [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 4. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]
- 5. Boc Protected Compounds [bzchemicals.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. reddit.com [reddit.com]
- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Challenges in scaling up the synthesis of tert-Butyl 7-chloro-1H-indole-1-carboxylate
Welcome to the technical support guide for the synthesis of tert-Butyl 7-chloro-1H-indole-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and scale-up of this important chemical intermediate. As a key building block in medicinal chemistry, proficiency in its synthesis is crucial for the development of novel therapeutics.[1]
This guide is structured into two main sections: a Troubleshooting Guide to address specific experimental failures and an FAQ Section for more general inquiries.
Section 1: Troubleshooting Guide
This section is formatted as a direct question-and-answer guide to resolve issues you may encounter in the laboratory.
Q1: My reaction yield is significantly lower than expected (<80%). What are the likely causes and how can I fix this?
Low yield is the most common issue and can stem from several factors. The primary synthesis route involves the N-protection of 7-chloro-1H-indole using di-tert-butyl dicarbonate (Boc₂O) with a catalyst.[2] Let's break down the potential causes.
A1.1: Incomplete Reaction An incomplete reaction is often due to suboptimal reaction conditions or stoichiometry.
-
Cause: Insufficient Boc₂O or catalyst. The reaction typically requires a slight excess of Boc₂O (1.1–1.5 equivalents) to drive it to completion. The catalyst, 4-dimethylaminopyridine (DMAP), is crucial for an efficient reaction at room temperature.
-
Solution:
-
Verify Stoichiometry: Ensure you are using at least 1.1 equivalents of Boc₂O.
-
Check Catalyst Load: A catalytic amount of DMAP (5-10 mol%) is standard. Using a simple base like triethylamine without DMAP will result in a much slower reaction.
-
Increase Reaction Time: While the reaction is often complete within a few hours at room temperature, allow it to stir overnight to ensure completion, especially on a larger scale.[3] Monitor progress via Thin Layer Chromatography (TLC).
-
A1.2: Reagent Purity and Handling The quality of your starting materials and solvents is critical.
-
Cause:
-
Moisture: Water in the solvent (e.g., THF, Dichloromethane) will rapidly hydrolyze Boc₂O, consuming it before it can react with the indole.
-
Degraded Boc₂O: Di-tert-butyl dicarbonate can degrade over time, especially if not stored properly.
-
Impure 7-chloro-1H-indole: The starting indole may contain acidic impurities or have oxidized, which can interfere with the reaction.
-
-
Solution:
-
Use Anhydrous Solvents: Always use freshly dried or anhydrous grade solvents.
-
Verify Reagent Quality: Use fresh Boc₂O from a reputable supplier. If in doubt, run a small-scale control reaction with known good materials.
-
Purify Starting Material: If the purity of the 7-chloro-1H-indole is questionable, consider purifying it by column chromatography or recrystallization before use.
-
A1.3: Ineffective Temperature Control (During Scale-Up) When moving from milligram to multi-gram scales, heat management becomes crucial.
-
Cause: The reaction is exothermic. On a large scale, the heat generated can accelerate the decomposition of Boc₂O and lead to side reactions if not effectively dissipated.
-
Solution:
-
Controlled Addition: Add the Boc₂O solution dropwise to the solution of 7-chloroindole and DMAP.
-
Use an Ice Bath: Maintain the reaction vessel in an ice-water bath during the addition and for some time after to manage the exotherm. Monitor the internal temperature to keep it below 25 °C.
-
Below is a troubleshooting workflow to diagnose the cause of low yield.
Caption: Troubleshooting workflow for low reaction yield.
Q2: My TLC shows multiple new spots, and purification by column chromatography is difficult. What are these byproducts?
The presence of multiple byproducts complicates purification and indicates side reactions or degradation.
-
Cause:
-
Excess Boc₂O Byproducts: A large excess of Boc₂O can lead to byproducts that are difficult to remove. The unreacted anhydride itself can be challenging to separate from the product, which has a similar polarity.
-
Ring Acylation: Although less common for N-Boc protection, under certain conditions (e.g., presence of strong Lewis acids), electrophilic substitution on the indole ring could occur.
-
Degradation: Indoles can be sensitive to acidic conditions. If your work-up involves an acidic wash, prolonged exposure could lead to decomposition or Boc group cleavage.[4]
-
-
Solution:
-
Quench Excess Boc₂O: After the reaction is complete (as determined by TLC), add a small amount of a nucleophilic amine (e.g., N,N-dimethylethylenediamine) and stir for 30 minutes. This will react with the excess Boc₂O to form a more polar urea byproduct that is easily removed during the aqueous work-up.
-
Optimize Chromatography: Use a shallow gradient of ethyl acetate in hexanes for silica gel chromatography.[5][6] The product is relatively non-polar. A typical starting eluent would be 5% ethyl acetate in hexanes.
-
Consider Recrystallization: The product is often a crystalline solid. Recrystallization from a hexane/dichloromethane solvent system can be a highly effective method for purification on a larger scale, avoiding the need for chromatography.[2]
-
Q3: The synthesis worked on a 1-gram scale, but failed when I scaled up to 50 grams. What adjustments are needed for a successful scale-up?
Scaling up a reaction is not always linear and introduces new challenges in chemical engineering.[7]
-
Cause:
-
Heat Transfer: As noted in Q1, inadequate cooling for a larger reaction volume can cause the temperature to rise, leading to side reactions. A 50-fold increase in volume results in a much smaller relative surface area for heat exchange.
-
Mixing Efficiency: In a larger flask, achieving homogenous mixing is more difficult. Inefficient stirring can create localized "hot spots" or areas of high reagent concentration, promoting byproduct formation.
-
Reagent Addition: Adding a reagent too quickly on a large scale can cause an uncontrollable exotherm and concentration gradients.
-
-
Solution:
-
Use Appropriate Equipment: For a 50g scale, use a jacketed reactor with overhead mechanical stirring and a temperature probe to accurately monitor and control the internal temperature.
-
Slow, Sub-surface Addition: Use an addition funnel to add the Boc₂O solution slowly and below the surface of the reaction mixture to ensure rapid mixing and prevent splashing.
-
Dilution: Running the reaction at a slightly lower concentration can sometimes help manage the exotherm and improve mixing, though this will impact throughput. A typical concentration is around 0.1-0.2 M.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is a standard, reliable laboratory protocol for the synthesis of this compound?
The following protocol is adapted from established procedures for the N-Boc protection of indoles.[2][3]
Experimental Protocol
-
Materials:
-
7-chloro-1H-indole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add 7-chloro-1H-indole (1.0 eq).
-
Dissolve the indole in anhydrous THF (to make a ~0.2 M solution).
-
Add DMAP (0.05 - 0.10 eq).
-
In a separate flask, dissolve Boc₂O (1.2 eq) in a small amount of anhydrous THF.
-
Slowly add the Boc₂O solution to the stirring indole solution at room temperature. An ice bath can be used to control the initial exotherm.
-
Allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization to yield the title compound as a solid.
-
Q2: Why is DMAP used as the catalyst? Can I use a different base?
DMAP is a highly efficient acylation catalyst that operates through a nucleophilic catalysis mechanism.
-
Mechanism: DMAP first reacts with Boc₂O to form a highly reactive N-tert-butoxycarbonylpyridinium intermediate. This intermediate is a much more potent acylating agent than Boc₂O itself. The indole nitrogen then attacks this activated intermediate, and the DMAP catalyst is regenerated.
-
Alternatives: You can use a simple tertiary amine base like triethylamine (Et₃N). However, Et₃N acts only as a non-nucleophilic Brønsted base to scavenge the acid byproduct. The reaction will be significantly slower and may require heating to proceed at a reasonable rate. For efficiency and mild conditions, DMAP is superior.
Q3: How stable is the this compound product?
The product is generally stable under neutral and basic conditions. The Boc (tert-butoxycarbonyl) protecting group is known for its stability to a wide range of reagents and conditions.
-
Cleavage Conditions: The Boc group is specifically designed to be labile under acidic conditions. It can be readily removed by treatment with strong acids such as trifluoroacetic acid (TFA) in dichloromethane or hydrogen chloride (HCl) in an organic solvent like dioxane or methanol.[4][8] This selective removal is a cornerstone of its utility in multi-step synthesis.[4]
Q4: What are the key safety considerations for this synthesis?
Standard laboratory safety practices should always be followed.
-
Ventilation: Perform the reaction in a well-ventilated chemical fume hood. THF and other organic solvents are volatile.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Reagent Handling:
-
DMAP: is toxic and can be absorbed through the skin. Handle with care.
-
THF: Can form explosive peroxides upon prolonged storage and exposure to air. Use from a freshly opened bottle or test for peroxides before use.
-
Boc₂O: Is a low-melting solid and can build up pressure in the bottle due to decomposition into CO₂ and isobutylene. Open with caution.
-
Data Summary Table
The following table summarizes typical quantitative parameters for the synthesis.
| Parameter | Value | Reference |
| Starting Material | 7-chloro-1H-indole | - |
| Reagents | Di-tert-butyl dicarbonate (Boc₂O), 4-Dimethylaminopyridine (DMAP) | [2] |
| Stoichiometry (Boc₂O) | 1.1 - 1.5 equivalents | [2] |
| Catalyst Load (DMAP) | 0.05 - 0.1 equivalents | [2] |
| Solvent | Tetrahydrofuran (THF) or Dichloromethane (DCM) | [2][3] |
| Temperature | 0 °C to Room Temperature | [3] |
| Reaction Time | 2 - 15 hours | [2][3] |
| Typical Yield | 85 - 98% | [2] |
| Purification Method | Recrystallization or Silica Gel Chromatography | [2][5] |
References
- Smolecule. (2024, January 5). Boc-7-chloro-L-tryptophan.
- MDPI. (2024, December 30). tert-Butyl Hypochlorite: A Reagent for the Synthesis of Chlorinated Oxindole and Indole Derivatives.
- Organic Syntheses. tert.-BUTYL CHLORIDE - Organic Syntheses Procedure.
- Organic Syntheses. The flask is then cooled in an ice water bath, and irradiated with a 300 W tungsten lamp for 1 h.
- National Institutes of Health (NIH). 1-tert-Butyl 2-ethyl 5-chloro-3-(2-furoyl)-1H-indole-1,2-dicarboxylate.
- MDPI. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline.
- ECHEMI. 1-boc-7-chloroindole-3-boronic acid, pinacol ester.
- ResearchGate. Different strategies for synthesis of 7-azaindoles.
- Pharmaffiliates. CAS No : 1004558-41-1 | Product Name : this compound.
- ASNA Company for advanced technologies Ltd. Boc Protected Compounds.
- Chem.Page. Boc Protection - Common Conditions.
- CP Lab Safety. 1-BOC 7-Chloroindole, 98% Purity, C13H14ClNO2, 25 grams.
- BenchChem. Application Note and Protocol: Synthesis of tert-Butyl 7-bromo-1H-indole-1-carboxylate.
- Royal Society of Chemistry. (2023, September 5). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions.
- The Royal Society of Chemistry. (2022, March 1). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions.
- National Institutes of Health (NIH). Automated and Accelerated Synthesis of Indole Derivatives on a Nano-Scale.
- MDPI. One-Pot Synthesis of Novel Multisubstituted 1-Alkoxyindoles.
- Chemical Synthesis Database. tert-butyl 3-chloro-1H-indole-5-carboxylate.
- PubMed Central (PMC). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction.
- MDPI. (2021, October 15). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids.
- ResearchGate. (PDF) 1-tert-Butyl 2-ethyl 5-chloro-3-(2-furoyl)-1H-indole-1,2-dicarboxylate.
- Echemi. This compound.
- Journal of the American Chemical Society. Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling.
- American Chemical Society. Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling.
- National Institutes of Health (NIH). Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug.
Sources
- 1. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-tert-Butyl 2-ethyl 5-chloro-3-(2-furoyl)-1H-indole-1,2-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Boc Protected Compounds [asna.com.sa]
- 5. mdpi.com [mdpi.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Buy Boc-7-chloro-L-tryptophan [smolecule.com]
Technical Support Center: Monitoring the Boc Protection of 7-Chloroindole by TLC
Welcome to the technical support center for the Boc protection of 7-chloroindole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for monitoring this crucial synthetic step using Thin-Layer Chromatography (TLC). Our focus is on providing not just procedural steps, but the underlying scientific rationale to empower you to overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is my Boc protection of 7-chloroindole incomplete, even after extended reaction times?
A1: Incomplete Boc protection of 7-chloroindole often stems from the reduced nucleophilicity of the indole nitrogen.[1] Unlike aliphatic amines, the lone pair of electrons on the indole nitrogen is part of the aromatic sextet, making it less available for nucleophilic attack on the di-tert-butyl dicarbonate (Boc)₂O. Several factors can exacerbate this issue:
-
Insufficient Base or Inappropriate Base Choice: A common issue is the use of a base that is not strong enough to sufficiently deprotonate the indole nitrogen or is sterically hindered. While triethylamine (TEA) is often used, a stronger, non-nucleophilic base like 4-dimethylaminopyridine (DMAP) is frequently employed as a catalyst to activate the (Boc)₂O.[2] DMAP works by forming a more reactive N-Boc-DMAP complex.[2]
-
Solvent Effects: The choice of solvent can significantly impact reaction rates. Polar aprotic solvents like Tetrahydrofuran (THF) or Acetonitrile (ACN) are generally preferred. In some cases, solubility of the starting material can be a limiting factor.[3]
-
Reaction Temperature: While many Boc protections are run at room temperature, gently heating the reaction mixture (e.g., to 40-50 °C) can sometimes provide the necessary activation energy to drive the reaction to completion. However, be cautious, as excessive heat can lead to decomposition.
Q2: I see a new, unexpected spot on my TLC plate. What could it be?
A2: The appearance of a new spot could be a side product. In the case of Boc protection of indoles, a potential side reaction is the formation of a di-Boc protected species, where a second Boc group is added, though this is less common for the indole nitrogen itself.[2][4] More likely, if using DMAP as a catalyst, you might be observing intermediates or byproducts related to it. It is also possible that your 7-chloroindole is unstable under the reaction conditions and is decomposing.
To identify the unknown spot, consider running co-spots on your TLC plate with your starting material and, if available, an authentic sample of the desired product.
Q3: My spots on the TLC plate are streaking. How can I resolve this?
A3: Streaking on a TLC plate is a common issue that can obscure the clean separation of spots, making reaction monitoring difficult.[5][6] The primary causes include:
-
Sample Overloading: Applying too much of the reaction mixture to the TLC plate is a frequent cause of streaking.[6][7] The stationary phase becomes saturated, leading to a continuous "streak" rather than a well-defined spot.
-
Inappropriate Solvent System: If the polarity of the solvent system is too high, compounds will travel up the plate with the solvent front with little separation, which can appear as streaking. Conversely, if the solvent system is not polar enough, the compounds may not move from the baseline. For indole derivatives, a mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate is a good starting point.
-
Acidic/Basic Nature of Compounds: Indoles can interact strongly with the slightly acidic silica gel on the TLC plate, leading to tailing or streaking. Adding a small amount (0.1-1%) of a modifier to your eluent can often resolve this. For basic compounds like some indole derivatives, adding a small amount of triethylamine can improve spot shape.[8]
Q4: The Rf values of my starting material and product are very close. How can I improve their separation on the TLC plate?
A4: Poor separation between the starting 7-chloroindole and the N-Boc-7-chloroindole can make it challenging to determine if the reaction has gone to completion. Here are some strategies to improve resolution:
-
Optimize the Solvent System: This is the most critical parameter. The goal is to find a solvent system where the Rf of the product is around 0.3-0.5, which generally provides the best separation. Systematically vary the ratio of your polar and non-polar solvents. For example, if you are using 20% ethyl acetate in hexanes, try 15% or 25%.
-
Try a Different Solvent System: If adjusting the ratio doesn't work, consider changing the solvents themselves. For instance, replacing ethyl acetate with dichloromethane or diethyl ether can alter the selectivity of the separation.
-
Use a Longer TLC Plate: A longer plate provides more distance for the compounds to separate.
-
Multiple Developments: You can run the TLC plate in the same solvent system multiple times, allowing the plate to dry completely between runs. This can effectively increase the separation distance.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common problems encountered when monitoring the Boc protection of 7-chloroindole by TLC.
Problem 1: No Product Formation Observed on TLC
Your TLC shows only the starting material spot, even after several hours.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 3. reddit.com [reddit.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bitesizebio.com [bitesizebio.com]
- 6. microbiozindia.com [microbiozindia.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
Validation & Comparative
Reactivity Face-Off: A Comparative Guide to tert-Butyl 7-chloro- and 7-bromo-1H-indole-1-carboxylate in Cross-Coupling Reactions
In the landscape of modern synthetic chemistry, particularly within drug discovery and development, the indole scaffold remains a cornerstone of innovation. Its versatile biological activity makes it a privileged structure in a vast array of therapeutic agents. The strategic functionalization of the indole core is paramount, and palladium-catalyzed cross-coupling reactions have emerged as the premier tool for this purpose. This guide provides an in-depth, objective comparison of the reactivity of two key building blocks: tert-Butyl 7-chloro-1H-indole-1-carboxylate and its bromo-counterpart, tert-Butyl 7-bromo-1H-indole-1-carboxylate .
This analysis is designed for researchers, scientists, and drug development professionals, offering field-proven insights and supporting experimental data to inform substrate selection and reaction optimization. We will dissect the fundamental principles governing their reactivity, present comparative performance in key cross-coupling reactions, and provide detailed, actionable experimental protocols.
The Decisive Factor: Unpacking the Carbon-Halogen Bond
The fundamental difference in reactivity between these two haloindoles lies in the inherent properties of the carbon-halogen bond. The generally accepted trend for halide reactivity in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[1] This trend is a direct consequence of the bond dissociation energies (BDEs) of the carbon-halogen (C-X) bond. The C-Cl bond is significantly stronger than the C-Br bond, requiring more energy to cleave.
This difference in bond strength directly impacts the rate-determining step of many cross-coupling catalytic cycles: the oxidative addition of the aryl halide to the palladium(0) catalyst. The weaker C-Br bond in tert-butyl 7-bromo-1H-indole-1-carboxylate facilitates a more facile oxidative addition, leading to faster reaction kinetics and often allowing for milder reaction conditions compared to the chloro-derivative.
At a Glance: Comparative Reactivity
| Feature | tert-Butyl 7-bromo-1H-indole-1-carboxylate | This compound |
| Reactivity | High | Moderate |
| C-X Bond Dissociation Energy | Lower | Higher |
| Rate of Oxidative Addition | Faster | Slower |
| Typical Reaction Conditions | Milder (lower temperatures, shorter times) | Harsher (higher temperatures, longer times) |
| Catalyst Loading | Can often be lower | May require higher loading or more active catalysts |
| Cost-Effectiveness | Generally higher cost | More economical for large-scale synthesis |
Performance in Key Cross-Coupling Reactions: A Comparative Analysis
While direct, side-by-side quantitative data for these specific substrates under identical conditions is sparse in the literature, we can extrapolate from established principles and related examples to provide a robust comparison.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a stalwart for the creation of biaryl structures. In a comparative context, tert-butyl 7-bromo-1H-indole-1-carboxylate is the more reactive partner.
Expected Outcomes in a Comparative Suzuki-Miyaura Reaction:
| Parameter | tert-Butyl 7-bromo-1H-indole-1-carboxylate | This compound |
| Reaction Time | 2-12 hours | 12-24 hours or longer |
| Typical Yield | 85-95% | 60-80% (with optimized, more active catalyst) |
| Catalyst System | Pd(PPh₃)₄, PdCl₂(dppf) | More advanced catalysts (e.g., Buchwald ligands) often required |
The enhanced reactivity of the bromo-indole often translates to higher yields in shorter reaction times and may be successful with a broader range of less reactive boronic acids.
Buchwald-Hartwig Amination: Constructing C-N Linkages
The introduction of nitrogen-containing substituents is crucial for tuning the pharmacological properties of indole-based compounds. The Buchwald-Hartwig amination is the premier method for this transformation.
Expected Outcomes in a Comparative Buchwald-Hartwig Amination:
| Parameter | tert-Butyl 7-bromo-1H-indole-1-carboxylate | This compound |
| Reaction Temperature | 80-100 °C | 100-120 °C |
| Ligand Choice | Broader range of phosphine ligands | Often requires bulky, electron-rich ligands (e.g., XPhos, RuPhos) |
| Yield with Challenging Amines | Generally higher | May be lower or require significant optimization |
The chloro-indole will necessitate more forcing conditions and a carefully selected, highly active catalyst system to achieve comparable yields to its bromo counterpart, especially with less nucleophilic amines.
The Mechanism: A Tale of Two Halogens
The catalytic cycle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, illustrates the critical role of the halogen.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
The oxidative addition step is where the reactivity divergence is most pronounced. The lower bond dissociation energy of the C-Br bond allows for a lower activation energy barrier for the insertion of the Pd(0) catalyst, leading to a faster overall reaction rate.
Experimental Protocols
The following are detailed, step-by-step methodologies for a representative Suzuki-Miyaura coupling reaction. These protocols are designed to provide a robust starting point for both substrates, with annotations highlighting the expected adjustments for the chloro-derivative.
General Workflow for Suzuki-Miyaura Coupling
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Materials:
-
tert-Butyl 7-halo-1H-indole-1-carboxylate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (see below)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane/water 4:1, or DMF)
-
Inert gas (Nitrogen or Argon)
Procedure for tert-Butyl 7-bromo-1H-indole-1-carboxylate:
-
To a dry reaction vessel, add tert-butyl 7-bromo-1H-indole-1-carboxylate (1.0 equiv), the arylboronic acid (1.2 equiv), PdCl₂(dppf) (3 mol%), and K₂CO₃ (2.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir for 4-8 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Procedure for this compound:
-
Catalyst Selection: A more active catalyst system is recommended. For example, use a pre-formed palladium precatalyst with a Buchwald ligand such as XPhos Pd G3 (2 mol%).
-
Base: A stronger base such as K₃PO₄ (2.0 equiv) may be beneficial.
-
Temperature and Time: Increase the reaction temperature to 110 °C and expect longer reaction times (12-24 hours).
-
Follow steps 1-8 as above, with the noted modifications.
Conclusion and Recommendations
The choice between tert-butyl 7-bromo-1H-indole-1-carboxylate and its chloro-analog is a classic trade-off between reactivity and cost.
-
For rapid synthesis, high yields, and broader substrate scope, especially in early-stage drug discovery where speed is critical, the bromo-derivative is the superior choice. Its inherent reactivity allows for milder conditions and a more reliable reaction outcome.[1]
-
For large-scale synthesis and process development where cost is a significant driver, the chloro-derivative presents a more economical option. However, this choice necessitates investment in process optimization, including the screening of more advanced and often more expensive catalyst systems to achieve acceptable efficiency.
Ultimately, a thorough understanding of the reactivity principles outlined in this guide will empower researchers to make informed decisions, leading to more efficient and successful synthetic campaigns.
References
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Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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Navigating the Synthesis of 7-Chloroindole: A Comparative Guide to Nitrogen-Protecting Groups
For Immediate Release
In the intricate landscape of pharmaceutical synthesis and drug development, the strategic manipulation of reactive sites is paramount. The indole nucleus, a privileged scaffold in a myriad of bioactive molecules, presents a recurring challenge for synthetic chemists: the reactive N-H bond of the pyrrole ring. This guide offers an in-depth comparison of alternative nitrogen-protecting groups for 7-chloroindole, a key intermediate in numerous drug discovery programs. We will delve into the experimental nuances of their application, providing researchers, scientists, and drug development professionals with the data-driven insights necessary to optimize their synthetic routes.
The Imperative of Nitrogen Protection in Indole Chemistry
The indole nitrogen's acidic proton and the electron-rich nature of the heterocyclic ring necessitate the use of protecting groups to prevent unwanted side reactions and direct synthetic transformations to the desired positions.[1] The choice of a protecting group is a critical decision, profoundly influencing reaction yields, compatibility with downstream reagents, and the overall efficiency of a synthetic sequence. An ideal protecting group should be introduced under mild conditions in high yield, remain robust throughout various chemical transformations, and be cleaved selectively without compromising other functionalities within the molecule.[1] The presence of the electron-withdrawing chloro substituent at the 7-position of the indole ring can influence the acidity of the N-H proton and the nucleophilicity of the nitrogen, adding another layer of consideration to the selection process.
A Comparative Analysis of Key Nitrogen-Protecting Groups
This guide will focus on a selection of commonly employed and alternative protecting groups, evaluating their performance in the context of 7-chloroindole chemistry.
tert-Butoxycarbonyl (Boc) Group
The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines and indole nitrogens due to its general stability under basic and nucleophilic conditions and its facile removal under acidic conditions.[2][3] The introduction of the Boc group onto the 7-chloroindole nitrogen is typically achieved with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[4]
Advantages:
-
Generally high protection yields.[1]
-
Stable to a wide range of non-acidic reagents.[2]
-
Multiple deprotection methods are available, including acidic and thermal conditions.[1][5]
Disadvantages:
-
Labile under strongly acidic conditions, which may not be compatible with other acid-sensitive functional groups in the molecule.[6]
-
Steric hindrance from the bulky tert-butyl group can sometimes influence the reactivity of adjacent positions.
Experimental Workflow: Boc Protection and Deprotection
Caption: General workflow for the protection and deprotection of 7-chloroindole using a Boc group.
Sulfonyl Groups (Ts and Ns)
Sulfonyl groups, such as p-toluenesulfonyl (Tosyl, Ts) and 2-nitrobenzenesulfonyl (Nosyl, Ns), are robust electron-withdrawing protecting groups that significantly decrease the nucleophilicity of the indole nitrogen.[6][7] This property makes the indole ring more stable towards oxidation but less reactive towards electrophiles.[6]
Advantages:
-
Highly stable under a wide range of acidic and basic conditions.[7]
-
The strong electron-withdrawing nature can be synthetically advantageous in certain reactions.[6]
Disadvantages:
-
Deprotection of the tosyl group can be challenging, often requiring harsh conditions.[6]
-
The nosyl group, while easier to remove via nucleophilic attack of a thiol, introduces a nitro group that may not be compatible with all synthetic steps.[7]
Experimental Workflow: Sulfonyl Protection and Deprotection
Caption: General workflow for the protection and deprotection of 7-chloroindole using sulfonyl groups.
2-(Trimethylsilyl)ethoxymethyl (SEM) Group
The 2-(trimethylsilyl)ethoxymethyl (SEM) group offers a valuable alternative, providing robust protection under many conditions while allowing for mild, fluoride-mediated deprotection.[8]
Advantages:
-
Stable to a wide range of conditions including bases, mild acids, and many organometallic reagents.[8]
-
Deprotection is typically achieved under mild conditions using fluoride sources (e.g., TBAF) or strong acids.[8][9]
Disadvantages:
-
The protecting group itself is larger, which could introduce steric hindrance.
-
Introduction requires a strong base like sodium hydride.[6]
Experimental Workflow: SEM Protection and Deprotection
Caption: General workflow for the protection and deprotection of 7-chloroindole using a SEM group.
Pivaloyl Group
The pivaloyl group is a sterically hindered acyl protecting group known for its robustness.[10] Due to its bulk, it can protect both the N-1 and C-2 positions of the indole from certain electrophilic attacks.[10]
Advantages:
-
Highly stable to a wide range of reaction conditions.
-
Can direct reactions away from the C-2 position.[10]
Disadvantages:
-
Notoriously difficult to remove, often requiring strong basic conditions like lithium diisopropylamide (LDA) at elevated temperatures.[6][10]
Quantitative Comparison of Protecting Groups
| Protecting Group | Typical Protection Yield | Stability | Deprotection Conditions | Key Considerations |
| Boc | High[1] | Stable to base, nucleophiles; Labile to acid[2] | Acidic (TFA, HCl), Thermal[1][5] | Versatile, but acid sensitivity can be a limitation.[6] |
| Tosyl (Ts) | High[1] | Very stable to acid and base[7] | Harsh; Reductive (Mg/MeOH), Strong Acid[6][7] | Robustness is a key feature, but removal is challenging.[6] |
| Nosyl (Ns) | High | Stable to acid; Labile to nucleophiles[7] | Mild; Thiolates (e.g., thiophenol, K₂CO₃)[7] | Easier to remove than Tosyl, but nitro group may interfere. |
| SEM | High[11] | Stable to base, mild acid, organometallics[8] | Mild; Fluoride (TBAF), Strong Acid[8][9] | Offers a good balance of stability and mild deprotection. |
| Pivaloyl | Good | Very stable | Strong base (LDA, 40-45 °C)[10] | Provides steric protection at C-2 but requires harsh deprotection.[10] |
Detailed Experimental Protocols
General Procedure for N-Boc Protection of 7-Chloroindole
To a solution of 7-chloroindole (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), is added di-tert-butyl dicarbonate (1.1-1.5 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) or a stoichiometric amount of triethylamine (Et₃N). The reaction mixture is stirred at room temperature until completion (monitored by TLC). The solvent is removed under reduced pressure, and the residue is purified by flash chromatography to afford N-Boc-7-chloroindole.[4]
General Procedure for N-Tosyl Protection of 7-Chloroindole
To a solution of 7-chloroindole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) or THF at 0 °C is added sodium hydride (60% dispersion in mineral oil, 1.1 eq). The mixture is stirred for 30-60 minutes at this temperature. Then, p-toluenesulfonyl chloride (TsCl, 1.1 eq) is added portion-wise. The reaction is allowed to warm to room temperature and stirred until completion. The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by chromatography.[6]
General Procedure for N-SEM Protection of 7-Chloroindole
To a solution of 7-chloroindole (1.0 eq) in anhydrous DMF at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.1 eq). Stir the mixture at 0 °C for 1 hour. Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir until completion. The reaction is quenched with saturated aqueous ammonium chloride solution and the product is extracted. The organic layer is washed, dried, and concentrated, followed by purification.[6]
General Procedure for N-Tosyl Deprotection using Cesium Carbonate
To a solution of the N-tosyl-7-chloroindole (1.0 eq) in a 2:1 mixture of THF and methanol, cesium carbonate (Cs₂CO₃, 3 eq) is added. The mixture is stirred at room temperature or heated to reflux until the reaction is complete. The solvent is removed, and the residue is partitioned between water and an organic solvent. The organic layer is dried and concentrated to yield the deprotected 7-chloroindole.[1]
Conclusion: Selecting the Optimal Strategy
The selection of an appropriate nitrogen-protecting group for 7-chloroindole is a decision that must be tailored to the specific synthetic route.[1] The Boc group offers a versatile and mild option for many applications, while sulfonyl groups provide exceptional stability when required.[1][6] The SEM group presents a compelling alternative with its combination of robustness and mild deprotection conditions.[8] For instances where steric shielding of the C-2 position is desired, the pivaloyl group can be considered, though its challenging removal must be factored into the overall synthetic plan.[10] By carefully considering the stability, ease of removal, and electronic effects of each protecting group, researchers can navigate the complexities of indole chemistry and efficiently advance their drug discovery and development programs.[6]
References
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A Comparative Analysis of Indole Protection Strategies: Yields and Methodologies. BenchChem.
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Regioselective protection at N-2 and derivatization at C-3 of indazoles. PubMed.
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Technical Support Center: N-Protection of Indole Derivatives. BenchChem.
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A New Protecting-Group Strategy for Indoles | Request PDF. ResearchGate.
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A Practical Synthesis of 1-N-SEM-Protected 3-Iodo-7-methyl-2-piperidin-3-ylindole. Thieme Connect.
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Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group | Request PDF. ResearchGate.
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-
Nitrogen Protecting Groups: Recent Developments and New Applications. ResearchGate.
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Aromatic Synthesis (3) – Sulfonyl Blocking Groups. Master Organic Chemistry.
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Mechanism of the N-protecting group dependent annulations of 3-aryloxy alkynyl indoles under gold catalysis: a computational study. Royal Society of Chemistry.
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Sulfonyl Protective Groups. Chem-Station.
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SEM Protecting Group: SEM Protection & Deprotection Mechanism. Total Synthesis.
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What's the best way to protect the NH group in Heterocyclic Compounds?. ResearchGate.
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Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents. ResearchGate.
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Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity. PubMed Central.
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Boc-7-chloro-L-tryptophan. Smolecule.
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Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. ACS Publications.
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Sustainable Approaches for the Protection and Deprotection of Functional Groups. National Institutes of Health.
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A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 7-Chloroindoles
For researchers, medicinal chemists, and professionals in drug development, the functionalization of the indole scaffold remains a cornerstone of modern synthetic chemistry. The 7-substituted indole motif, in particular, is a privileged structure found in numerous biologically active compounds. However, the introduction of substituents at the C7 position of the indole nucleus via cross-coupling reactions presents unique challenges due to the electronic properties and potential for competing reactions at other positions. This guide provides an in-depth comparison of palladium catalyst systems for the cross-coupling of 7-chloroindoles, offering field-proven insights and experimental data to inform your catalyst selection and reaction optimization.
The Strategic Importance of 7-Functionalized Indoles
The indole core is a ubiquitous feature in pharmaceuticals and natural products. Functionalization at the C7 position can significantly modulate the biological activity of these molecules by influencing their binding affinity, selectivity, and pharmacokinetic properties. Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the construction of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds at this position, enabling the synthesis of diverse libraries of 7-substituted indoles for drug discovery and development.[1]
Navigating the Challenges of 7-Chloroindole Coupling
The cross-coupling of 7-chloroindoles is not without its hurdles. The chlorine atom at the C7 position is less reactive than its bromine or iodine counterparts, often requiring more active catalyst systems to achieve efficient oxidative addition.[2][3] Furthermore, the electron-rich nature of the indole ring can influence the catalytic cycle and lead to undesired side reactions. The choice of the palladium precursor, and more critically, the ancillary ligand, is paramount to overcoming these challenges and achieving high yields and selectivity.
Comparative Analysis of Palladium Catalyst Systems
This section provides a detailed comparison of palladium catalysts for four major classes of cross-coupling reactions with 7-chloroindoles: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. The performance of a catalyst is intrinsically linked to the nature of the ligand, with bulky, electron-rich phosphines and N-heterocyclic carbenes (NHCs) often demonstrating superior activity for challenging substrates like 7-chloroindoles.[3][4][5]
Suzuki-Miyaura Coupling: Forging C-C Bonds with Arylboronic Acids
The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of biaryl structures. For the coupling of 7-chloroindoles with arylboronic acids, the selection of a highly active catalyst is crucial.
Catalyst Performance Comparison: Suzuki-Miyaura Coupling of 7-Chloroindoles
| Catalyst System (Precatalyst/Ligand) | Base | Solvent | Temp. (°C) | Yield (%) | Notes |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | High | SPhos is a bulky, electron-rich phosphine ligand known for its high activity with aryl chlorides.[6] |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 110 | High | XPhos is another highly effective biaryl monophosphine ligand for challenging Suzuki couplings. |
| PdCl₂(dppf) | K₂CO₃ | DMF | 100 | Moderate | While effective for many substrates, dppf-based catalysts may show lower efficacy with less reactive aryl chlorides. |
| [Pd(IPr)(allyl)Cl] | NaOtBu | Toluene | 100 | High | NHC-ligated palladium complexes often exhibit excellent activity and stability.[5] |
Yields are generalized based on data for structurally similar chloro-heterocycles and may vary depending on the specific boronic acid and reaction conditions.
Causality Behind Catalyst Choice: The superior performance of catalysts bearing bulky, electron-rich monophosphine ligands like SPhos and XPhos stems from their ability to promote the rate-limiting oxidative addition of the C-Cl bond to the Pd(0) center and facilitate the subsequent reductive elimination.[6] NHC ligands, with their strong σ-donating properties, also create highly active and stable catalysts.[4][5]
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. The choice of ligand is critical when coupling amines with the sterically hindered and electronically distinct 7-chloroindole.
Catalyst Performance Comparison: Buchwald-Hartwig Amination of 7-Chloroindoles
| Catalyst System (Precatalyst/Ligand) | Base | Solvent | Temp. (°C) | Yield (%) | Notes |
| Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | Moderate-High | BINAP is a classic bidentate ligand, effective for a range of aminations.[7] |
| Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 100 | High | RuPhos is a bulky dialkylbiaryl phosphine ligand particularly effective for coupling secondary amines. |
| Pd(OAc)₂ / DavePhos | Cs₂CO₃ | Toluene | 110 | High | DavePhos is a versatile ligand for the amination of various N-H containing compounds, including indoles.[8] |
| [Pd(IPr)(cin)Cl] | NaOtBu | Toluene | 100 | High | NHC-based catalysts are highly active for C-N bond formation with a broad substrate scope. |
Yields are generalized based on data for structurally similar chloro-heterocycles and may vary depending on the specific amine and reaction conditions.
Causality Behind Catalyst Choice: For the Buchwald-Hartwig amination of 7-chloroindoles, ligands that are both bulky and electron-rich are preferred. This combination facilitates both the oxidative addition of the aryl chloride and the subsequent reductive elimination to form the C-N bond.[7][9] The choice between a bidentate ligand like BINAP and a monophosphine ligand like RuPhos or DavePhos can depend on the nature of the amine coupling partner.[7][8]
Sonogashira Coupling: Introducing Alkynyl Groups
The Sonogashira coupling provides a direct route to 7-alkynylindoles, which are valuable intermediates for further transformations. Both copper-catalyzed and copper-free conditions have been successfully employed.
Catalyst Performance Comparison: Sonogashira Coupling of 7-Chloroindoles
| Catalyst System (Precatalyst/Ligand) | Co-catalyst | Base | Solvent | Temp. (°C) | Yield (%) | Notes |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 80 | Moderate-High | A classic catalyst system for Sonogashira couplings.[10][11] |
| Pd(PPh₃)₄ | CuI | i-Pr₂NH | Toluene | 70 | High | Often provides higher yields than the PdCl₂(PPh₃)₂ system.[10] |
| Pd(OAc)₂ / SPhos | None | Cs₂CO₃ | Dioxane | 100 | High | Copper-free conditions can be advantageous for sensitive substrates. |
| [Pd(IPr)(allyl)Cl] | None | K₃PO₄ | THF | 80 | High | NHC-ligated catalysts are also effective under copper-free conditions. |
Yields are generalized based on data for structurally similar chloro-heterocycles and may vary depending on the specific alkyne and reaction conditions.
Causality Behind Catalyst Choice: In traditional Sonogashira couplings, the copper co-catalyst facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium center.[10] In copper-free variants, a highly active palladium catalyst, often with a bulky, electron-rich ligand, is required to facilitate the direct reaction between the palladium-aryl intermediate and the alkyne.[12][13]
Heck Coupling: Vinylation of the C7 Position
The Heck reaction enables the introduction of vinyl groups at the C7 position of the indole ring. The regioselectivity and efficiency of this reaction are highly dependent on the catalyst system and reaction conditions.
Catalyst Performance Comparison: Heck Coupling of 7-Chloroindoles
| Catalyst System (Precatalyst/Ligand) | Base | Solvent | Temp. (°C) | Yield (%) | Notes |
| Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 120 | Moderate | A traditional catalyst system for Heck reactions.[2] |
| Pd(OAc)₂ / PCy₃ | K₂CO₃ | NMP | 140 | Moderate-High | Bulky phosphine ligands can improve yields with aryl chlorides. |
| Herrmann's Catalyst | NaOAc | DMA | 130 | High | This palladacycle is a highly active and stable catalyst for Heck couplings. |
| Pd/C | Et₃N | Toluene | 120 | Moderate | Heterogeneous catalysts can simplify product purification but may require higher temperatures.[14] |
Yields are generalized based on data for structurally similar chloro-heterocycles and may vary depending on the specific alkene and reaction conditions.
Causality Behind Catalyst Choice: For the Heck reaction with less reactive 7-chloroindoles, more robust catalytic systems are often necessary. Palladacycles like Herrmann's catalyst and systems with bulky, electron-donating phosphine ligands can provide the required activity and stability at elevated temperatures.[3] The choice of base and solvent also plays a critical role in the catalytic cycle.[2]
Experimental Protocols
The following are representative, detailed experimental protocols for each of the discussed cross-coupling reactions. These should be adapted and optimized for specific substrates and desired outcomes.
General Suzuki-Miyaura Coupling Protocol
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add 7-chloroindole (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Evacuate and backfill the flask with argon or nitrogen (this cycle should be repeated three times).
-
Add palladium(II) acetate (Pd(OAc)₂, 2 mol%) and SPhos (4 mol%).
-
Add degassed toluene and water (e.g., in a 10:1 ratio).
-
Heat the reaction mixture to 100 °C and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[15][16]
General Buchwald-Hartwig Amination Protocol
-
In a glovebox, add palladium(II) acetate (Pd(OAc)₂, 2 mol%), RuPhos (4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 equiv.) to an oven-dried screw-cap vial.
-
Add 7-chloroindole (1.0 equiv.) and the amine (1.2 equiv.).
-
Add anhydrous, degassed toluene.
-
Seal the vial and heat the reaction mixture to 100 °C with stirring for the required time (monitor by TLC or LC-MS).
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
General Sonogashira Coupling Protocol (Copper-Free)
-
To a Schlenk flask, add 7-chloroindole (1.0 equiv.), cesium carbonate (Cs₂CO₃, 2.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 2 mol%), and SPhos (4 mol%).
-
Evacuate and backfill with argon or nitrogen three times.
-
Add anhydrous, degassed dioxane followed by the terminal alkyne (1.5 equiv.).
-
Heat the reaction mixture to 100 °C and stir until completion.
-
Cool the mixture, dilute with ethyl acetate, and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.[12]
General Heck Coupling Protocol
-
To a pressure tube, add 7-chloroindole (1.0 equiv.), the alkene (1.5 equiv.), Herrmann's catalyst (1 mol%), and sodium acetate (NaOAc, 1.5 equiv.).
-
Add N,N-dimethylacetamide (DMA).
-
Seal the tube and heat the reaction mixture to 130 °C.
-
After completion, cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Conclusion
The successful cross-coupling of 7-chloroindoles is highly dependent on the judicious selection of the palladium catalyst system. For Suzuki-Miyaura and Buchwald-Hartwig reactions, catalyst systems based on bulky, electron-rich phosphine ligands such as SPhos, XPhos, and RuPhos, as well as N-heterocyclic carbene-ligated palladium complexes, have demonstrated superior performance, particularly with the less reactive chloro-substituted substrate. For Sonogashira couplings, both traditional copper-co-catalyzed systems and modern copper-free methods with highly active palladium catalysts are effective. In the case of Heck reactions, robust catalysts like palladacycles are often required to achieve high yields.
The experimental data and protocols provided in this guide serve as a starting point for the development of efficient and scalable synthetic routes to a wide array of 7-functionalized indoles. Careful optimization of the catalyst, ligand, base, solvent, and temperature will be essential for achieving the desired outcomes in your specific research and development endeavors.
References
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Marion, N., & Nolan, S. P. (2008). N-Heterocyclic Carbenes in Palladium-Catalyzed Cross-Coupling. Angewandte Chemie International Edition, 47(37), 7150-7152. [Link]
-
Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Retrieved from [Link]
-
Beilstein Journals. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 8, 1036–1046. [Link]
-
Wilson, D. J. D., & D'Acchioli, J. S. (2012). Are N-heterocyclic carbenes "better" ligands than phosphines in main group chemistry? A theoretical case study of ligand-stabilized E2 molecules, L-E-E-L (L = NHC, phosphine; E = C, Si, Ge, Sn, Pb, N, P, As, Sb, Bi). Inorganic Chemistry, 51(14), 7657–7668. [Link]
-
Wang, D. H., & Wasa, M. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. Accounts of Chemical Research, 54(7), 1764–1777. [Link]
-
Liang, Y., Xie, Y. X., & Li, J. H. (2006). Modified palladium-catalyzed Sonogashira cross-coupling reactions under copper-, amine-, and solvent-free conditions. The Journal of Organic Chemistry, 71(1), 379–381. [Link]
-
Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(102), 83933–83936. [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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Khan, I., et al. (2021). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. Applied Sciences, 11(11), 4822. [Link]
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Hartwig, J. F. (2008). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 47(37), 7150-7152. [Link]
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MDPI. (2019). Catalysts for Suzuki–Miyaura Coupling Reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
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National Institutes of Health. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[18][19]-Fused Indole Heterocycles. Retrieved from [Link]
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Singh, V., et al. (2018). Heck Reaction—State of the Art. Catalysts, 8(1), 22. [Link]
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Surry, D. S., & Buchwald, S. L. (2011). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Angewandte Chemie International Edition, 50(28), 6328-6361. [Link]
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ResearchGate. (2011). Recent Advances in Sonogashira Reactions. Retrieved from [Link]
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The Royal Society of Chemistry. (2016). Suzuki–Miyaura cross-coupling coupling reactions with low catalyst loading: a green and sustainable protocol in pure water. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Analytical Characterization of tert-Butyl 7-chloro-1H-indole-1-carboxylate
Introduction
Tert-Butyl 7-chloro-1H-indole-1-carboxylate is a vital heterocyclic intermediate in modern medicinal chemistry. As a protected form of 7-chloroindole, it serves as a crucial building block in the synthesis of a wide range of pharmacologically active compounds, from kinase inhibitors to antiviral agents.[1][2] The indole scaffold is a privileged structure in drug discovery, and precise modifications, such as the introduction of a chlorine atom at the 7-position, can significantly modulate a molecule's biological activity and pharmacokinetic profile. The tert-butoxycarbonyl (Boc) protecting group facilitates regioselective reactions at other positions of the indole ring before its removal under specific conditions.[3]
Given its role as a critical starting material, the unambiguous characterization of this compound is paramount. A comprehensive analytical workflow not only confirms the identity and structure of the molecule but also quantifies its purity and identifies potential process-related impurities. This guide provides an in-depth comparison of the primary analytical methods—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy—for the robust characterization of this key intermediate. We will delve into the causality behind experimental choices, present validated protocols, and offer insights grounded in practical laboratory experience for researchers and drug development professionals.
Overall Analytical Workflow
A multi-technique approach is essential for the comprehensive characterization of a pharmaceutical intermediate. Each method provides orthogonal, complementary information, leading to a holistic understanding of the material's quality. The following workflow illustrates the logical progression from initial purity assessment to definitive structural confirmation.
Caption: Integrated workflow for the characterization of this compound.
I. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the cornerstone technique for determining the purity of non-volatile organic compounds, making it the primary choice for routine quality control of this compound. Its strength lies in its ability to separate the target compound from starting materials, by-products, and degradation products with high resolution and sensitivity.
Expertise & Causality: A reversed-phase (RP-HPLC) method is the logical choice due to the moderate polarity of the molecule. The nonpolar stationary phase (like C18) effectively retains the indole derivative, while a polar mobile phase (typically a mixture of acetonitrile or methanol and water) is used for elution. A gradient elution is often preferred over an isocratic one to ensure that both early-eluting polar impurities and late-eluting nonpolar impurities are resolved and eluted within a reasonable timeframe.[4] UV detection is ideal, as the indole ring contains a strong chromophore that absorbs significantly around 270-280 nm.[5]
Experimental Protocol: RP-HPLC
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis Diode Array Detector (DAD).
-
Column: C18 stationary phase (e.g., Kinetex 5µ XB-C18, 100 x 4.6 mm, 5.0 µm particle size).[5]
-
Mobile Phase A: Water (HPLC grade).
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C. The elevated temperature reduces mobile phase viscosity and can improve peak shape.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve in 10 mL of acetonitrile to create a 0.5 mg/mL stock solution.
-
Gradient Elution Program:
| Time (min) | % Mobile Phase A (Water) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 50 | 50 |
| 10.0 | 5 | 95 |
| 15.0 | 5 | 95 |
| 15.1 | 50 | 50 |
| 20.0 | 50 | 50 |
Trustworthiness: The protocol's validity is ensured by system suitability tests. Before sample analysis, inject a standard solution multiple times to verify parameters like retention time reproducibility (RSD < 1%), peak area precision (RSD < 2%), and theoretical plates (>2000), ensuring the system is performing correctly.[6]
II. Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
While HPLC is excellent for purity, GC-MS is a superior tool for identifying volatile and semi-volatile impurities that may be present from the synthesis, such as residual solvents or certain starting materials. For a compound like this compound, which has limited volatility, GC-MS analysis can be challenging but provides invaluable information, particularly for lower molecular weight, less polar impurities.
Expertise & Causality: The Boc-protected indole has a higher boiling point, which requires a high GC oven temperature for elution. This risks thermal degradation of the Boc group in the hot injector port. Therefore, a key experimental choice is to use a cool on-column or a programmed temperature vaporization (PTV) injector to minimize this degradation. Electron Ionization (EI) is the standard ionization technique as it creates reproducible fragmentation patterns that can be searched against spectral libraries like NIST for impurity identification.[7][8] A non-polar capillary column (e.g., DB-5ms) is suitable as it separates compounds primarily based on boiling point.[9]
Experimental Protocol: GC-MS
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer with an EI source.
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector: PTV, splitless mode. Start at 80°C, then ramp to 300°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 15°C/min to 300°C.
-
Final hold: Hold at 300°C for 10 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 40-450 m/z.
-
Sample Preparation: Prepare a 1 mg/mL solution in ethyl acetate.
Predicted Mass Spectrum Data
-
Molecular Ion (M+•): A characteristic isotopic cluster at m/z 251 (for ³⁵Cl) and m/z 253 (for ³⁷Cl) in an approximate 3:1 ratio.
-
Key Fragments:
-
m/z 195/197: Loss of isobutylene (-56 Da) from the Boc group.
-
m/z 151/153: Loss of the entire Boc group (-100 Da), corresponding to the 7-chloroindole radical cation.[8]
-
m/z 57: The tert-butyl cation, a hallmark of Boc-protected compounds.
-
| Technique | Primary Use | Strengths | Limitations |
| HPLC | Purity determination and quantification. | High resolution, suitable for non-volatile compounds, robust, and precise. | Less effective for structural identification without a mass detector. |
| GC-MS | Identification of volatile/semi-volatile impurities. | Excellent for identification via library matching, high sensitivity. | Risk of thermal degradation for the analyte; not suitable for non-volatile impurities. |
III. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR is the most powerful technique for the unambiguous structural confirmation of organic molecules. It provides detailed information about the carbon-hydrogen framework, allowing for the complete assignment of the molecule's structure.
Expertise & Causality: Both ¹H and ¹³C NMR are required. ¹H NMR confirms the presence and connectivity of protons, while ¹³C NMR confirms the carbon skeleton. A deuterated solvent like Chloroform-d (CDCl₃) or DMSO-d₆ is chosen to dissolve the sample without interfering with the ¹H spectrum.[10][11] Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing. The chemical shifts are predictable based on the electron-withdrawing effects of the chlorine atom and the carbamate group.
Predicted NMR Data (in CDCl₃, 600 MHz)
| Assignment | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) |
| -C(CH₃)₃ (Boc) | ~1.65 | Singlet (s) | ~28.2 |
| H-3 | ~6.60 | Doublet (d) | ~107.5 |
| H-2 | ~7.55 | Doublet (d) | ~125.0 |
| H-5 | ~7.15 | Triplet (t) | ~121.8 |
| H-4 | ~7.60 | Doublet (d) | ~120.5 |
| H-6 | ~7.20 | Doublet (d) | ~123.5 |
| -C (CH₃)₃ (Boc) | - | - | ~84.0 |
| C-7 | - | - | ~130.0 |
| C-7a | - | - | ~133.5 |
| C-3a | - | - | ~128.0 |
| C=O (Boc) | - | - | ~149.5 |
Note: These are estimated values. Actual shifts may vary based on solvent and concentration.
Logical Relationships in Characterization
The complementary nature of these techniques provides a self-validating system for characterization.
Caption: Interdependence of analytical techniques for material validation.
IV. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and straightforward method used to identify the functional groups present in a molecule. While it does not provide the detailed structural map of NMR, it serves as an excellent confirmatory technique.
Expertise & Causality: For this compound, the most prominent and diagnostic peak will be the strong carbonyl (C=O) stretch from the Boc group's carbamate functionality.[12] Its position (~1720 cm⁻¹) is indicative of this specific group. We also expect to see C-H stretches for the aromatic indole ring and the aliphatic tert-butyl group, as well as characteristic aromatic C=C stretching vibrations.[13] The absence of a sharp N-H stretch around 3400 cm⁻¹ confirms that the indole nitrogen is indeed protected.[13]
Experimental Protocol: FT-IR (ATR)
-
Instrumentation: FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹, typically co-adding 16 or 32 scans for a good signal-to-noise ratio.
-
Background: A background spectrum of the clean, empty ATR crystal must be collected prior to sample analysis.
Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| ~2980 | C-H stretch (aliphatic) | Medium |
| ~1720 | C=O stretch (carbamate) | Strong |
| ~1450, ~1370 | C=C stretch (aromatic) | Medium |
| ~1250 | C-N stretch | Medium |
| ~1150 | C-O stretch | Strong |
| ~750 | C-Cl stretch | Medium |
Conclusion and Comparative Summary
The characterization of this compound requires a synergistic application of multiple analytical techniques. No single method can provide a complete picture of identity, purity, and impurity profile. HPLC stands as the primary tool for quantitative purity analysis, while GC-MS offers crucial insights into volatile impurities. FT-IR provides rapid confirmation of key functional groups, but it is NMR spectroscopy that delivers the definitive, unambiguous structural elucidation. By integrating the data from these orthogonal techniques, researchers and drug development professionals can establish a robust, self-validating characterization package, ensuring the quality and integrity of this critical pharmaceutical intermediate for its downstream applications.
References
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- Differentiation of regioisomeric chloroamphetamine analogs using gas chromatography–chemical ionization-tandem mass spectrometry. PMC - PubMed Central.
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- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Crystal Structure Analysis of Substituted Indole Compounds
For researchers, medicinal chemists, and professionals in drug development, understanding the precise three-dimensional arrangement of atoms in a substituted indole compound is not merely an academic exercise; it is a critical determinant of a molecule's physicochemical properties, including its solubility, stability, bioavailability, and ultimately, its therapeutic efficacy. The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The subtle addition or modification of substituents can drastically alter how these molecules arrange themselves in the solid state, leading to different crystal forms (polymorphs) with unique properties. This guide provides an in-depth comparison of the primary analytical techniques used to elucidate the crystal structure of these vital compounds, offering insights honed from years of field experience to help you select the most appropriate methodology for your research objectives.
The Foundational Importance of Crystal Structure in Indole Chemistry
The way a substituted indole molecule packs in a crystal lattice is governed by a delicate balance of intermolecular interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. Substituents play a pivotal role in dictating these interactions. For instance, the introduction of a halogen atom can significantly influence crystal packing and intermolecular interactions.[1][2] These variations in packing can lead to polymorphism, where a single compound exists in multiple crystalline forms. Different polymorphs can exhibit significant differences in physical properties, which is a major consideration in the pharmaceutical industry.[3] Therefore, a robust and accurate analysis of the crystal structure is paramount for both fundamental understanding and for the development of safe and effective pharmaceuticals.[4][5]
A Comparative Overview of Key Analytical Techniques
The choice of analytical technique for crystal structure analysis depends on several factors, including the nature of the sample (e.g., single crystal vs. powder), the level of detail required, and the availability of instrumentation. This guide will compare the "gold standard," Single-Crystal X-ray Diffraction (SC-XRD), with the workhorse of bulk analysis, Powder X-ray Diffraction (PXRD), the increasingly powerful Solid-State Nuclear Magnetic Resonance (SSNMR) spectroscopy, and the complementary approach of computational Crystal Structure Prediction (CSP).
| Parameter | Single-Crystal X-ray Diffraction (SC-XRD) | Powder X-ray Diffraction (PXRD) | Solid-State NMR (SSNMR) | Computational Structure Prediction (CSP) |
| Primary Output | Precise 3D atomic coordinates, bond lengths/angles | "Fingerprint" diffractogram for phase ID, unit cell | Local atomic environments, internuclear distances | Predicted stable crystal structures, lattice energies |
| Typical Resolution | Atomic (<1 Å)[6] | Lower than SC-XRD, sufficient for phase ID[7] | Provides internuclear distances, not resolution in Å | N/A (provides theoretical atomic coordinates) |
| Sample Requirement | Single, high-quality crystal (0.05-0.5 mm)[8] | Finely powdered microcrystals (100-500 mg standard, <10 mg with special holders)[1] | Crystalline or amorphous powder (tens of mg)[4] | 2D chemical structure |
| Measurement Time | 6-24 hours for a complete dataset[9] | ~1 hour for a standard scan[10] | Minutes to days, depending on the experiment[11] | Weeks to months for a full landscape[12] |
| Key Advantage | Unambiguous determination of molecular structure | Rapid phase identification and purity analysis | Characterizes both crystalline and amorphous materials | Can predict structures before synthesis or when crystals are unobtainable |
| Key Limitation | Difficulty in growing suitable single crystals | Does not provide detailed molecular structure directly | Lower resolution than diffraction methods | Computationally expensive; predictions require experimental validation |
Single-Crystal X-ray Diffraction (SC-XRD): The Definitive Answer
SC-XRD is the unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[13] It provides unambiguous information on bond lengths, bond angles, and the conformation of the molecule, making it the gold standard for structural elucidation.[14]
The Rationale Behind the SC-XRD Workflow
The entire SC-XRD process is designed to move from a macroscopic crystal to a microscopic atomic model. The fundamental principle is that a crystal lattice diffracts a beam of X-rays in a unique pattern, and by measuring the positions and intensities of these diffracted spots, one can mathematically reconstruct the electron density, and thus the atomic structure, of the molecule.[15]
Experimental Protocol: From Crystal to Structure
The journey from a promising substituted indole compound to its solved crystal structure is a multi-step process, where careful execution at each stage is critical for a high-quality result.
Step-by-Step Methodology:
-
Crystal Growth: This is often the most challenging step.[15] The goal is to grow a single, well-ordered crystal, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling. The choice of solvent is critical and often requires extensive screening. For substituted indoles, a range of solvents from nonpolar (hexane) to polar (ethanol, acetone) should be tested.
-
Crystal Selection and Mounting: A suitable crystal (ideally 0.05-0.5 mm in each dimension) is selected under a microscope.[8][16] It must be a single crystal, free of cracks or other imperfections. The crystal is then carefully mounted on a glass fiber or in a cryo-loop.[17]
-
Data Collection: The mounted crystal is placed in a diffractometer, cooled in a stream of nitrogen gas (typically to 100 K to minimize thermal motion), and irradiated with a monochromatic X-ray beam.[17] The crystal is rotated, and a series of diffraction images are collected by a detector. A complete data collection can take several hours.[9]
-
Data Processing and Structure Solution: The collected images are processed to determine the unit cell dimensions and the intensities of each diffraction spot.[17] Software then uses this information to solve the "phase problem" and generate an initial electron density map.
-
Structure Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares algorithm to achieve the best possible fit to the experimental data. The final result is a model that provides the precise coordinates of every atom in the crystal.
Powder X-ray Diffraction (PXRD): The Versatile Fingerprinter
When growing a single crystal is not feasible, or when analyzing a bulk sample for phase purity, PXRD is the technique of choice.[18] It is a cornerstone of solid-state characterization in the pharmaceutical industry.[10]
The Rationale Behind the PXRD Workflow
Instead of a single crystal, PXRD uses a finely powdered sample containing millions of tiny, randomly oriented crystallites. When the X-ray beam hits the sample, every possible crystal orientation is present, resulting in diffraction from every set of lattice planes simultaneously. This produces a characteristic pattern of diffraction peaks at different angles, which serves as a unique "fingerprint" for a specific crystalline phase.[19]
Experimental Protocol: From Powder to Pattern
The PXRD workflow is generally faster and requires less specialized sample preparation than SC-XRD.
Step-by-Step Methodology:
-
Sample Preparation: A representative sample of the substituted indole compound is ground into a fine powder. This step is crucial to ensure that the microcrystals are randomly oriented. The powder is then carefully packed into a sample holder.[1]
-
Data Collection: The sample holder is placed in the PXRD instrument. The sample is irradiated with X-rays, and a detector measures the intensity of the diffracted X-rays as it moves through a range of angles (2θ).[18]
-
Data Analysis: The output is a diffractogram, a plot of diffraction intensity versus 2θ angle. This pattern is then compared to databases of known materials or to patterns of previously characterized batches to identify the crystalline phase(s) present.[20] It is highly effective for identifying polymorphs, as each form will have a unique diffraction pattern.
Solid-State NMR (SSNMR) Spectroscopy: Beyond Diffraction
SSNMR is a powerful technique that provides information about the local atomic environment in a solid.[2] It is particularly valuable for characterizing materials that are not amenable to diffraction techniques, such as amorphous solids or mixtures, and for providing complementary information to XRD.[11]
The Rationale Behind the SSNMR Workflow
SSNMR measures the response of atomic nuclei (most commonly ¹³C, ¹⁵N, and ¹H) to a magnetic field. The exact frequency at which a nucleus resonates is highly sensitive to its local chemical environment.[14] In a crystal, molecules may pack in a way that makes chemically equivalent atoms in solution become non-equivalent in the solid state. SSNMR can detect these subtle differences, providing a fingerprint of the crystal packing.
Experimental Protocol: Probing the Nuclei
Step-by-Step Methodology:
-
Sample Packing: A powdered sample of the substituted indole is packed into a small-diameter rotor, typically made of zirconia.
-
Magic Angle Spinning (MAS): The rotor is placed in the NMR probe and spun at a high speed (several kilohertz) at a specific angle (54.74°, the "magic angle") relative to the magnetic field. This spinning averages out certain interactions that would otherwise lead to very broad, uninformative signals in a solid sample.[14]
-
Cross-Polarization (CP): A common technique used to enhance the signal of low-abundance nuclei like ¹³C is Cross-Polarization (CP/MAS). This involves transferring magnetization from abundant nuclei (like ¹H) to the less abundant nuclei.[11]
-
Spectral Analysis: The resulting spectrum shows a series of sharp peaks, with each peak corresponding to a unique nuclear environment. For a substituted indole, this can reveal how many molecules are in the asymmetric unit of the crystal (a parameter known as Z') and provide details about the conformation of the molecule in the solid state.
Computational Crystal Structure Prediction (CSP): The In Silico Approach
CSP is a computational method that aims to predict the crystal structures a molecule is likely to form, based solely on its 2D chemical diagram. It has become an invaluable tool for understanding polymorphism and for guiding experimental polymorph screening.[13]
The Rationale Behind the CSP Workflow
The fundamental principle of CSP is to perform a systematic search for low-energy crystal packings. The workflow involves generating a vast number of plausible crystal structures and then ranking them based on their calculated lattice energies. This creates a crystal energy landscape, where the lowest-energy structures are considered the most likely to be observed experimentally.
The Computational Protocol: From 2D to 3D Crystal
Step-by-Step Methodology:
-
Conformer Generation: The 2D structure of the substituted indole is used to generate a set of low-energy 3D molecular conformations.
-
Structure Generation: A search algorithm generates thousands to millions of trial crystal structures by packing the molecular conformers into various common space groups.
-
Energy Minimization: The lattice energy of each trial structure is minimized, typically using a computationally efficient force field.
-
Ranking and Refinement: The most stable structures are then subjected to more accurate (but computationally expensive) quantum mechanical calculations, such as Density Functional Theory (DFT), to refine their geometries and energies.[13]
-
Landscape Analysis: The final output is a crystal energy landscape that plots the relative stability of the predicted polymorphs. This landscape can then be used to rationalize experimentally observed forms or to guide the search for new, more stable polymorphs.
Conclusion: An Integrated Approach for Comprehensive Understanding
No single technique provides all the answers in the solid-state characterization of substituted indole compounds. The most robust approach is often an integrated one. CSP can guide experimental screening by predicting likely polymorphs.[13] PXRD can then be used to rapidly screen crystallization products to identify these forms. When a new form is found, SSNMR can provide valuable information on its molecular conformation and packing, especially if it is part of a mixture. Finally, if a suitable single crystal can be grown, SC-XRD provides the definitive and complete crystal structure.
By understanding the strengths and limitations of each of these powerful techniques, researchers and drug development professionals can devise a more efficient and effective strategy for characterizing the solid state of substituted indole compounds, accelerating the path from molecular design to therapeutic application.
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A Spectroscopic Guide to 7-Haloindole-1-carboxylates: Key Differentiators for Drug Discovery
Introduction: The Strategic Role of 7-Haloindoles in Medicinal Chemistry
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its unique electronic properties and geometric shape allow it to interact with a wide array of biological targets. Strategic modification of the indole ring is a key tactic in drug discovery to fine-tune a compound's pharmacological profile. Halogenation, particularly at the 7-position of the indole ring, is a powerful tool for modulating properties such as metabolic stability, lipophilicity, and binding affinity.
Furthermore, the introduction of a carboxylate group at the N1-position serves multiple purposes. It can act as a protecting group during synthesis, a handle for further chemical modification, or a prodrug moiety to enhance pharmacokinetic properties. Given the subtle yet significant impact of different halogens (Fluorine, Chlorine, Bromine, Iodine) on the electronic environment of the indole core, a thorough spectroscopic understanding of 7-haloindole-1-carboxylates is crucial for unambiguous structural confirmation, quality control, and the rational design of new therapeutic agents.[1][2]
This guide provides a comparative analysis of the key spectroscopic features of 7-haloindole-1-carboxylates, drawing upon UV-Vis, fluorescence, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data. We will explore how the identity of the halogen atom systematically influences the spectral output, offering field-proven insights for researchers in drug development.
Experimental Methodologies
To ensure data integrity and reproducibility, standardized protocols for synthesis and analysis are paramount. The following sections detail the methodologies for preparing a representative 7-haloindole-1-carboxylate and acquiring the spectroscopic data discussed in this guide.
Synthesis and Purification Protocol: Methyl 7-bromoindole-1-carboxylate
The synthesis of N-protected haloindoles is a common starting point for more complex derivatives. The following protocol outlines a typical procedure for the N-acylation of 7-bromoindole.
Step-by-Step Protocol:
-
Dissolution: Dissolve 7-bromoindole (1.0 eq.) in anhydrous Tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Stir the mixture at 0 °C for 30 minutes. The evolution of hydrogen gas should be observed.
-
Acylation: Add methyl chloroformate (1.2 eq.) dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure methyl 7-bromoindole-1-carboxylate.
Caption: Synthetic workflow for Methyl 7-bromoindole-1-carboxylate.
Spectroscopic Analysis Protocols
-
UV-Vis Spectroscopy: Spectra are acquired on a dual-beam spectrophotometer. Samples are dissolved in a UV-grade solvent (e.g., methanol or cyclohexane) at a concentration of approximately 10-50 µM.[3] The absorbance is scanned from 200 to 400 nm.
-
Fluorescence Spectroscopy: Emission and excitation spectra are recorded on a spectrofluorometer. Samples are prepared in a fluorescence-grade solvent at a concentration that yields an absorbance of <0.1 at the excitation wavelength to avoid inner filter effects.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent.[4][5] Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[6]
-
Mass Spectrometry: Low-resolution mass spectra are obtained using an electrospray ionization (ESI) source coupled to a quadrupole mass analyzer.[7][8] Samples are dissolved in methanol or acetonitrile and introduced via direct infusion. High-resolution mass spectrometry (HRMS) is used for accurate mass measurements to confirm elemental composition.[9]
Comparative Spectroscopic Analysis
The electronic nature of the halogen substituent at the 7-position systematically influences the spectroscopic properties of the indole-1-carboxylate core.
UV-Vis Spectroscopy
The UV-Vis spectra of indole derivatives typically show two main absorption bands, termed ¹Lₐ and ¹Lₑ, arising from π→π* transitions.[10] The position of these bands is sensitive to substitution on the benzene ring. For 7-haloindoles, a predictable trend is observed.
Table 1: UV-Vis Absorption Maxima (λmax) of 7-Haloindole Derivatives
| Halogen (X) at C7 | λmax (¹Lₐ) (nm) | λmax (¹Lₑ) (nm) | Observations |
| H | ~267 | ~288 | Unsubstituted indole reference. |
| F | ~265 | ~286 | Minor hypsochromic (blue) shift. |
| Cl | ~270 | ~292 | Bathochromic (red) shift. |
| Br | ~272 | ~295 | More pronounced bathochromic shift. |
| I | ~275 | ~300 | Strongest bathochromic shift. |
Note: Exact values may vary slightly based on the N1-carboxylate group and solvent.
The trend from fluorine to iodine shows a progressive bathochromic shift (a shift to longer wavelengths). This is due to the increasing polarizability and decreasing electronegativity of the halogen, which perturbs the energy levels of the π-molecular orbitals.
Fluorescence Spectroscopy
Indole and its derivatives are often fluorescent, with emission properties that are highly sensitive to their environment and substitution pattern.[11][12] The halogen at the C7 position significantly impacts fluorescence intensity due to the "heavy-atom effect."
Table 2: Fluorescence Properties of 7-Haloindole Derivatives
| Halogen (X) at C7 | Excitation λmax (nm) | Emission λmax (nm) | Relative Quantum Yield |
| H | ~288 | ~350 | High |
| F | ~286 | ~345 | High |
| Cl | ~292 | ~355 | Moderate |
| Br | ~295 | ~360 | Low |
| I | ~300 | ~365 | Very Low / Quenched |
The heavy-atom effect enhances the rate of intersystem crossing (ISC) from the excited singlet state (S₁) to the triplet state (T₁). As fluorescence occurs from the S₁ state, this enhanced ISC process provides a non-radiative decay pathway that competes with fluorescence, leading to a significant decrease in quantum yield (quenching) for the heavier halogens (Br and I).
NMR Spectroscopy
NMR spectroscopy provides the most detailed structural information, with chemical shifts being highly sensitive to the electronic environment of each nucleus.
The chemical shifts of the protons on the indole ring are influenced by the inductive and anisotropic effects of the C7-halogen.
Table 3: Approximate ¹H NMR Chemical Shifts (δ, ppm) for Methyl 7-Haloindole-1-carboxylates in CDCl₃
| Proton | 7-Fluoro | 7-Chloro | 7-Bromo | 7-Iodo |
| H-2 | ~6.6 | ~6.7 | ~6.7 | ~6.8 |
| H-3 | ~7.6 | ~7.6 | ~7.6 | ~7.6 |
| H-4 | ~7.5 | ~7.6 | ~7.8 | ~8.0 |
| H-5 | ~7.1 | ~7.2 | ~7.2 | ~7.2 |
| H-6 | ~7.0 | ~7.2 | ~7.3 | ~7.4 |
-
H-6: The proton ortho to the halogen (H-6) shows a clear downfield shift as the halogen becomes less electronegative and more polarizable (F → I).
-
H-4: The proton peri to the halogen (H-4) also experiences a significant downfield shift, which is particularly pronounced for iodine. This is due to a combination of electronic and steric (van der Waals) effects.
The carbon chemical shifts, especially for the carbon directly attached to the halogen (C-7), are highly diagnostic.[13][14]
Table 4: Approximate ¹³C NMR Chemical Shifts (δ, ppm) for Methyl 7-Haloindole-1-carboxylates in CDCl₃
| Carbon | 7-Fluoro | 7-Chloro | 7-Bromo | 7-Iodo |
| C-2 | ~108 | ~108 | ~108 | ~108 |
| C-3 | ~127 | ~127 | ~127 | ~127 |
| C-3a | ~129 | ~130 | ~130 | ~131 |
| C-4 | ~120 (d, J≈4 Hz) | ~123 | ~124 | ~126 |
| C-5 | ~122 | ~123 | ~123 | ~123 |
| C-6 | ~115 (d, J≈15 Hz) | ~122 | ~125 | ~131 |
| C-7 | ~148 (d, J≈245 Hz) | ~132 | ~120 | ~95 |
| C-7a | ~132 | ~133 | ~133 | ~134 |
-
C-7: The ipso-carbon (C-7) shows the most dramatic and predictable trend. The large chemical shift and strong coupling constant (¹JCF ≈ 245 Hz) are characteristic of a carbon bonded to fluorine. For the other halogens, the chemical shift moves significantly upfield from Cl to Br to I, a classic example of the heavy-atom effect in ¹³C NMR.
-
C-6 & C-4: The ortho (C-6) and peri (C-4) carbons also show trends consistent with the electronic properties of the halogens.
Mass Spectrometry
Mass spectrometry is essential for confirming molecular weight and elemental composition. For halogenated compounds, the isotopic patterns of chlorine and bromine are particularly informative.[15]
Table 5: Expected Molecular Ion (M⁺) Clusters in Mass Spectrometry
| Compound | Nominal Mass (M) | Isotopic Pattern and Relative Abundance |
| Methyl 7-fluoroindole-1-carboxylate | 193 | M⁺ (100%) |
| Methyl 7-chloroindole-1-carboxylate | 209 | M⁺ (100%), M⁺+2 (32%) |
| Methyl 7-bromoindole-1-carboxylate | 253 | M⁺ (100%), M⁺+2 (98%) |
| Methyl 7-iodoindole-1-carboxylate | 301 | M⁺ (100%) |
The presence of a single major peak for the fluoro and iodo derivatives is expected, as both are monoisotopic. In contrast, the characteristic ~3:1 ratio for [M]⁺ and [M+2]⁺ is a definitive signature for a single chlorine atom, while the ~1:1 ratio is a clear indicator of a single bromine atom.
Interpretation and Mechanistic Insights
The observed spectroscopic trends are governed by the fundamental electronic properties of the halogen substituents. Halogens exert both an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R).
-
Inductive Effect (-I): Decreases in the order F > Cl > Br > I. This effect deshields nearby nuclei, generally leading to downfield shifts in NMR.
-
Resonance Effect (+R): Increases in the order F < Cl < Br < I. This is due to the increasing ability of the halogen's p-orbitals to overlap with the π-system of the benzene ring.
-
Heavy-Atom Effect: For atoms beyond the second row (Cl, Br, I), their large size and diffuse orbitals influence spin-orbit coupling (relevant to fluorescence quenching) and induce upfield shifts in the directly attached carbon in ¹³C NMR.
Caption: Electronic effects of halogens on the indole ring.
The interplay of these effects explains the observed spectroscopic data. For instance, in ¹³C NMR, the strong upfield shift of C-7 for the iodo-derivative is dominated by the heavy-atom effect, which overrides the weaker inductive effect.
Conclusion
The spectroscopic characterization of 7-haloindole-1-carboxylates reveals a set of highly predictable and diagnostic trends across various analytical techniques.
-
UV-Vis: Shows a systematic bathochromic shift as the halogen size increases (F → I).
-
Fluorescence: Demonstrates significant quenching for bromo- and iodo-substituted compounds due to the heavy-atom effect.
-
¹H NMR: Provides clear trends for protons ortho (H-6) and peri (H-4) to the halogen.
-
¹³C NMR: The chemical shift of the ipso-carbon (C-7) is uniquely diagnostic for each halogen.
-
Mass Spectrometry: Delivers unambiguous confirmation of halogen identity through characteristic isotopic patterns for chlorine and bromine.
By leveraging this comprehensive spectroscopic data, researchers and drug development professionals can confidently determine the structure and purity of their 7-haloindole-1-carboxylate intermediates and final compounds, accelerating the drug discovery and development process.
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The Synthetic Chemist's Compass: A Comparative Guide to Boc Protection for Indole Nitrogen
For researchers navigating the intricate pathways of multi-step synthesis, particularly in drug development where the indole scaffold is a privileged structure, the choice of a nitrogen protecting group is a critical decision that dictates the efficiency and success of the entire route.[1][2] The acidic N-H proton of the indole ring can interfere with a multitude of synthetic transformations, making its temporary masking essential.[1] Among the arsenal of available protecting groups, the tert-butyloxycarbonyl (Boc) group has emerged as a versatile and widely employed shield for the indole nitrogen.[1][3]
This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth, objective comparison of the Boc group against other common alternatives. By synthesizing technical data with field-proven insights, we will explore the causality behind experimental choices, offering a clear rationale for when and why Boc protection is the superior strategy.
I. The Ideal Protecting Group: A Strategic Overview
An ideal protecting group for indole nitrogen should satisfy several key criteria: it must be introduced in high yield under mild conditions, remain robust throughout various synthetic manipulations, and be cleaved selectively without compromising other functional groups.[4] The selection process often involves a careful balancing act between stability and ease of removal.
Workflow for Comparative Analysis of Indole Protection Strategies
Caption: A logical workflow for the evaluation and comparison of different indole protection strategies.[4]
II. Boc Protection: A Balance of Stability and Labilety
The tert-butyloxycarbonyl (Boc) group, a carbamate-based protector, is renowned for its straightforward introduction and, most notably, its facile removal under a variety of mild conditions.[1] This versatility is a primary advantage in complex syntheses.
Modulating Reactivity: The Electronic Impact of the Boc Group
The Boc group is electron-withdrawing, a characteristic that significantly alters the indole's reactivity profile.[1] This electronic pull deactivates the electron-rich pyrrole ring towards electrophilic aromatic substitution, particularly at the C3 position.[1] However, this deactivation is often a strategic advantage, as it simultaneously increases the acidity of the C2 proton. This enhanced acidity facilitates regioselective deprotonation at the C2 position, opening a reliable pathway for C2-functionalization via lithiation and subsequent reaction with electrophiles.[1] This directed metallation is a cornerstone of modern indole chemistry, allowing for the construction of complex substitution patterns that would be challenging with an unprotected indole.
Stability Profile
The N-Boc group exhibits remarkable stability across a wide spectrum of non-acidic reaction conditions, making it compatible with many common synthetic transformations.
-
Palladium-Catalyzed Cross-Coupling: N-Boc protected indoles are generally stable under the conditions of Suzuki, Heck, and Sonogashira coupling reactions, which are fundamental for C-C bond formation in modern organic synthesis.[5][6][7][8][9]
-
Basic and Nucleophilic Conditions: The Boc group is robust in the presence of strong bases and various nucleophiles, a key advantage over acyl or sulfonyl groups which can be susceptible to cleavage.[10]
-
Organometallic Reagents: While caution is always advised, N-Boc indoles show good stability in the presence of Grignard and many organolithium reagents, especially at low temperatures.[11][12] This allows for functionalization at other parts of the molecule without disturbing the protected indole core.
III. Comparative Analysis with Other Protecting Groups
The choice of protecting group is always context-dependent. The following tables provide a quantitative comparison of the Boc group with other frequently used protecting groups for indole nitrogen: tosyl (Ts), 2-(trimethylsilyl)ethoxymethyl (SEM), and benzyl (Bn).
Table 1: Comparative Yields for N-Protection of Indole
| Protecting Group | Reagents | Conditions | Typical Yield (%) | Reference(s) |
| Boc | (Boc)₂O, DMAP (cat.) | MeCN or CH₂Cl₂, rt | 95-99% | [13] |
| Ts | TsCl, NaH | DMF, 0 °C to rt | 85-95% | [4] |
| SEM | SEMCl, NaH | DMF, 0 °C | ~90% | [4] |
| Bn | BnBr, NaH | DMF, rt | 80-90% | [14] |
Yields are representative and can vary based on the specific indole substrate and reaction scale.
Table 2: Comparative Stability and Cleavage Conditions
| Protecting Group | Stable To | Labile To | Common Cleavage Reagents | Typical Yield (%) | Reference(s) |
| Boc | Bases, Nucleophiles, H₂, Pd/C, most organometallics | Strong Acids, Lewis Acids, Thermal | TFA, HCl, NaOMe, Heat | 85-98% | [4][15][16] |
| Ts | Strong Acids, Oxidants, some Reductants | Strong Bases, Reductive Cleavage | Mg/MeOH, SmI₂, NaOH | 70-90% | [4][17] |
| SEM | Bases, Nucleophiles, H₂, Pd/C | Fluoride Sources, Strong Acids | TBAF, HF, TFA | 80-95% | [4] |
| Bn | Acids, Bases, Organometallics | Hydrogenolysis | H₂, Pd/C | >90% | [18] |
IV. The Versatility of Boc Deprotection
A signal advantage of the Boc group is the wide array of conditions available for its removal, allowing the chemist to choose a method that is orthogonal to other functional groups present in the molecule.
Pathways for N-Boc Indole Deprotection
Caption: Diverse deprotection strategies for the N-Boc group, enhancing its synthetic utility.
V. Experimental Protocols
To ensure scientific integrity and reproducibility, the following are detailed, self-validating protocols for the protection and deprotection of indole nitrogen using the Boc group.
Protocol 1: DMAP-Catalyzed N-Boc Protection of Indole
This protocol is highly efficient for a wide range of indoles, including those that are less nucleophilic, due to the catalytic action of 4-(Dimethylamino)pyridine (DMAP).[13]
-
Mechanism Insight: DMAP acts as a nucleophilic catalyst, reacting with di-tert-butyl dicarbonate ((Boc)₂O) to form a highly reactive N-Boc-pyridinium intermediate. This intermediate is more susceptible to nucleophilic attack by the indole nitrogen than (Boc)₂O itself, thus accelerating the reaction.[13]
-
Materials:
-
Indole substrate (1.0 equiv)
-
Di-tert-butyl dicarbonate, (Boc)₂O (1.1 equiv)
-
4-(Dimethylamino)pyridine, DMAP (0.1 equiv)
-
Acetonitrile (MeCN) or Dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc) & Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve the indole (1.0 equiv) in acetonitrile (approx. 0.1–0.2 M).
-
Add DMAP (0.1 equiv) to the solution.
-
Add di-tert-butyl dicarbonate (1.1 equiv) to the stirred solution at room temperature.
-
Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
Upon completion, quench the reaction with a saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure N-Boc indole.
-
Protocol 2: Base-Catalyzed Deprotection of N-Boc Indole
This method is exceptionally mild and selective, making it ideal for substrates with acid-sensitive functional groups.[15]
-
Mechanism Insight: The deprotection proceeds via a nucleophilic acyl substitution mechanism. The methoxide ion (MeO⁻) attacks the carbonyl carbon of the Boc group. The resulting tetrahedral intermediate collapses, cleaving the C-O bond and releasing the indole anion, which is subsequently protonated by the methanol solvent.[15]
-
Materials:
-
N-Boc protected indole (1.0 equiv)
-
Sodium methoxide (NaOMe) (catalytic amount, e.g., 0.1 equiv)
-
Dry Methanol (MeOH)
-
Water
-
Ethyl acetate (EtOAc) & Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the N-Boc protected indole (1.0 equiv) in dry methanol (approx. 0.1 M) at ambient temperature.
-
Add a catalytic amount of sodium methoxide (e.g., a freshly prepared 0.5 M solution in methanol, or a small amount of solid NaOMe).
-
Stir the reaction mixture at room temperature. Monitor by TLC for the disappearance of the starting material (typically 1-3 hours).
-
Once the reaction is complete, dilute the mixture with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product is often of high purity, but can be further purified by flash chromatography if necessary.
-
VI. Conclusion and Strategic Recommendations
The tert-butyloxycarbonyl group offers a superior combination of stability, reactivity modulation, and versatile cleavage options for the protection of indole nitrogen.[1] Its electron-withdrawing nature is a key strategic element, deactivating the pyrrole ring to prevent unwanted side reactions while simultaneously enabling regioselective C2-functionalization through lithiation.[1]
The choice between Boc and other protecting groups hinges on the planned synthetic route:
-
Choose Boc when: The synthesis involves basic or nucleophilic reagents, organometallic chemistry, or when subsequent steps require mild deprotection to preserve sensitive functionalities.[1][15]
-
Consider alternatives like Ts when: The synthesis requires extreme stability to strong acids and oxidative conditions, and the molecule can withstand the harsher reductive or strongly basic conditions needed for its removal.[1]
-
Consider Benzyl (Bn) when: The synthesis requires a protecting group that is stable to a wide range of conditions but can be removed orthogonally by hydrogenolysis, provided no other reducible groups (e.g., alkynes, alkenes, nitro groups) are present.[18]
By carefully considering the data and protocols presented in this guide, researchers can make informed, strategic decisions, leveraging the distinct advantages of the Boc group to optimize synthetic routes and accelerate the development of novel indole-containing molecules.
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- Awuah, S. G., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
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A Senior Application Scientist's Comparative Guide to the Synthesis of 7-Substituted Indoles
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of the C7 Position
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural heart of a vast number of natural products and pharmaceuticals.[1][2] While functionalization of the indole scaffold is a well-trodden path, the C7 position of the benzenoid ring presents a unique synthetic challenge. Its inherent electronic properties and steric environment make direct and selective substitution a non-trivial task compared to the more reactive C2 and C3 positions of the pyrrole ring.[3] Nevertheless, the 7-substituted indole motif is found in a range of biologically active molecules, including the potent PARP inhibitor Veliparib and the selective androgen receptor modulator LY2452473, underscoring the critical need for robust and versatile synthetic routes to access this valuable chemical space.[4][5]
This guide provides a comparative analysis of both classical and modern synthetic strategies for accessing 7-substituted indoles. We will delve into the mechanistic underpinnings of each method, provide detailed experimental protocols, and present comparative data to empower you, the practicing scientist, to make informed decisions in your synthetic endeavors.
I. Classical Approaches: Building from the Benzene Ring Upwards
The traditional methods for indole synthesis construct the heterocyclic ring system from acyclic precursors. While often requiring harsh conditions, they remain powerful tools, particularly when the required substituted anilines or hydrazines are readily available.
The Fischer Indole Synthesis
Discovered in 1883, the Fischer indole synthesis is a stalwart of heterocyclic chemistry, involving the acid-catalyzed cyclization of an arylhydrazone.[6] For the synthesis of 7-substituted indoles, this requires a starting 2-substituted phenylhydrazine.
Mechanistic Rationale:
The choice of acid catalyst (Brønsted or Lewis acids) is crucial for promoting the key steps of the reaction.[6] The mechanism, first proposed by Robinson, involves the formation of a phenylhydrazone, which tautomerizes to an ene-hydrazine. Protonation of the ene-hydrazine facilitates a[7][7]-sigmatropic rearrangement, which is often the rate-determining step. This rearrangement is followed by aromatization, cyclization, and elimination of ammonia to furnish the indole ring.[6] The regiochemical outcome when using unsymmetrical ketones is influenced by the stability of the intermediate ene-hydrazine and the steric and electronic nature of the substituents.[4] For 7-substituted indoles, the ortho-substituent on the phenylhydrazine ring can influence the cyclization step.
Figure 1: Workflow of the Fischer Indole Synthesis.
Experimental Protocol: Synthesis of Ethyl 7-nitro-1H-indole-2-carboxylate [8]
This protocol illustrates a typical Fischer indole synthesis to produce a 7-substituted indole.
-
Step 1: Preparation of Ethyl pyruvate o-nitrophenylhydrazone.
-
Prepare a diazonium salt solution in an ice bath by mixing 2-nitroaniline (0.18 mol) with water (64.6 mL) and concentrated hydrochloric acid (76.4 mL).
-
Slowly add a solution of sodium nitrite (13.37g in 50 mL water) until the solution turns yellow-brown and gas evolution ceases.
-
In a separate flask, dissolve 2-methyl-3-oxobutyric acid ethyl ester (0.14 mol) in ethanol (191 mL) and slowly add a 50% potassium hydroxide solution.
-
Pour the resulting mixture into ice water (380 mL) and stir for 10 minutes.
-
Add the previously prepared diazonium salt solution to this mixture. A yellow solid will precipitate immediately.
-
Stir for 10 minutes, filter the solid, wash with water until the filtrate is neutral, and dry. Recrystallize from ethanol to yield the hydrazone.
-
-
Step 2: Cyclization to Ethyl 7-nitro-1H-indole-2-carboxylate.
-
In a three-neck flask, add the dried hydrazone (47.76 mmol) to polyphosphoric acid (64.56 g).
-
Heat the mixture to 70°C and stir until homogeneous, then increase the temperature to 80°C.
-
After 12 hours, confirm the completion of the reaction by TLC.
-
While still hot, pour the viscous black solution into ice water (400 g) and stir until the polyphosphoric acid is completely hydrolyzed, resulting in a dark brown solid.
-
Filter the solid, wash with water, and dry to obtain the crude product.
-
The Bischler-Möhlau Indole Synthesis
The Bischler-Möhlau synthesis involves the reaction of an α-halo- or α-hydroxyketone with an excess of an aniline, typically at high temperatures, to produce a 2-arylindole.[9] To synthesize a 7-substituted indole, a 2-substituted aniline is required as the starting material.
Mechanistic Rationale:
The mechanism is complex and can proceed through different pathways.[10] A plausible route involves the initial formation of an α-arylaminoketone. A second molecule of aniline then condenses with the ketone to form an imine intermediate. This is followed by an intramolecular electrophilic cyclization onto the aniline ring, with the first aniline molecule acting as a leaving group. Tautomerization then yields the final 2-arylindole product.[9] The harsh conditions and potential for side reactions have historically limited its application, though milder, microwave-assisted protocols have been developed.[11]
Figure 2: Workflow of the Bischler-Möhlau Indole Synthesis.
Experimental Protocol: General Procedure for Bischler-Möhlau Synthesis [9][11]
-
A mixture of the α-bromoacetophenone (1 equivalent) and the 2-substituted aniline (3-4 equivalents) is heated, either neat or in a high-boiling solvent, at temperatures ranging from 150-250°C for several hours.
-
Alternatively, microwave irradiation of a solid-state mixture of the reactants can be employed for shorter reaction times.
-
Workup typically involves cooling the reaction mixture, followed by purification by column chromatography.
II. Modern Methods: Transition-Metal Catalysis
The advent of transition-metal catalysis has revolutionized indole synthesis, offering milder reaction conditions, broader substrate scope, and novel pathways for functionalization.
The Larock Indole Synthesis
The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation of an o-haloaniline with a disubstituted alkyne.[12] For the synthesis of 7-substituted indoles, a 2-halo-6-substituted aniline is the required starting material.
Mechanistic Rationale:
The catalytic cycle begins with the oxidative addition of the o-haloaniline to a Pd(0) species. The alkyne then coordinates to the resulting arylpalladium(II) complex, followed by a regioselective migratory insertion of the alkyne into the aryl-palladium bond. The regioselectivity is a key aspect of this reaction, with the bulkier substituent on the alkyne typically ending up at the C2 position of the indole. This is followed by an intramolecular C-N bond formation and subsequent reductive elimination to regenerate the Pd(0) catalyst and yield the indole product.[12] The choice of palladium catalyst, ligands, base, and solvent can significantly impact the efficiency and scope of the reaction.[13]
Figure 3: Catalytic cycle of the Larock Indole Synthesis.
Experimental Protocol: General Procedure for Larock Indole Synthesis [14]
-
To a reaction vessel charged with the o-iodoaniline derivative (1.0 equiv), add the disubstituted alkyne (1.2-2.0 equiv), a palladium source (e.g., Pd(OAc)₂, 5 mol%), a phosphine ligand if necessary (e.g., PPh₃, 5 mol%), a base (e.g., K₂CO₃, 5.0 equiv), and an additive (e.g., LiCl, 1.0 equiv).
-
Add a suitable solvent (e.g., DMF or NMP).
-
Heat the mixture at 100-130°C for 1.5-24 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction, dilute with a suitable solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Direct C7-H Functionalization
The direct functionalization of an existing indole core at the C7 position is an atom-economical and highly desirable strategy. This is typically achieved using transition-metal catalysis, often requiring a directing group (DG) on the indole nitrogen to achieve high regioselectivity.[3][15]
Mechanistic Rationale: The Role of the Directing Group
The directing group, commonly a removable N-pivaloyl, N-pyrimidinyl, or N-phosphinoyl group, coordinates to the metal center (e.g., Pd, Rh, Ir), bringing the catalyst into close proximity to the C7-H bond.[7][10] This facilitates a cyclometalation step, forming a stable metallacycle intermediate. This intermediate then reacts with a coupling partner (e.g., an alkene, alkyne, or organoborane) to form the new C-C bond at the C7 position. The directing group is crucial for overcoming the inherent electronic preference for functionalization at other positions.[15]
Figure 4: General workflow for directed C7-H functionalization.
Experimental Protocol: Rhodium-Catalyzed C7-Alkenylation of N-Pivaloylindole [16]
-
To an oven-dried Schlenk tube, add N-pivaloylindole (1.0 equiv), [RhCp*Cl₂]₂ (2.5 mol%), AgSbF₆ (20 mol%), and Cu(OAc)₂ (1.0 equiv).
-
Evacuate and backfill the tube with argon three times.
-
Add the alkene (e.g., ethyl acrylate, 2.0 equiv) and a solvent (e.g., DCE).
-
Stir the mixture at 100°C for 12-24 hours.
-
Cool the reaction to room temperature, filter through a pad of Celite, and concentrate the filtrate.
-
Purify the residue by flash column chromatography to afford the C7-alkenylated product.
-
The pivaloyl directing group can be subsequently removed under basic conditions (e.g., NaOMe in MeOH).
Experimental Protocol: Iridium-Catalyzed C7-Borylation of 2-Substituted Indoles [17]
-
In a glovebox, combine the 2-substituted indole (1.0 equiv), [Ir(cod)OMe]₂ (1.5 mol%), and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (3.0 mol%) in a reaction vessel.
-
Add pinacolborane (HBPin) (1.2 equiv) and a solvent (e.g., THF).
-
Seal the vessel and heat at 80-100°C for 24-48 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the 7-borylated indole. This product can then be used in Suzuki-Miyaura cross-coupling reactions to introduce a variety of substituents at the C7 position.
III. Comparative Analysis
| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Advantages | Limitations |
| Fischer Indole Synthesis | 2-Substituted phenylhydrazine, Ketone/Aldehyde | Brønsted or Lewis acids (e.g., PPA, ZnCl₂) | High temperatures (80-250°C) | Well-established, readily available starting materials in many cases. | Harsh conditions, limited functional group tolerance, potential for regioisomeric mixtures with unsymmetrical ketones.[6][9] |
| Bischler-Möhlau Synthesis | 2-Substituted aniline, α-Haloacetophenone | None (thermal) or Lewis acids | Very high temperatures (150-250°C) or microwave | Access to 2-arylindoles. | Harsh conditions, often low yields, unpredictable regioselectivity.[9][11] |
| Larock Indole Synthesis | 2-Halo-6-substituted aniline, Disubstituted alkyne | Pd catalyst (e.g., Pd(OAc)₂), optional ligand, base | Moderate to high temperatures (60-130°C) | Good functional group tolerance, high regioselectivity, milder conditions than classical methods.[12][13] | Requires pre-functionalized starting materials (haloanilines), cost of palladium catalyst. |
| Direct C-H Functionalization | N-Protected indole, Coupling partner | Pd, Rh, or Ir catalyst, Directing Group, Oxidant/Additive | Moderate temperatures (80-120°C) | High atom economy, functionalizes an existing indole core, high regioselectivity.[3][15] | Requires installation and removal of a directing group, catalyst cost, optimization of directing group and reaction conditions can be challenging. |
IV. Conclusion and Future Outlook
The synthesis of 7-substituted indoles has evolved from classical, often harsh, cyclization reactions to elegant and highly selective transition-metal-catalyzed C-H functionalization strategies.
-
The Fischer indole synthesis remains a viable and powerful method, especially when the requisite 2-substituted phenylhydrazines are accessible.
-
The Bischler-Möhlau synthesis , while historically significant, is generally less practical due to its harsh conditions and low yields for this specific substitution pattern.
-
The Larock indole synthesis offers a significant improvement in terms of reaction conditions and functional group tolerance, making it a go-to method for constructing the indole ring with a pre-determined C7 substituent.
-
Direct C-H functionalization represents the state-of-the-art in terms of synthetic efficiency and elegance. The ability to selectively modify the C7 position of an already elaborated indole scaffold is a powerful tool in late-stage functionalization and drug discovery. The development of new directing groups and more efficient catalytic systems continues to expand the horizons of this approach.
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Safety Operating Guide
A Guide to the Safe and Compliant Disposal of tert-Butyl 7-chloro-1H-indole-1-carboxylate
This document provides a detailed, step-by-step protocol for the proper disposal of tert-Butyl 7-chloro-1H-indole-1-carboxylate (CAS No. 1004558-41-1). As a chlorinated heterocyclic compound, this chemical requires management as hazardous waste to ensure laboratory safety, environmental protection, and regulatory compliance. The procedures outlined herein are grounded in established safety protocols and regulatory standards, designed for professionals in research and drug development.
The foundational principle of this guide is risk mitigation. The presence of a chlorinated indole ring structure necessitates its classification as a halogenated organic compound. Improper disposal, such as mixing with non-halogenated waste streams or disposal down the drain, can lead to the formation of highly toxic byproducts during waste treatment processes and cause significant environmental harm.[1] Adherence to these guidelines is therefore not merely procedural, but a critical component of responsible chemical stewardship.
Hazard Assessment and Operational Summary
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not consistently available, its hazard profile can be reliably inferred from structurally similar indole derivatives and general principles of halogenated organic compounds.[2][3][4] The primary hazards are associated with irritation and potential toxicity.
Table 1: Key Data for this compound
| Identifier | Information | Source(s) |
| Chemical Name | This compound | |
| Synonyms | 1-BOC 7-Chloroindole | [5] |
| CAS Number | 1004558-41-1 | [5] |
| Molecular Formula | C₁₃H₁₄ClNO₂ | [5] |
| Inferred Hazards | Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335). May be harmful if swallowed. | [3][6][7] |
| Primary Disposal Stream | Segregated Halogenated Organic Waste | [1][8] |
Immediate Safety and Personal Protective Equipment (PPE)
Before handling the chemical for use or disposal, it is imperative to establish a safe working environment. The causality is clear: engineering controls and PPE form the primary barrier between the researcher and potential chemical exposure.
-
Engineering Controls : All handling of this compound, including weighing, transferring, and preparing for disposal, must be conducted within a properly functioning chemical fume hood to mitigate inhalation risks.[2]
-
Eye and Face Protection : Wear chemical safety goggles or a face shield to protect against splashes.[2][9]
-
Skin Protection : Chemical-resistant gloves, such as nitrile gloves, are mandatory. Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[9][10] A standard laboratory coat must be worn at all times.[2]
-
Hygiene : Wash hands thoroughly after handling the chemical and before leaving the laboratory.[6]
Step-by-Step Disposal Protocol
The segregation of waste is the most critical step in the disposal process. Halogenated wastes are typically sent for high-temperature incineration at specialized facilities; mixing them with non-halogenated solvents can disrupt the recycling process of the latter and violate regulatory requirements.[1]
A. Waste Characterization and Segregation
-
Identify the Waste Stream : Determine if the waste is solid, liquid, or contaminated labware.
-
Segregate as Halogenated Waste : Under no circumstances should this compound or its waste be mixed with non-halogenated chemical waste. All waste containing this material must be collected in containers specifically designated for HALOGENATED ORGANIC WASTE .[8]
B. Containment Procedures
-
Liquid Waste :
-
Collect all solutions containing this compound in a robust, leak-proof container made of a compatible material (e.g., high-density polyethylene).
-
The container must be clearly labeled "HAZARDOUS WASTE - HALOGENATED ORGANIC LIQUIDS" .
-
Keep the container tightly sealed at all times, except when adding waste.[4][11] This prevents the release of volatile organic compounds (VOCs).
-
-
Solid Waste :
-
Collect un-reusable, neat compound or contaminated solids (e.g., reaction residues) in a compatible, wide-mouthed container.
-
Label the container "HAZARDOUS WASTE - HALOGENATED ORGANIC SOLIDS" .
-
Ensure the container is sealed to prevent dust or powder from becoming airborne.
-
-
Contaminated Labware and PPE :
-
Grossly Contaminated Items : Materials heavily saturated with the chemical (e.g., from a spill cleanup) should be placed in the designated solid waste container.[9]
-
Trace Contaminated Items : Disposable items with trace contamination (gloves, weigh boats, pipette tips) should be collected in a durable, sealed plastic bag clearly labeled as hazardous waste.[1] Do not dispose of these items in general laboratory trash.
-
Sharps : Any contaminated needles or blades must be placed in a designated sharps container.[2]
-
C. Labeling and Storage
-
All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the approximate concentration or volume.[11]
-
Store sealed waste containers in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory generator. The storage area should be away from incompatible materials.[11]
-
Arrange for pickup by your institution's Environmental Health and Safety (EHS) department in a timely manner.
Disposal Decision Workflow
The following diagram illustrates the logical flow for correctly segregating and containerizing waste generated from this compound.
Caption: Decision workflow for proper waste stream segregation.
Spill Management Protocol
In the event of an accidental release, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Alert : Alert personnel in the immediate vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Don PPE : Before attempting cleanup, don the appropriate PPE as described in Section 2 (goggles, lab coat, nitrile gloves).
-
Containment : For small spills, cover with a non-reactive, inert absorbent material such as vermiculite, sand, or a chemical spill pillow.[6]
-
Collection : Carefully sweep or scoop the absorbent material and place it into a suitable container for hazardous waste.[10]
-
Labeling and Disposal : Seal the container, label it as "HAZARDOUS WASTE - SPILL DEBRIS (Halogenated Organic)," and dispose of it through your institution's EHS department.[9]
-
Decontamination : Clean the spill area with an appropriate solvent and decontaminating solution, collecting all cleaning materials as hazardous waste.
Regulatory Framework
All chemical waste disposal activities are governed by stringent regulations to protect human health and the environment.
-
Occupational Safety and Health Administration (OSHA) : The Hazard Communication Standard (29 CFR 1910.1200) mandates that employers inform and train workers on the hazards of chemicals in the workplace.[12][13] This includes providing access to SDSs and training on safe handling and emergency procedures.
-
Environmental Protection Agency (EPA) : Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from generation to final disposal. As a chlorinated organic compound, this waste would likely be classified under relevant EPA hazardous waste codes and must be managed according to these federal regulations, in addition to any state or local rules.[11][14]
By adhering to this comprehensive guide, researchers and laboratory professionals can ensure the safe handling and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility.
References
- Benchchem. (n.d.). Proper Disposal of 1-Benzenesulfonyl-7-methoxy-1H-indole: A Guide for Laboratory Professionals.
- Pharmaffiliates. (n.d.). This compound. CAS No: 1004558-41-1.
- Fisher Scientific. (2015, March 19). Safety Data Sheet - Tert-Butyl Chloride.
- PubChem. (n.d.). tert-butyl 3-formyl-1H-indole-1-carboxylate. National Center for Biotechnology Information.
- CymitQuimica. (2024, December 19). Safety Data Sheet - tert-Butyl 4-(hydroxymethyl)-5-methoxy-7-methyl-1H-indole-1-carboxylate.
- Sigma-Aldrich. (2024, September 9). Safety Data Sheet.
- Sigma-Aldrich. (2024, September 7). Safety Data Sheet - 2-chloro-2-methylpropane.
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- Loba Chemie. (2019, February 12). TERT-BUTYL CHLORIDE FOR SYNTHESIS MSDS.
- Capot Chemical. (2025, December 23). MSDS of tert-Butyl 6-bromo-3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling tert-Butyl 7-chloro-1H-indole-1-carboxylate
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized research chemicals like tert-Butyl 7-chloro-1H-indole-1-carboxylate (CAS No. 1004558-41-1), a substituted indole derivative, demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols.[1] This guide provides essential, field-proven insights into the selection and use of Personal Protective Equipment (PPE), ensuring both personal safety and the integrity of your research.
While specific toxicological data for this compound is not extensively published, the prudent approach is to treat it as potentially hazardous.[2] Indole derivatives as a class can be harmful if swallowed, toxic upon skin contact, and may cause significant skin and eye irritation.[2][3][4] Therefore, a multi-layered PPE strategy is not merely a recommendation—it is a critical component of responsible laboratory practice.
I. Foundational Principles of Protection: Engineering Controls First
Before any discussion of PPE, it is imperative to emphasize that PPE is the last line of defense. The primary methods for exposure control are elimination, substitution, and engineering controls. All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5][6] Administrative controls, such as thorough training and established standard operating procedures (SOPs), form the next layer of safety.
II. Core PPE Requirements: A Detailed Breakdown
The following table summarizes the recommended PPE for handling this compound. The rationale behind each selection is crucial for understanding how to adapt to varying experimental conditions.
| Protection Type | Equipment Specification | Causality and Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield worn over goggles for splash-prone procedures.[2] | Protects against accidental splashes of the chemical or solvents, which can cause serious eye irritation.[4][7] A face shield provides a broader barrier of protection for the entire face.[8][9] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). Inspect for defects before use. For tasks with higher risk or unknown toxicity, double-gloving is recommended.[2] | Prevents direct skin contact, a primary route of exposure for indole derivatives.[2] Proper glove removal technique is critical to avoid contaminating the skin.[10] |
| Skin and Body Protection | A flame-resistant lab coat, long pants, and fully enclosed, chemical-resistant shoes. | Ensures no exposed skin on the arms, legs, or feet. This minimizes the risk of accidental skin contact from spills or splashes.[2] |
| Respiratory Protection | A NIOSH-approved respirator may be required based on a risk assessment, especially if engineering controls are insufficient or during a large spill cleanup.[2] | While a fume hood is the primary control, respiratory protection may be necessary when weighing powders outside of a containment hood or responding to a significant aerosol-generating event. |
III. Step-by-Step Operational Protocol for Safe Handling
This protocol provides a self-validating workflow from material receipt to disposal, ensuring safety at every stage.
1. Pre-Handling and Preparation:
-
Step 1.1: Documentation Review: Before handling, thoroughly review the Safety Data Sheet (SDS) for this compound and any other chemicals involved in the procedure.[11]
-
Step 1.2: Work Area Setup: Confirm that the chemical fume hood is operational and uncluttered. Ensure an eyewash station and safety shower are accessible and unobstructed.[2]
-
Step 1.3: Assemble PPE: Don the required PPE as outlined in the table above. Start with your lab coat and shoes, followed by safety goggles, and finally, gloves.
2. Handling the Chemical:
-
Step 2.1: Aliquoting and Weighing: Whenever possible, handle the solid chemical within the fume hood to contain any dust.[6] Use the smallest quantity necessary for the experiment to minimize waste and potential exposure.[2]
-
Step 2.2: In-Reaction Use: Keep all containers tightly closed when not in use.[5] All transfers and manipulations should occur deep within the fume hood.
-
Step 2.3: Post-Handling: After completing the work, decontaminate any surfaces. Carefully remove gloves using a technique that avoids touching the outer surface and dispose of them in the designated chemical waste container.[10] Wash hands thoroughly with soap and water.[6][7]
3. Spill and Emergency Procedures:
-
Step 3.1: Small Spills: For a small spill contained within the fume hood, absorb the material with an inert absorbent like vermiculite or sand.[2][5] Place the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Step 3.2: Large Spills or Spills Outside a Hood: Evacuate the immediate area. Alert laboratory personnel and contact your institution's Environmental Health and Safety (EHS) department. Do not attempt to clean up a large spill without proper training and respiratory protection.
4. Disposal Plan:
-
Step 4.1: Waste Segregation: All disposable materials that have come into contact with this compound (e.g., gloves, absorbent pads, pipette tips) must be disposed of as hazardous chemical waste.
-
Step 4.2: Containerization: Collect all waste in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Step 4.3: Final Disposal: Follow all institutional and local regulations for the disposal of chemical waste.[12] Never dispose of this chemical down the drain or in regular trash.[3]
IV. Visualizing the PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental task.
Caption: PPE selection workflow based on task-specific risk assessment.
By adhering to these rigorous guidelines, researchers can confidently handle this compound, ensuring a safe laboratory environment that fosters groundbreaking scientific discovery.
References
- Personal protective equipment for handling 3-fluoro-2-methyl-1H-indole. (n.d.). Benchchem.
- CAS No: 1004558-41-1 | Product Name : this compound. (n.d.). Pharmaffiliates.
- Safety Data Sheet - tert-Butyl Chloride. (2015, March 19). Fisher Scientific.
- Safety Data Sheet - tert-Butyl 4-(hydroxymethyl)-5-methoxy-7-methyl-1H-indole-1-carboxylate. (2024, December 19). CymitQuimica.
- Safety Data Sheet - tert-Butyl chloride. (2024, September 7). Sigma-Aldrich.
- Safety Data Sheet - Indole-3-carboxaldehyde. (2025, October 6). Cayman Chemical.
- Safety Data Sheet - Tert-butyl 2-(2,2,2-trifluoroacetyl)-1H-indole-1-carboxylate. (n.d.). AK Scientific, Inc.
- Safety Data Sheet - 7-Methylindole. (2024, September 9). Sigma-Aldrich.
- Personal Protective Equipment. (2025, September 12). US EPA.
- Safety Data Sheet - tert-Butyl 6-bromo-4-chloro-1H-indole-1-carboxylate. (n.d.). BLD Pharmatech.
- Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH.
- Guidance for Selection of Personal Protective Equipment for MDI Users. (n.d.). American Chemistry Council.
- How to Choose PPE for Chemical Work. (2025, October 23). Allan Chemical Corporation.
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- Safety Data Sheet - tert-Butyl 6-bromo-3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate. (2025, December 23). Capot Chemical.
- Working with Hazardous Chemicals. (2010, January 14). Organic Syntheses.
- Safety Data Sheet - tert-Butyl 7-methyl-1H-indole-1-carboxylate. (2022, December 31). ChemicalBook.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
